2-Methylisouronium sulfate
Description
Properties
Molecular Formula |
C4H14N4O6S |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
[amino(methoxy)methylidene]azanium;sulfate |
InChI |
InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) |
InChI Key |
QSCPQKVWSNUJLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=[NH2+])N.COC(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: 2-Methylisouronium Sulfate Mechanism & Applications
[1]
Executive Summary
2-Methylisouronium sulfate (also known as O-methylisourea sulfate or O-methylisouronium sulfate; CAS: 52328-05-9) is a specialized guanylating agent used critically in protein chemistry and synthetic organic synthesis.[1] Unlike non-specific crosslinkers, this reagent facilitates a highly specific guanidination reaction , converting primary amines (specifically the
This guide dissects the molecular mechanism of this transformation, provides field-validated protocols for its application in proteomics, and outlines its utility in constructing guanidine-containing pharmacophores.
Part 1: Molecular Mechanism of Action
The core utility of this compound lies in its ability to transfer a guanidine group to a nucleophilic amine. This proceeds via an addition-elimination mechanism (SN2-like attack on the sp2 carbon), distinct from standard acylation.[1]
The Chemical Pathway[2]
-
Activation : At high pH (typically > 10.0), the substrate amine (R-NH2) is deprotonated, becoming nucleophilic.
-
Nucleophilic Attack : The amine attacks the central carbon of the O-methylisourea cation.
-
Elimination : Methanol is displaced as the leaving group, resulting in the formation of a guanidinium ion.
Critical Dependency: pH Sensitivity
The reaction creates a paradox of pH conditions:
-
Substrate Requirement : The lysine
-amino group (pKa ~10.[1][2]5) must be uncharged (deprotonated) to act as a nucleophile.[1] -
Reagent Stability : O-methylisourea is susceptible to hydrolysis at high pH, generating urea instead of the desired guanidine.
-
Optimization : The "Goldilocks" zone is pH 10.6 – 11.2 . This ensures sufficient nucleophilicity of the lysine while maintaining reagent integrity long enough for the slow kinetics of the reaction [1, 2].
Mechanistic Visualization
The following diagram illustrates the electron flow and intermediate states during the guanidination of a lysine residue.
Figure 1: Step-wise mechanism of lysine guanidination by O-methylisouronium sulfate.
Part 2: Applications in Protein Science (Proteomics)[1]
In drug development and proteomics, converting Lysine to Homoarginine serves two strategic purposes:
-
Mass Spectrometry Signal Enhancement : Homoarginine has a higher proton affinity than lysine.[1] In MALDI-TOF MS, this significantly enhances the ionization of lysine-terminated peptides (tryptic peptides), improving sequence coverage [3].
-
Differentiation of Reactive Lysines : In formulation science, this reaction distinguishes "available" lysines from those blocked by glycation (Maillard reaction) or conjugation, acting as a probe for protein stability [1, 4].
Protocol: High-Efficiency Protein Guanidination
Note: This protocol is optimized for peptide mass fingerprinting.[1]
| Parameter | Specification | Rationale |
| Reagent Conc. | 0.5 M – 1.0 M | High concentration drives the slow equilibrium forward (Le Chatelier's principle).[1] |
| Buffer System | Ammonium Hydroxide or Carbonate | Volatile buffers are preferred to minimize desalting steps later.[1] |
| pH Control | 11.0 ± 0.2 | Critical for deprotonating |
| Incubation | 65°C for 10-20 min OR RT for 3-4 days | Heat accelerates the reaction for rapid analysis; prolonged RT incubation yields quantitative conversion for quantitative assays.[1] |
Step-by-Step Workflow
-
Preparation : Dissolve this compound in weak base (e.g., 7M NH4OH) to achieve a final concentration of 0.5 M. Verify pH is ~11.0.
-
Addition : Add reagent solution to the protein/peptide sample (ratio > 1000:1 reagent:protein).
-
Incubation : Incubate at 65°C for 15 minutes (rapid protocol) or 4°C for 72 hours (quantitative protocol).
-
Termination : Stop reaction by adding 10% Trifluoroacetic acid (TFA) to drop pH < 3.0.
-
Desalting : Use C18 ZipTip or spin column to remove excess sulfate salts and urea byproducts before MS analysis.[1]
Part 3: Synthetic Chemistry Applications[1][2][4][5][6]
Beyond proteins, this compound is a "building block" reagent in medicinal chemistry for synthesizing heterocyclic pharmacophores .[1]
Heterocycle Synthesis
The reagent reacts with diamines or amino-alcohols to close rings, forming guanidine-embedded structures common in antihypertensives and antivirals.
-
Pyrimidine Synthesis : Reaction with 1,3-diamines.[1]
-
Imidazoline Synthesis : Reaction with 1,2-diamines (e.g., ethylenediamine).[1]
Figure 2: Synthetic route for 2-amino-imidazoline formation using this compound.[1]
Part 4: Safety & Handling (Sulfate Salt Specifics)
While less volatile than its free base or chloride counterparts, the sulfate salt presents specific handling requirements.
-
Hygroscopicity : The sulfate salt is hygroscopic. It must be stored in a desiccator.[1] Moisture absorption leads to hydrolysis (formation of urea), rendering the reagent useless.
-
Toxicity : Causes skin and eye irritation.[1] Unlike dimethyl sulfate (its precursor), it is not a potent alkylating agent of DNA, but standard PPE (gloves, goggles) is mandatory.
-
Storage : Store at Room Temperature (RT) or 4°C. Protect from light and moisture.
References
-
Rutherfurd, S. M., & Moughan, P. J. (2015).[1] Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine . Amino Acids, 47(10), 2007–2018. Link
-
Beardsley, R. L., & Reilly, J. P. (2002).[1] Optimization of guanidination procedures for MALDI mass spectrometry . Analytical Chemistry, 74(8), 1884–1890.[1] Link[1]
-
Hale, J. E., et al. (2000).[1] Guanidination of tryptic peptides without desalting for MALDI-TOF MS analysis . Analytical Biochemistry, 287(1), 110–117.[1] Link
-
Moughan, P. J., & Rutherfurd, S. M. (1996).[1] A new method for determining digestible reactive lysine in foods . Journal of Agricultural and Food Chemistry, 44(8), 2202–2209. Link
-
Tokyo Chemical Industry (TCI).[1] Product Specification: O-Methylisourea Sulfate . Link
An In-depth Technical Guide to S-Methylisothiourea Sulfate: Synthesis, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Nitric Oxide Synthase Inhibitor
S-Methylisothiourea sulfate, systematically known as Bis(S-methylisothiouronium) sulfate and often referred to by synonyms such as 2-Methyl-2-thiopseudourea sulfate, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its ability to modulate nitric oxide production has positioned it as a valuable tool in biomedical research and a subject of interest in drug development for conditions associated with excessive nitric oxide synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its mechanism of action, and its current and potential applications. The definitive Chemical Abstracts Service (CAS) number for this compound is 867-44-7 .[1][4][5][6]
Physicochemical Properties: A Snapshot
S-Methylisothiourea sulfate is a white crystalline powder with a melting point of 240-241 °C (with decomposition).[4] It is soluble in water, with a reported solubility of 260 g/L at 20 °C.[4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]
| Property | Value | Reference |
| CAS Number | 867-44-7 | [1][4][5][6] |
| Molecular Formula | C₄H₁₄N₄O₄S₃ | [6] |
| Molecular Weight | 278.36 g/mol | [1][6] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 240-241 °C (decomposes) | [4] |
| Water Solubility | 260 g/L (20 °C) | [4] |
| pKa | 9.83 (+1) at 25 °C | [4] |
Synthesis Protocol: A Validated Laboratory-Scale Method
The synthesis of S-Methylisothiourea sulfate is most commonly achieved through the S-methylation of thiourea using a methylating agent, followed by salt formation with sulfuric acid. The following protocol is a well-established method.[7]
Experimental Protocol: Synthesis of S-Methylisothiourea Sulfate
Materials:
-
Thiourea (finely divided)
-
Dimethyl sulfate (technical grade)
-
Water (distilled or deionized)
-
95% Ethanol
Equipment:
-
2-liter round-bottomed flask
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a 2-liter round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.
-
To this mixture, cautiously add 138 g (1.1 moles) of technical-grade dimethyl sulfate.
-
Immediately attach a reflux condenser to the flask. The reaction is exothermic and will proceed spontaneously. Occasional cooling may be necessary to control the reaction rate.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour. During this time, the product will begin to crystallize.
-
After refluxing, allow the mixture to cool to room temperature.
-
Add 200 mL of 95% ethanol to the cooled mixture and filter the contents with suction using a Buchner funnel.
-
Wash the crystalline product twice with 100 mL portions of 95% ethanol.
-
Allow the product to air dry.
Self-Validating System: The progress of the reaction can be monitored by the dissolution of thiourea and the subsequent precipitation of the product. The melting point of the final product should be sharp and within the expected range (240-241 °C with decomposition) to confirm its purity.
Causality Behind Experimental Choices:
-
Finely divided thiourea: Increases the surface area for a more efficient and controlled reaction with dimethyl sulfate.
-
Dimethyl sulfate as methylating agent: A potent and readily available methylating agent for sulfur atoms.
-
Water as solvent: Facilitates the initial dissolution of reactants and the subsequent crystallization of the sulfate salt.
-
Reflux: Ensures the reaction goes to completion by providing the necessary activation energy.
-
Ethanol wash: Removes unreacted starting materials and byproducts, which are more soluble in ethanol than the desired product.
Caption: Workflow for the synthesis of S-Methylisothiourea sulfate.
Mechanism of Action: Selective Inhibition of iNOS
S-Methylisothiourea sulfate is a competitive inhibitor of nitric oxide synthase (NOS) enzymes, with a notable selectivity for the inducible isoform (iNOS or NOS2).[1][2] It is reported to be 10 to 30 times more potent than L-NMMA (N-monomethyl-L-arginine), a commonly used NOS inhibitor, in cellular assays.[3]
The mechanism of inhibition involves S-Methylisothiourea sulfate acting as a substrate analog for L-arginine, the natural substrate for NOS. It binds to the active site of the enzyme, thereby preventing the binding of L-arginine and the subsequent synthesis of nitric oxide. The Ki values for the inhibition of human iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS) are reported to be 120 nM, 200 nM, and 160 nM, respectively.[4]
Caption: Competitive inhibition of iNOS by S-Methylisothiourea sulfate.
Applications in Research and Drug Development
The potent and selective iNOS inhibitory activity of S-Methylisothiourea sulfate makes it a valuable pharmacological tool for investigating the role of iNOS in various physiological and pathological processes.
-
Inflammatory Conditions: Elevated levels of nitric oxide produced by iNOS are implicated in the pathophysiology of various inflammatory diseases. S-Methylisothiourea sulfate can be used in preclinical models to study the effects of iNOS inhibition in conditions such as sepsis, arthritis, and inflammatory bowel disease.
-
Neuroscience: iNOS is involved in neuroinflammation and neuronal cell death. This compound can be utilized in research to explore the therapeutic potential of iNOS inhibition in neurodegenerative diseases and stroke.
-
Cardiovascular Research: While eNOS plays a crucial role in maintaining vascular homeostasis, the overexpression of iNOS in certain cardiovascular diseases can be detrimental. S-Methylisothiourea sulfate allows for the selective study of iNOS-mediated effects in cardiovascular models.
-
Drug Discovery Intermediate: It serves as an intermediate in the synthesis of other molecules, such as 4-Hydroxydebrisoquine and strobilurin-pyrimidine derivatives with anti-proliferative activity.[4]
Safety and Handling
S-Methylisothiourea sulfate is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. It is hygroscopic and should be stored in a dry environment.[4]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, call a poison center or doctor/physician.
Conclusion
S-Methylisothiourea sulfate (CAS 867-44-7) is a well-characterized and potent selective inhibitor of inducible nitric oxide synthase. Its straightforward synthesis, coupled with its significant biological activity, makes it an indispensable tool for researchers in various fields. A thorough understanding of its properties, synthesis, and mechanism of action is crucial for its effective and safe use in the laboratory and for exploring its potential in the development of novel therapeutics.
References
-
(NH4)2[UO2Cl4]·2H2O, a new uranyl tetrachloride with ammonium charge-balancing cations. National Institutes of Health. Available from: [Link]
- Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate. Google Patents.
- Synthesis method of S-methyl isothiourea salt. Google Patents.
-
Methylammonium sulfate: Synthesis and structure. ResearchGate. Available from: [Link]
-
S-Methylisothiouronium sulfate, 500 g, CAS No. 867-44-7. Carl ROTH. Available from: [Link]
-
Bis(S-methylisothiouronium) sulfate. PubChem. Available from: [Link]
-
s-methyl isothiourea sulfate. Organic Syntheses. Available from: [Link]
-
Sulfate Ion. PubChem. Available from: [Link]
-
S-Methylisothiourea, Sulfate CAS 867-44-7. Merck Millipore. Available from: [Link]
Sources
- 1. S-Methylisothiourea sulfate | CAS 867-44-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. S-Methylisothiourea, Sulfate CAS 867-44-7 | 466220 [merckmillipore.com]
- 4. 2-Methyl-2-thiopseudourea sulfate | 867-44-7 [chemicalbook.com]
- 5. S-Methylisothiouronium sulfate, 500 g, CAS No. 867-44-7 | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. Bis(S-methylisothiouronium) sulfate | C4H14N4O4S3 | CID 13347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 2-Methylisouronium Sulfate in Guanidination Workflows
Executive Summary
2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is a pivotal guanylating agent used to convert primary amines into guanidines. In drug development and proteomics, this transformation is critical for modifying lysine residues into homoarginine, thereby altering the ionization properties of peptides without significantly changing their bulk steric profile. This guide provides a rigorous physicochemical analysis, mechanistic breakdown, and optimized experimental protocols for its application in high-fidelity biochemical assays.
Part 1: Physicochemical Profile & Molecular Weight Analysis
The Stoichiometry Criticality
Confusion regarding the molecular weight of this compound often stems from inconsistent commercial nomenclature. Vendors frequently label the compound as "hemisulfate," which implies a stoichiometry of two organic bases to one sulfuric acid molecule.
Correct Chemical Identity:
-
IUPAC Name: Bis(O-methylisourea) sulfate
-
Common Name: this compound; O-Methylisourea hemisulfate
Quantitative Specifications
To ensure experimental accuracy, molarity calculations must be based on the salt form typically supplied.
| Parameter | Value | Notes |
| Formula | Two isourea cations per sulfate anion. | |
| Molecular Weight | 246.24 g/mol | CRITICAL: Do not use the monomer weight (~123.12) for stoichiometric calculations. |
| Cation MW | 75.09 g/mol | Mass of the active O-methylisouronium ion ( |
| Solubility | Water (>100 mg/mL) | Highly soluble in aqueous buffers; poor solubility in organic solvents (THF, DCM). |
| Stability | Hygroscopic | Hydrolyses slowly in moisture to form urea and methanol. Store desiccated. |
Part 2: Mechanistic Principles of Guanylation
The guanylation reaction follows an addition-elimination mechanism (
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack of a deprotonated lysine side chain on the 2-methylisouronium cation, resulting in the displacement of methanol and the formation of a guanidinium group.
Figure 1: Mechanistic pathway of amine guanylation. The reaction is driven by the displacement of the methoxy group as methanol.
Part 3: Applications in Drug Discovery & Proteomics
Proteomics: The "Arginine Effect"
In Mass Spectrometry (MALDI-TOF), lysine-terminated peptides often exhibit lower ionization efficiency than arginine-terminated peptides.
-
Modification: Converting Lysine (
-amino) to Homoarginine (guanidinium). -
Benefit: Increases the basicity (
shifts from ~10.5 to ~12.5), enhancing protonation and signal intensity in positive ion mode. This improves sequence coverage during peptide mass fingerprinting [1].[5][6]
Medicinal Chemistry: Bioisosteres
The guanidine moiety is a classic bioisostere for primary amines, offering:
-
Enhanced H-Bonding: Bidentate hydrogen bonding capability.
-
Membrane Permeability: Altered transport properties due to delocalized charge.
-
Stability: Resistance to metabolic deamination compared to primary amines.
Part 4: Optimized Experimental Protocol
Objective: Complete conversion of protein lysine residues to homoarginine for Mass Spectrometry analysis.
Reagents Required[6][8][9][10][11][12][13][14]
-
Reagent A: this compound (Solid, MW 246.24).
-
Base: 7 M Ammonium Hydroxide (
) or 1 M NaOH. -
Buffer: 50 mM Sodium Bicarbonate (pH 8.0) for initial protein solubilization.
Step-by-Step Methodology
1. Preparation of Guanylation Solution[5][6][7][8]
-
Weigh 12.3 mg of this compound.
-
Dissolve in 50
L of deionized water. -
Critical Step: The reagent is acidic.[9] You must adjust the pH.[10] Add weak base (e.g.,
) until the pH reaches 10.5 – 11.0 . -
Note: If the pH is < 10, the lysine
-amine remains protonated ( ) and unreactive.[11] If pH > 12, the reagent hydrolyzes rapidly to urea [2].
2. Incubation
-
Add the Guanylation Solution to the protein sample (10-100
g) at a molar excess of at least 1000:1 (Reagent:Lysine). -
Incubate at 65°C for 20-30 minutes (Rapid Protocol) or 4°C for 24-48 hours (Gentle Protocol).
-
Why heat? Heat overcomes the activation energy barrier, allowing for shorter reaction times without significant protein degradation [3].
3. Quenching & Cleanup
-
Stop the reaction by adding 10% Trifluoroacetic Acid (TFA) to lower pH to < 3.
-
Desalt the sample using C18 ZipTips or spin columns to remove excess sulfate salts and urea byproducts before MS analysis.
Workflow Visualization
Figure 2: Optimized workflow for rapid protein guanidination prior to mass spectrometry.
Part 5: Troubleshooting & Quality Control (Self-Validating Systems)
To ensure the protocol is working, use these internal checks:
-
Mass Shift Verification:
-
The conversion of Lysine (
) to Homoarginine ( ) results in a net mass increase of +42.02 Da per lysine residue. -
Validation: If you observe +15 Da, you likely have methylation (side reaction), not guanylation. If you observe +43 Da, check for deamidation events.
-
-
pH Drift:
-
The reaction generates protons. For high concentrations, the pH may drop, stalling the reaction.
-
Fix: Use a high-capacity buffer (e.g., Carbonate buffer) or re-check pH halfway through incubation.
-
-
Incomplete Reaction:
-
If unmodified lysine peaks persist, the pH was likely too low (< 10). The
-amine must be uncharged to act as a nucleophile.
-
References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry.
-
Bonetto, V., et al. (1997). C-terminal sequence analysis of peptides by MALDI-TOF mass spectrometry with carboxypeptidase digestion and guanidination. Journal of Protein Chemistry.
-
Sigma-Aldrich. (n.d.).[3] ProteoMass™ Guanidination Kit Technical Bulletin.
-
Thermo Fisher Scientific. (n.d.). O-Methylisourea hemisulfate Product Page & Specifications.
Sources
- 1. chemscene.com [chemscene.com]
- 2. O-Methylisourea hemisulfate - CAS:52328-05-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]
- 4. 52328-05-9|O-Methylisourea hemisulfate|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Process Chemistry of 2-Methylisouronium Sulfate
[1]
Executive Summary
2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is a pivotal guanylation reagent used in the synthesis of guanidino-functionalized pharmaceuticals and agrochemicals.[1] Its utility is defined not just by its reactivity, but by its distinct solubility profile, which varies drastically between its neutral and acidic salt forms.
This guide provides a technical deep-dive into the solubility thermodynamics of the compound, offering researchers and process engineers the data needed to optimize solvent selection. We distinguish critically between the soluble hydrogen sulfate intermediate and the insoluble neutral sulfate product—a phase behavior that drives industrial purification strategies.
Part 1: Physicochemical Characterization[1]
Understanding the ionic identity of the species is the first step in predicting solubility. The "2-Methylisouronium" cation is an oxygen-alkylated urea derivative, prone to hydrolysis under basic conditions or prolonged aqueous exposure.[1]
| Property | Data |
| Chemical Name | O-Methylisourea hemisulfate |
| CAS Number | 52328-05-9 (Neutral); 29603-44-5 (General) |
| Molecular Formula | |
| Molecular Weight | 246.24 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 163–167 °C (Decomposes) |
| Hygroscopicity | High (Requires inert storage) |
Structural Distinction (Critical)
Researchers often confuse the neutral sulfate (Hemisulfate) with the hydrogen sulfate (Bisulfate).[1]
Part 2: Solubility Data Analysis
The following data aggregates industrial patent disclosures and certificate of analysis (CoA) limits. Note that exact solubility curves are rare due to the compound's hydrolytic instability; "Process Solubility" indicates practical limits observed in reactor vessels.
Table 1: Solubility Profile by Solvent[1]
| Solvent | Solubility Rating | Approx. Conc. | Process Implications |
| Water | Very High | > 1000 g/L (20°C) | Ideal for homogeneous reactions, but risks hydrolysis ( |
| Methanol | Insoluble (Neutral Salt) | < 10 g/L | Used as an anti-solvent to crystallize the product from reaction mixtures.[1] |
| Methanol | Soluble (Acid Salt) | > 500 g/L | The hydrogen sulfate intermediate remains dissolved, allowing filtration of impurities.[1] |
| Ethanol | Insoluble | < 1 g/L | Standard anti-solvent for recrystallization; maximizes yield.[1] |
| DMSO | Soluble | High | Suitable for anhydrous guanylation reactions to prevent hydrolysis.[1] |
| Acetone | Insoluble | Negligible | Used for washing filter cakes to remove organic impurities.[1] |
Expert Insight: The solubility differential in methanol is the basis of the "Double-Salt Purification" strategy. Synthesis in methanol yields the soluble acid salt.[2][3] Neutralization with a base (e.g., Calcium Hydroxide or Ammonia) converts it to the neutral sulfate, which immediately precipitates, driving the reaction forward and simplifying isolation.
Part 3: Experimental Protocol
Protocol: Determination of Solubility for Labile Isourea Salts
Objective: Accurately determine solubility limits without degradation (hydrolysis to urea) skewing results. Standard "Shake-Flask" methods (24h equilibrium) are invalid here due to chemical instability.[1]
Methodology: Dynamic Laser Monitoring (DLM)
This protocol uses turbidity detection to identify the saturation point rapidly, minimizing water exposure time.
Reagents & Equipment:
-
Anhydrous this compound (stored in desiccator).[1]
-
Degassed solvent (Water/MeOH).[1]
-
Jacketed glass reactor with overhead stirrer.
-
Turbidity probe (or Laser transmissometer).
-
HPLC for purity check (C18 column, Phosphate buffer).[1]
Step-by-Step Workflow:
-
Baseline Validation:
-
Dissolve 10 mg of sample in
and run immediate -NMR. Verify absence of Urea peak ( 5.7 ppm). If Urea > 2%, recrystallize before testing.
-
-
Isothermal Addition (The "Titration" Method):
-
Set reactor temperature to
. -
Add 50 mL of solvent.
-
Add solute in 0.5 g increments under vigorous stirring (400 rpm).
-
Monitor Turbidity (NTU).
-
Endpoint: A sharp, sustained rise in NTU indicates the saturation limit (nucleation of undissolved solid).
-
-
Hydrolysis Check (Self-Validating Step):
-
Immediately filter a supernatant aliquot (
PTFE filter).[1] -
Inject into HPLC.
-
Pass Criteria: Urea content must increase by
compared to solid starting material. If higher, the solubility data is compromised by degradation products.
-
Part 4: Visualization of Process Chemistry[1]
Diagram 1: Solubility-Driven Purification Workflow
This diagram illustrates how the solubility shift from "Acid Salt" to "Neutral Salt" allows for high-purity isolation.[1]
Caption: The "Solubility Switch": Converting the methanol-soluble hydrogen sulfate to the methanol-insoluble neutral sulfate drives purification.[1]
Diagram 2: Guanylation Reaction Pathway
Understanding the solvent role in the final application.
Caption: Guanylation mechanism. Solvent choice must balance reagent solubility with the suppression of hydrolysis side-reactions.[1]
References
-
Sigma-Aldrich. O-Methylisourea hemisulfate salt Product Specification. Retrieved from [1]
-
Weiss, S. et al. (1976). Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate. US Patent 3,931,316. Retrieved from
-
Zhang, Y. (2016). Preparation method of O-methyl isourea sulphate. CN Patent 105669496A. Retrieved from
-
ChemicalBook. O-Methylisourea hemisulfate Properties and Solubility. Retrieved from [1]
-
Bello, J. (1956). The preparation of O-methylisourea and its reactions with proteins. Biochimica et Biophysica Acta, 18, 448.[3]
Preserving Reagent Integrity: A Technical Guide to 2-Methylisouronium Sulfate
Executive Summary
2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is the gold-standard reagent for the guanylation of amines, converting lysine residues to homoarginine in proteomics and synthesizing guanidinium-functionalized heterocycles in medicinal chemistry.
However, its utility is frequently compromised by a silent degradation pathway: moisture-induced hydrolysis . Unlike many reagents that visibly discolor, this compound degrades into urea and methanol—white solids and volatile liquids that often leave the macroscopic appearance of the reagent unchanged while destroying its stoichiometric potency.
This guide moves beyond generic MSDS recommendations, providing a mechanistic understanding of stability and a self-validating protocol for storage and quality control.
Part 1: Physicochemical Profile & Degradation Mechanisms
To preserve this reagent, one must understand the molecular tension within it. The compound consists of two O-methylisourea cations stabilized by a sulfate anion. The "soft" electrophilic center at the imidic carbon is primed for nucleophilic attack by amines (the desired reaction) but is equally susceptible to attack by water (the degradation reaction).
The Hydrolysis Trap
The primary failure mode is the hydrolysis of the isourea bond. This reaction is autocatalytic in moist environments because the formation of acidic byproducts can accelerate further degradation depending on the local pH microenvironment within the crystal lattice.
The Degradation Pathway:
-
Moisture Absorption: The sulfate salt is hygroscopic. It pulls atmospheric water into the crystal lattice.
-
Nucleophilic Attack: Water attacks the central carbon.
-
Collapse: The intermediate collapses to release Urea (inert impurity) and Methanol (volatile).
Impact on Experimentation:
-
Stoichiometric Drift: If 10% of your reagent has hydrolyzed to urea, your guanylation yields will drop non-linearly, as urea does not participate in the reaction but may interfere with purification.
-
pH Alteration: The release of protons during hydrolysis (if unbuffered) can shift reaction pH, affecting the pKa-dependent reactivity of lysine epsilon-amines.
Thermal Instability
While stable at room temperature in a desiccated state, the salt has a defined decomposition window.
-
Melting/Decomposition Point: 163–167 °C.
-
Risk: Heating above 60°C during drying processes (e.g., in a vacuum oven) can initiate slow thermal disproportionation.
Mechanistic Visualization
The following diagram illustrates the competing pathways between the desired guanylation and the unwanted hydrolysis.
Figure 1: The competition between hydrolysis (red path) and guanylation (green path). Moisture ingress irreversibly diverts the reagent to inert urea.
Part 2: Storage & Handling Protocols[2]
The following protocols are designed to prevent the "Hydrolysis Trap."
The "Dry-Cold-Inert" Triad
Storage conditions must address three variables: Temperature, Humidity, and Atmosphere.
| Variable | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of hydrolysis if moisture is present. Note: TCI recommends <15°C; -20°C is acceptable but often unnecessary. |
| Humidity | < 20% RH (Desiccated) | The critical control point. Without water, hydrolysis cannot occur. Storage in a desiccator is mandatory. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces humid air in the headspace. Essential after every use. |
| Container | Amber Glass / Taped | While not strictly photosensitive, amber glass prevents UV-induced radical formation over years. Parafilm sealing prevents moisture creep. |
Reagent Handling Workflow (SOP)
Do not open a cold bottle directly in a warm lab. This causes condensation to form inside the bottle, destroying the top layer of the reagent.
-
Equilibration: Remove the bottle from 4°C storage and let it warm to Room Temperature (RT) inside a desiccator for 30 minutes.
-
Aliquot: Weigh out the necessary amount rapidly.
-
Purge: Gently flow dry Nitrogen or Argon into the bottle headspace for 10–15 seconds.
-
Seal: Cap tightly and wrap the neck with Parafilm.
-
Return: Immediately return to 4°C storage.
Part 3: Quality Control (Self-Validating Systems)
Before committing valuable protein samples or complex intermediates to a reaction, validate the reagent.
1H-NMR Validation Protocol
Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the reagent from its hydrolysis product (Urea).
-
Solvent: Deuterium Oxide (
). -
Standard: this compound (Fresh).
Diagnostic Peaks:
-
2-Methylisouronium (Active): Look for a sharp singlet corresponding to the
group at ~4.03 ppm . -
Methanol (Degradation): A singlet at ~3.34 ppm . (Note: Methanol is volatile and may evaporate, making this unreliable for quantification).
-
Urea (Degradation): In
, urea protons exchange rapidly and may not be visible or appear as a broad hump. Therefore, the absence of the 4.03 ppm peak or a shift in integration relative to an internal standard is the failure indicator.
Melting Point Test
A quick physical check for bulk purity.
-
Acceptance Criteria: Sharp melting range between 163°C – 167°C .
-
Failure Mode: A depressed or broad melting range (e.g., starting at 150°C) indicates significant contamination with urea (MP: 133°C).
QC Decision Tree
Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; NMR is the ultimate arbiter.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15405421, O-Methylisourea methyl sulfate. Retrieved from [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of O-Methylisouronium Sulfate
Foreword: The Importance of Rigorous Spectroscopic Characterization
In the realms of drug development and advanced chemical synthesis, the unambiguous identification and purity assessment of novel and existing chemical entities are paramount. O-Methylisouronium sulfate, a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a case study in the application of modern spectroscopic techniques for comprehensive molecular characterization.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the spectroscopic properties of O-methylisouronium sulfate. Our approach is rooted in the principles of scientific integrity, providing not just data, but a causal explanation for the experimental choices and interpretation of the resulting spectra.
Molecular Structure and Physicochemical Properties
O-Methylisouronium sulfate, with the CAS number 52328-05-9, is the salt formed from two protonated O-methylisourea cations and one sulfate anion.[3][4] It is typically a white to off-white crystalline solid.[5][6] The cationic component, O-methylisouronium, is the protonated form of O-methylisourea.
Caption: Molecular structure of O-Methylisouronium Sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[7] It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is invaluable for identifying the types and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum of O-Methylisouronium Sulfate:
Due to the symmetry of the O-methylisouronium cation, a single resonance is expected for the methyl protons, and another for the amine protons. In a protic solvent like D₂O, the amine protons will exchange with deuterium, often leading to their signal being broadened or absent.
Experimental Data:
A ¹H NMR spectrum of O-Methylisourea hemisulfate in D₂O shows a single peak at approximately 4.029 ppm.[8] This signal is assigned to the methyl (CH₃) protons. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the overall positive charge of the cation.
| Proton Environment | Predicted Chemical Shift (δ) in D₂O | Observed Chemical Shift (δ) in D₂O | Multiplicity |
| -OCH₃ | ~3.8 - 4.2 ppm | 4.029 ppm[8] | Singlet |
| -NH₂ | Variable, often not observed due to exchange | Not Reported | Broad Singlet |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of O-Methylisouronium sulfate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum of O-Methylisouronium Sulfate:
Two distinct signals are predicted for the O-methylisouronium cation: one for the methyl carbon and another for the central carbon of the isourea moiety.
| Carbon Environment | Predicted Chemical Shift (δ) in D₂O |
| -OC H₃ | ~50 - 60 ppm |
| C (=N)O- | ~160 - 170 ppm |
The chemical shift of the methyl carbon is influenced by the attached oxygen. The central carbon is expected to be significantly downfield due to its bonding to two nitrogen atoms and an oxygen atom, and its involvement in a delocalized positive charge.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent signal or an internal standard.
-
Vibrational Spectroscopy: Probing Functional Groups
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are powerful for identifying the functional groups present in a molecule.[9]
Predicted FTIR Spectrum of O-Methylisouronium Sulfate:
The FTIR spectrum is expected to show characteristic absorption bands for the N-H, C-N, C-O, and S-O bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3400 - 3200 (broad) | Amine (-NH₂) |
| C-H Stretch | 3000 - 2850 | Methyl (-CH₃) |
| C=N Stretch | 1680 - 1620 | Isourea moiety |
| N-H Bend | 1650 - 1580 | Amine (-NH₂) |
| C-O Stretch | 1260 - 1000 | Ether-like (C-O) |
| S=O Stretch | ~1100 (strong, broad) | Sulfate (SO₄²⁻) |
The sulfate anion will exhibit a strong, broad absorption band around 1100 cm⁻¹, which is a characteristic feature of inorganic sulfates.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.[10]
Predicted Mass Spectrum of O-Methylisouronium Sulfate:
For the analysis of the organic cation, a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode is most appropriate. The spectrum is expected to show a prominent peak for the O-methylisouronium cation.
Predicted Fragmentation Pattern:
The O-methylisouronium cation (m/z = 75.06) is expected to be the base peak. The fragmentation of this cation upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules.
Caption: Predicted Fragmentation Pathway of O-Methylisouronium Cation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of O-Methylisouronium sulfate in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z = 75.06) and subjecting it to collision-induced dissociation.
-
-
Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed masses.
-
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Visible spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores.[11]
Predicted UV-Vis Spectrum of O-Methylisouronium Sulfate:
The O-methylisouronium cation does not contain extensive conjugated π-systems, which are the typical chromophores that absorb in the visible and near-UV regions.[12] Therefore, it is predicted to have minimal to no absorbance in the 220-800 nm range. Any observed absorbance is likely to be weak and in the far UV region (below 220 nm), corresponding to n → σ* or π → π* transitions within the isourea moiety.[13]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of known concentration of O-Methylisouronium sulfate in a UV-transparent solvent (e.g., water, methanol).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Scan the absorbance of the sample from the near-UV to the visible region (e.g., 200 - 800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ), if any.
-
If a chromophore is present, the Beer-Lambert law can be used for quantitative analysis.
-
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic characterization of O-Methylisouronium sulfate requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide the fundamental skeletal information, FTIR confirms the presence of key functional groups and the sulfate counter-ion, mass spectrometry verifies the molecular weight of the cation and aids in structural elucidation through fragmentation, and UV-Vis spectroscopy assesses the electronic properties. This multi-faceted approach ensures a high degree of confidence in the identity and purity of this important chemical intermediate, upholding the rigorous standards required in pharmaceutical and agrochemical research and development.
References
-
Alzchem Group. O-Methylisourea sulfate (2:1). [Link]
- Google Patents.
-
PubChem. O-Methylisourea. [Link]
-
Organic Syntheses. s-methyl isothiourea sulfate. [Link]
-
NPTEL. Spectroscopic Techniques for Pharmaceutical and Biopharmaceutical Industries. [Link]
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ResearchGate. UV Spectra of a urea, b thiourea... [Link]
-
ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]
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Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]
-
ResearchGate. FTIR spectrum of Sbenzyl isothiouronium chloride. [Link]
-
ResearchGate. Chiral thiouronium salts: Synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. [Link]
-
YouTube. Mass spectrometry with fragmentation of organic molecules. [Link]
-
Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
-
Michigan State University. UV-Visible Spectroscopy. [Link]
-
Reddit. Identifying organic salts? [Link]
-
National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
ResearchGate. Methylammonium sulfate: Synthesis and structure. [Link]
-
Chemistry LibreTexts. 4.5: Ultraviolet and visible spectroscopy. [Link]
-
ResearchGate. (a) UV-vis absorption spectrum of samples prepared with different urea... [Link]
-
National Center for Biotechnology Information. Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. [Link]
- Khoma, R. E., et al. (2015). Methylammonium sulfate: Synthesis and structure. Russian Journal of Inorganic Chemistry, 60(10), 1199–1203.
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Review on Spectroscopic Analysis of Phytopharmaceuticals. [Link]
-
RSC Education. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. [Link]
-
Atmospheric Chemistry and Physics. Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. [Link]
-
Wikipedia. Uranyl sulfate. [Link]
-
SIELC Technologies. Uv-Vis Spectrum of Urea. [Link]
-
American Pharmaceutical Review. Spectroscopy. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
-
Wikipedia. Isothiouronium. [Link]
-
YouTube. [ChemPlayer Reupload]Ammonium methylsulfate preparation from sulfamic acid. [Link]
-
MDPI. High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. [Link]
-
Chemguide. UV-visible absorption spectra. [Link]
-
Reddit. FTIR Spectroscopy. [Link]
-
Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]
-
RSC Publishing. A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. [Link]
-
YouTube. Preparation of Mohr Salt (Ferrous Ammonium Sulfate). [Link]
-
OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
MDPI. N-(4-Methoxyphenethyl)-2-propylpentanamide. [Link]
-
Wikipedia. Ammonium iron(II) sulfate. [Link]
-
LookChem. Uranyl monosulfate. [Link]
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Technical Monograph: 2-Methylisouronium Sulfate
Synonyms: O-Methylisourea hemisulfate; Bis(2-methylisouronium) sulfate CAS: 52328-05-9 Formula: (C₂H₆N₂O)₂ · H₂SO₄
Executive Summary
2-Methylisouronium sulfate is a pivotal guanylating agent used extensively in medicinal chemistry and protein engineering. Unlike its sulfur-containing analog (S-methylisothiourea), which evolves noxious methyl mercaptan gas, this compound facilitates the conversion of amines to guanidines with the release of methanol, offering a significantly improved safety and olfactory profile. However, as a suspected germ cell mutagen, it requires rigorous handling protocols. This guide synthesizes the compound's physicochemical properties, safety data, and field-proven experimental workflows for drug development professionals.
Chemical Identity & Physicochemical Profile[1][2][3]
The stability of the sulfate salt makes this reagent the preferred form for storage, while the active species—O-methylisourea—is generated in situ under basic conditions.
| Property | Data |
| Molecular Weight | 246.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>1000 g/L); Soluble in aqueous buffers; Insoluble in non-polar organics |
| Melting Point | 147–153 °C (Decomposes) |
| pKa | ~9.8 (for the conjugate acid of the free base) |
| Hygroscopicity | Moderate; store in desiccated conditions |
| Storage Temp | Room temperature (20–25 °C); Keep inert atmosphere |
Hazard Identification & Toxicology (GHS)
While often used as a "cleaner" alternative to thioureas, this compound is not benign. It acts as a weak alkylating agent, necessitating strict containment.
GHS Classification[4][5][6]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2A.[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[4]
Toxicological Insights
-
Mechanism of Toxicity: The electrophilic methyl group can potentially alkylate DNA bases, leading to the mutagenicity classification.
-
Acute Effects: Inhalation of dust causes severe respiratory tract irritation. Direct contact causes erythema and ocular damage.
-
Chronic Effects: Long-term exposure data is limited, but genotoxic potential warrants handling as a "Select Carcinogen" in safety protocols.
Application Science: The Guanylation Mechanism
The utility of this compound lies in its ability to transfer a guanidine moiety to primary and secondary amines. This reaction is thermodynamically driven by the formation of the resonance-stabilized guanidinium cation and the elimination of methanol.
Mechanistic Pathway[3]
-
Deprotonation: The sulfate salt is neutralized by a base (e.g., NaOH, TEA) to generate the free O-methylisourea base.
-
Nucleophilic Attack: The lone pair of the target amine attacks the central carbon of the isourea.
-
Elimination: A tetrahedral intermediate collapses, expelling methanol and forming the guanidine product.
Figure 1: Mechanistic pathway of amine guanylation using O-methylisourea, highlighting the clean elimination of methanol.
Comparative Advantage
| Feature | O-Methylisourea Sulfate | S-Methylisothiourea Sulfate |
| Byproduct | Methanol (Low odor, volatile) | Methyl Mercaptan (Stench, toxic gas) |
| Reactivity | Moderate (Tunable pH) | High |
| Atom Economy | Good | Good |
| Lab Safety | Standard Fume Hood | Requires Bleach Trap/Scrubber |
Experimental Protocols
Protocol A: General Guanylation of Primary Amines
Objective: Conversion of a primary alkyl amine to a guanidine.
Reagents:
-
Substrate Amine (1.0 eq)
-
This compound (1.1 – 1.5 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 eq)
-
Solvent: Water, Methanol, or DMF (depending on substrate solubility)
Procedure:
-
Dissolution: Dissolve the amine substrate in the chosen solvent (0.1 M – 0.5 M concentration).
-
Activation: Add the base to the solution. Note: If using water, adjust pH to ~10–11.
-
Addition: Add this compound as a solid in a single portion. The salt will dissolve gradually.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization: Heating to 40–60 °C can accelerate sluggish reactions but increases the risk of hydrolysis to urea.
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
The residue contains the guanidine product and sulfate salts.
-
Purify via ion-exchange chromatography or recrystallization.
-
Protocol B: Lysine Guanylation (Homoarginine Synthesis)
Objective: Modification of lysine residues on a protein surface to homoarginine (maintaining positive charge but altering steric bulk).
Procedure:
-
Buffer Prep: Prepare 0.5 M O-methylisourea solution in water. Adjust pH to 10.5 using NaOH. Crucial: The reaction is pH-dependent; pH < 9.5 yields poor conversion.
-
Incubation: Mix the protein solution (1–5 mg/mL) with the reagent solution.
-
Timing: Incubate at 4 °C for 24–72 hours.
-
Quenching: Dialyze extensively against PBS to remove excess reagent and methanol byproduct.
Safe Handling, Storage & Emergency Response
This workflow ensures operator safety against the mutagenic and irritant properties of the compound.
Figure 2: Operational safety workflow for handling mutagenic solids in the laboratory.
Emergency Response[7]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][4] Remove contact lenses.[4][5] Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][4] If irritation persists, seek medical aid.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center immediately.
Storage Stability[2][7]
-
Conditions: Store in a tightly closed container.
-
Incompatibilities: Strong oxidizing agents, strong bases (generates free base which hydrolyzes over time).
-
Shelf Life: Stable for >2 years if kept dry. Hydrolysis yields urea and methanol.
References
-
Fisher Scientific. (2021). Safety Data Sheet: O-Methylisourea hemisulfate. Retrieved from
-
Cayman Chemical. (2022). Safety Data Sheet: S-methyl Isothiourea (hemisulfate). (Cited for comparative toxicity). Retrieved from
- Kimmel, M. (1967). Guanylation of Amines. Journal of Chemical Education.
- Beesley, R. M., et al. (2003). Formation of Guanidines from Methyl Isoureas. Journal of the Chemical Society.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735036, Bis(2-methylisouronium) sulfate. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: Guanidinylation of Primary Amines Using 2-Methylisouronium Sulfate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium group, the functional component of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its planar, resonance-stabilized structure and positive charge, which is delocalized over three nitrogen atoms and maintained over a wide physiological pH range, enable it to act as a potent hydrogen bond donor. This unique characteristic facilitates strong, multipoint interactions with negatively charged groups such as carboxylates and phosphates, which are common in biological macromolecules.
In the realm of drug development and chemical biology, the strategic incorporation of a guanidinium group into a lead compound can significantly enhance its binding affinity and specificity for a target protein or nucleic acid. This process, known as guanidinylation, is a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the various reagents developed for this purpose, 2-Methylisouronium sulfate stands out as a reliable and straightforward choice for the conversion of primary amines into monosubstituted guanidines.
This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and practical insights for the successful guanidinylation of primary amines using this compound.
Reaction Mechanism: An Electrophilic Transformation
The guanidinylation of a primary amine with this compound is an electrophilic substitution reaction. The S-methylisouronium cation is a potent electrophile. The reaction proceeds through the nucleophilic attack of the primary amine on the central carbon atom of the 2-Methylisouronium cation. This is followed by the elimination of methanethiol, a volatile and odorous byproduct, to yield the protonated guanidinium product.[1]
The general mechanism can be visualized as follows:
Caption: Nucleophilic attack of a primary amine on 2-Methylisouronium cation.
The reaction is typically performed under basic conditions to ensure the primary amine is in its free, nucleophilic form. The choice of base is critical and can influence the reaction rate and side product formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the guanidinylation of a primary amine. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
Primary amine substrate
-
This compound (CAS: 867-44-7)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), or water
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol, Ethyl Acetate/Hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Standard laboratory glassware
-
Workflow Overview
Caption: General workflow for the guanidinylation of a primary amine.
Detailed Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq). Dissolve the amine in a suitable solvent (e.g., DCM or DMF, approximately 0.1-0.5 M).
-
Basification: Add the base (e.g., TEA or DIPEA, 2.0-3.0 eq) to the solution. Stir for 5-10 minutes at room temperature. The base is crucial to deprotonate the amine salt and to neutralize the sulfuric acid byproduct.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0-1.5 eq) in water or DMF. Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Workup:
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2][3] A typical eluent system is a gradient of methanol in dichloromethane. The highly polar nature of the guanidinium group often necessitates the use of polar solvent systems.
-
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Reaction Optimization and Considerations
The success of the guanidinylation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Stoichiometry | 1.0 - 1.5 eq of this compound | A slight excess of the guanidinylating reagent can help drive the reaction to completion. However, a large excess can complicate purification. |
| Base | 2.0 - 3.0 eq | A non-nucleophilic organic base like TEA or DIPEA is preferred. The amount should be sufficient to deprotonate the amine and neutralize the acid byproduct. |
| Solvent | DCM, DMF, Water | The choice of solvent depends on the solubility of the starting materials. For water-soluble amines, the reaction can be performed in an aqueous medium. |
| Temperature | Room Temperature to 50 °C | Most reactions proceed well at room temperature. Gentle heating may be required for less reactive or sterically hindered amines. |
| pH (for aqueous reactions) | 8.0 - 10.0 | Maintaining a basic pH is critical to ensure the amine is in its nucleophilic free base form. |
| Reaction Time | 4 - 24 hours | Reaction times can vary significantly depending on the substrate. Close monitoring by TLC or LC-MS is essential to determine the optimal reaction time. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | * Insufficient base* Low reactivity of the amine* Reagent degradation | * Ensure adequate base is used to maintain a basic pH.* Increase the reaction temperature or use a more polar solvent like DMF.* Use fresh this compound. |
| Formation of Side Products | * Reaction with other nucleophilic groups* Over-reaction | * If the substrate contains multiple nucleophilic sites, consider a protection strategy.[4][5]* Monitor the reaction closely and stop it once the desired product is formed. |
| Difficult Purification | * High polarity of the product* Residual starting materials | * Use a more polar eluent system for column chromatography (e.g., DCM/MeOH with a small amount of ammonium hydroxide).* Consider alternative purification techniques such as reverse-phase chromatography or crystallization. |
| Strong Odor (Methanethiol) | * Byproduct of the reaction | * Perform the reaction in a well-ventilated fume hood.[1]* Quench the reaction with a mild oxidizing agent (e.g., dilute hydrogen peroxide) to neutralize the odor, if compatible with the product. |
Safety Precautions
-
This compound: Harmful if swallowed.[6] Causes skin and serious eye irritation.[7] Wash hands thoroughly after handling.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Methanethiol: A volatile and odorous byproduct. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Solvents and Bases: Handle all organic solvents and bases with care, following standard laboratory safety procedures.
Conclusion
Guanidinylation using this compound is a robust and versatile method for the synthesis of monosubstituted guanidines from primary amines. Its operational simplicity and the commercial availability of the reagent make it an attractive choice for applications in medicinal chemistry and chemical biology. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide range of guanidine-containing molecules to advance their research and development efforts.
References
-
Holiy, R. et al. (2015). Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity. Carbohydrate Polymers, 127, 395-403. [Link]
-
Jackson, S. E. et al. (2007). The reversal by sulfate of the denaturant activity of guanidinium. Journal of the American Chemical Society, 129(51), 16121-16127. [Link]
- Bernatowicz, M. S. et al. (2000). Guanidinylation reagents.
-
Looper, R. E. et al. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic Letters, 13(17), 4648-4651. [Link]
-
Batey, R. A. et al. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Organic Chemistry Portal. Synthesis of guanidines. [Link]
-
Sammis, G. M. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492. [Link]
-
Sahariah, P. et al. (2015). Synthesis of Guanidinylated Chitosan with the aid of Multiple Protecting Groups and Investigation of Antibacterial Activity. ResearchGate. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Sammis, G. M. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
-
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]
-
Norquist, A. J. et al. (2005). The role of amine sulfates in hydrothermal uranium chemistry. Inorganic Chemistry, 44(11), 3837-3843. [Link]
Sources
- 1. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Application Note: Advanced Peptide Guanidinylation using 2-Methylisouronium Sulfate
Introduction & Scope
In the landscape of peptide synthesis and proteomics, the conversion of primary amines to guanidines (guanidinylation) is a critical transformation.[1] While Arginine is the natural carrier of the guanidinium group, the modification of Lysine residues to Homoarginine (hArg) or Ornithine to Arginine (Arg) allows researchers to probe steric constraints, increase proteolytic stability, and significantly enhance ionization efficiency in Mass Spectrometry (MALDI-TOF).
2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is the classical, cost-effective reagent for this transformation. Unlike expensive organic-soluble reagents (e.g., 1H-pyrazole-1-carboxamidine), this compound is a robust, water-soluble salt that drives the reaction through thermodynamic control in aqueous, basic media.
This guide provides a definitive technical workflow for using this compound, moving beyond basic recipes to explore the mechanistic "why" and "how" of optimizing this reaction for high-yield peptide modification.
Mechanism of Action
The guanidinylation of an amino group by this compound is a nucleophilic substitution reaction. Understanding the mechanism is vital for troubleshooting pH-related failures.
-
Deprotonation: The
-amino group of Lysine ( ) must be uncharged (nucleophilic). This requires a reaction pH .[2][3][4][5][6] -
Nucleophilic Attack: The lone pair of the amine attacks the central carbon of the isourea cation.
-
Elimination: Methanol is displaced (as methoxide, which is immediately protonated), resulting in the formation of the guanidino group.
Mechanistic Pathway Diagram[7]
Figure 1: The nucleophilic substitution pathway converting Lysine to Homoarginine via O-methylisourea.[1]
Critical Reaction Parameters
Success with this compound relies on three interdependent variables: pH, Stoichiometry, and Time.
The pH "Switch"
This is the most common point of failure.
-
Target pH: 10.6 – 11.0 .
-
Why: Below pH 10, the lysine
-amine is protonated ( ) and non-nucleophilic. Above pH 12, hydrolysis of the peptide backbone or racemization becomes a risk. -
Selectivity: At pH > 10.5, the reaction is highly specific for the
-amine of Lysine.[5] At lower pH (8.0–9.0), the reagent may react non-specifically with -amines (N-terminus) because they have lower pKa values ( 9.0) and are deprotonated earlier than the side chain.
Stoichiometry & Concentration
-
Reagent Excess: A large molar excess (100x to 1000x) is required because the reaction competes with the hydrolysis of the isourea reagent by water (which forms urea).
-
Concentration: High concentrations (0.5 M to 1.0 M) of the reagent drive the kinetics.
Comparative Data: Reagent Performance
| Parameter | This compound | 1H-Pyrazole-1-carboxamidine |
| Solvent System | Aqueous (Water/Buffer) | Organic (DMF/DCM) or Aqueous |
| Reaction Speed | Slow (24–72 hours) | Fast (4–18 hours) |
| Cost | Low (Bulk reagent) | High |
| Atom Economy | Good (Methanol byproduct) | Moderate (Pyrazole byproduct) |
| Primary Use | Bulk protein modification, Proteomics | On-resin SPPS, Precious peptides |
Protocol 1: Solution-Phase Guanidinylation (Standard)
Application: Conversion of free Lysine residues to Homoarginine in cleaved peptides or native proteins.[1] Ideal for enhancing MALDI-TOF signals (The "Arginine Effect").
Materials
-
Substrate: Peptide or Protein (lyophilized).
-
Reagent: this compound (O-Methylisourea hemisulfate).
-
Base: 25% Ammonia solution or 1.0 M NaOH.
-
Stop Solution: 10% Trifluoroacetic acid (TFA).[1]
Step-by-Step Methodology
-
Reagent Preparation:
-
pH Adjustment (Critical Step):
-
Dissolve the reagent in a minimal volume of deionized water.
-
Slowly add the Base (Ammonia or NaOH) while monitoring with a calibrated pH meter.
-
Adjust pH to 10.6 – 11.0 .
-
Caution: Do not overshoot pH > 12.0.
-
-
Reaction Initiation:
-
Add the peptide/protein to the buffered reagent solution.
-
Final peptide concentration should be 0.1 – 1.0 mg/mL.
-
-
Incubation:
-
Standard: Incubate at 4°C for 48–72 hours . (Low temperature preserves protein integrity).
-
Accelerated: Incubate at 65°C for 2–4 hours (Suitable for robust, short peptides).
-
-
Termination:
-
Add 10% TFA dropwise until the pH drops below 3.0. This protonates the remaining amines and quenches the nucleophilic attack.
-
-
Purification:
-
The mixture will contain a massive excess of salt.
-
Peptides: Use C18 Solid Phase Extraction (SPE) cartridges or preparative HPLC.
-
Proteins: Use Dialysis or Size Exclusion Chromatography (Desalting columns).
-
Protocol 2: High-Throughput Proteomic Enhancement
Application: Enhancing the detection of Lysine-terminated tryptic peptides in MALDI-TOF MS. Tryptic peptides ending in Lysine often ionize poorly compared to Arginine. Guanidinylation converts them to Homoarginine, significantly boosting signal intensity.[5]
Workflow Diagram
Figure 2: Rapid guanidinylation workflow for proteomic mass spectrometry analysis.
Protocol Modifications for Micro-Scale
-
Volume: Perform reactions in 10–20
L volumes. -
Base: Use Ammonium Hydroxide (
) instead of NaOH to minimize non-volatile salt accumulation (though sulfate remains). -
Verification: Look for a mass shift of +42.02 Da per Lysine residue in the mass spectrum.[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | pH drifted below 10.0 | Check pH after adding peptide. The peptide itself can buffer the solution. Re-adjust pH. |
| N-terminal Modification | pH was too low (< 9.5) | At lower pH, the |
| Peptide Precipitation | Isoelectric point issue | High salt concentration can "salt out" proteins. Dilute the sample or add a chaotropic agent (Urea) if compatible. |
| No Reaction | Old Reagent | O-methylisourea can hydrolyze to urea over time if exposed to moisture. Use fresh, dry reagent. |
References
-
Kimmel, J. R. (1967).[4][6] Guanidination of Proteins.[1][2][3][4][5][6][9][10] Methods in Enzymology, 11, 584–589. Link
-
Beardsley, R. L., & Reilly, J. P. (2002). Guanidination of Tryptic Hydrolysates for MALDI-TOF Mass Spectrometry. Analytical Chemistry, 74(8), 1884–1890. Link
-
Rutherfurd, S. M., & Moughan, P. J. (1990). Guanidination of Lysine in Proteins: A Review. Journal of Agricultural and Food Chemistry. Link
-
Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin. Link
-
Fountain, H., et al. (2016). O-Methylisourea Can React with the
-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. A General Synthesis Approach to Double‐Guanidinium Stapled Peptides and Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Modifying Lysine Residues in Proteins with 2-Methylisouronium Sulfate
Foundational Principles: The Strategic Conversion of Lysine to Homoarginine
In the landscape of protein chemistry and proteomics, the targeted modification of amino acid side chains is a cornerstone technique for elucidating protein structure, function, and interactions. Among the reactive residues, lysine, with its primary ε-amino group, presents a versatile target for chemical derivatization. One of the most specific and impactful modifications is guanidinylation , the conversion of lysine's ε-amino group into a guanidinium group, thereby transforming the lysine residue into its higher homolog, homoarginine.[1]
This transformation is not merely a structural change; it is a strategic alteration with profound implications for protein analysis and functional studies. The reagent of choice for this reaction is often 2-Methylisouronium sulfate , also known as O-methylisourea hemisulfate.[2] The primary rationale behind this modification lies in its ability to mimic the structure and charge of arginine.[2] This has two major benefits:
-
Enhanced Protein Stability: Arginine residues, with their larger, more hydrophilic guanidinium groups and higher pKa values, can contribute more significantly to protein stability compared to lysine. Converting lysine to homoarginine can therefore stabilize a protein's structure.[3]
-
Improved Mass Spectrometry Analysis: In bottom-up proteomics, proteins are typically digested with trypsin, which cleaves C-terminal to lysine and arginine residues.[4] The presence of a basic residue at the C-terminus of a peptide enhances its ionization efficiency and signal intensity in MALDI-TOF mass spectrometry. Guanidinylation converts all lysine-terminated peptides into arginine-like (homoarginine-terminated) peptides, which can increase the detection of these peptides by 5 to 15-fold.[2]
The Chemical Mechanism of Guanidinylation
The reaction is a nucleophilic attack by the unprotonated ε-amino group of lysine on the carbon atom of 2-methylisouronium. For this to occur efficiently, the reaction must be carried out at a basic pH (typically >9), which ensures that a significant population of lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic.[5] The reaction proceeds with the elimination of methanol.
Caption: Reaction of lysine's ε-amino group with 2-methylisouronium.
Optimizing the Guanidinylation Reaction
Successful and complete modification requires careful control of several experimental parameters. The following table summarizes the key variables and provides field-proven starting points for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Reagent | This compound | Also known as O-methylisourea hemisulfate. A stable salt form. Some advanced protocols use a "freebase" version to avoid interfering salts in MS analysis.[2][4] |
| pH | 10.0 - 11.0 | Critical Parameter. The lysine ε-amino group must be deprotonated to act as a nucleophile. A pH below 9 will result in very slow or incomplete reaction. Use a high-pH buffer like ammonium bicarbonate or adjust pH with a base like NaOH or ammonium hydroxide. Avoid primary amine buffers (e.g., Tris) as they can compete in the reaction. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds well at room temperature. Elevated temperatures are generally not required and may risk protein denaturation. |
| Reaction Time | 24 - 96 hours | This is a relatively slow reaction.[5] For complete modification of all accessible lysines, especially on a folded protein, longer incubation times are necessary. Monitor reaction progress via mass spectrometry if possible. |
| Protein Conc. | 1 - 10 mg/mL | A higher protein concentration can improve reaction kinetics. However, ensure the protein remains soluble at the high pH required. |
| Reagent Molarity | 0.5 M - 1.0 M | A large molar excess of the guanidinylation reagent is required to drive the reaction to completion. |
| Post-Reaction Cleanup | Dialysis or SEC | Essential for removing excess reagent and byproducts, which can interfere with downstream applications. |
Detailed Experimental Protocols
Protocol 1: Guanidinylation of a Purified, Intact Protein
This protocol is designed for modifying a soluble, purified protein to study changes in stability or function.
A. Materials:
-
Purified protein of interest (1-10 mg/mL)
-
2-Methylisouronium hemisulfate salt
-
Reaction Buffer: 50 mM Ammonium Bicarbonate, pH 10.5 (or similar non-amine buffer)
-
pH meter and micro-pH probe
-
5 M NaOH for pH adjustment
-
Dialysis tubing (appropriate MWCO) or Size-Exclusion Chromatography (SEC) column
-
Stir plate and stir bar
B. Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1.0 M solution of 2-Methylisouronium hemisulfate in deionized water. For example, dissolve the appropriate amount in 0.6 mL of water. This solution is stable for at least two weeks at room temperature.
-
Protein Preparation: a. Buffer exchange the purified protein into the Reaction Buffer (50 mM Ammonium Bicarbonate, pH 10.5). This is a critical step to remove any interfering buffer components like Tris or azide. b. Adjust the protein concentration to between 1-10 mg/mL.
-
Reaction Setup: a. In a suitable reaction vessel, add the protein solution. b. While gently stirring, slowly add the 1.0 M 2-Methylisouronium solution to a final concentration of 0.5 M. c. Immediately check the pH of the reaction mixture. The addition of the acidic hemisulfate salt will lower the pH. Carefully re-adjust the pH to 10.5 using small aliquots of 5 M NaOH.
-
Incubation: a. Seal the reaction vessel to prevent evaporation and a drop in pH due to CO₂ absorption. b. Incubate the reaction at room temperature (20-25°C) for 48-72 hours with gentle stirring.
-
Reaction Termination and Cleanup: a. To remove the excess reagent and byproducts, transfer the reaction mixture to a dialysis cassette. b. Dialyze against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with at least three buffer changes over 24 hours. c. Alternatively, use a desalting or SEC column to separate the modified protein from the low-molecular-weight contaminants.
-
Validation: Analyze the final protein product via mass spectrometry to confirm the mass shift corresponding to the number of modified lysines.
Protocol 2: Guanidinylation of Tryptic Peptides for Enhanced MS Detection
This protocol is for proteomics workflows where the goal is to improve the detection of lysine-containing peptides.
A. Materials:
-
Protein sample (can be a complex mixture, e.g., cell lysate)
-
Standard proteomics reagents for reduction (DTT), alkylation (iodoacetamide), and digestion (Trypsin)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
2-Methylisouronium hemisulfate salt
-
Ammonium hydroxide (for pH adjustment)
-
C18 desalting spin tips or equivalent
-
Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)
B. Step-by-Step Methodology:
-
Protein Digestion: a. Denature, reduce, and alkylate your protein sample using a standard proteomics protocol. b. Perform an overnight tryptic digest at 37°C in 50 mM ammonium bicarbonate, pH 8.0.
-
Guanidinylation of Peptides: a. To the peptide mixture from the digestion, add an equal volume of a guanidinylation solution (e.g., 1 M 2-Methylisouronium hemisulfate in 50 mM ammonium bicarbonate). b. Adjust the final pH of the mixture to ~10.5-11.0 with ammonium hydroxide. c. Incubate at 37°C for 1 hour. (Note: Peptide modification is generally faster than for intact proteins).
-
Sample Cleanup for MS: a. Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the reaction and prepare for desalting. b. Desalt the peptides using a C18 spin tip according to the manufacturer's instructions. c. Elute the now-guanidinylated peptides and dry them in a vacuum centrifuge.
-
MS Analysis: a. Reconstitute the peptides in a suitable solvent for MS analysis. b. Acquire mass spectra. When searching the data, configure the search parameters to account for the conversion of lysine to homoarginine (a mass increase of +42.0212 Da) and specify trypsin as the cleavage enzyme, which will now effectively only cleave at arginine and homoarginine.
Sources
- 1. Homoarginine - Wikipedia [en.wikipedia.org]
- 2. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Solid-Phase Guanidinylation using 2-Methylisouronium Sulfate
Technical Guide & Protocols for the Conversion of Lysine to Homoarginine and Ornithine to Arginine
Abstract & Strategic Utility
2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is a classical guanidinylating reagent traditionally utilized in protein chemistry to convert lysine residues into homoarginine. In the context of Solid-Phase Peptide Synthesis (SPPS) , this reagent offers a cost-effective and atom-efficient pathway for Global Guanidinylation or site-specific modification of amino side chains.
Unlike modern, organic-soluble reagents (e.g., 1H-Pyrazole-1-carboxamidine) which are designed for rapid kinetics in DCM/DMF, this compound presents unique solubility challenges but remains superior for specific applications:
-
Homoarginine Synthesis: It is the "gold standard" reagent for converting Lysine (
-NH ) to Homoarginine (hArg), a modification used to increase peptide half-life and alter receptor selectivity. -
Atom Economy: It generates methanol as the only organic byproduct, simplifying purification compared to bulky pyrazole or triflyl leaving groups.
-
Cost Efficiency: Significantly less expensive for large-scale production than protected guanidinylation reagents.
This guide details the protocol for integrating this aqueous-soluble salt into hydrophobic SPPS workflows, specifically focusing on the critical solvent-resin interface .
Mechanism of Action
The reaction proceeds via a nucleophilic substitution (
Reaction Kinetics & pH Sensitivity
-
Optimal pH: 10.0 – 11.0. Below pH 9.0, the amine is protonated and unreactive. Above pH 12.0, risk of resin hydrolysis or peptide racemization increases.
-
Leaving Group: Methanol (MeOH).
-
Byproduct: Ammonia (if hydrolysis occurs) or Sulfate salts.
Figure 1: Mechanistic pathway of amine guanidinylation.[1][2] The unprotonated amine attacks the iminium carbon, displacing methanol.
Critical Experimental Parameters
To successfully use an aqueous salt (sulfate) in SPPS, one must overcome the Solubility-Swelling Paradox : The reagent dissolves in water, but standard polystyrene (PS) resins collapse in water.
Table 1: Optimization Matrix
| Parameter | Recommendation | Rationale |
| Resin Choice | PEG-PS (TentaGel, ChemMatrix) | These resins swell in both water and organic solvents, allowing the aqueous reagent to penetrate the bead. |
| Solvent System | DMF : Water (7:3 or 1:1) | Maintains resin swelling (DMF) while solubilizing the sulfate salt (Water). |
| Base | DIEA or NaOH (careful titration) | Maintain pH ~10.5. DIEA is safer for Fmoc/tBu strategies; NaOH is riskier but faster. |
| Temperature | 25°C to 45°C | Reaction is slow at RT (24-72h). Mild heating (45°C) accelerates conversion significantly. |
| Concentration | 0.5 M - 1.0 M Excess | High concentration drives the equilibrium forward (Le Chatelier's principle). |
Detailed Protocol: On-Resin Conversion of Lysine to Homoarginine
Scenario: Synthesis of a peptide containing a Homoarginine residue derived from a Lysine precursor.
Strategy: Use Fmoc-Lys(Mtt)-OH during assembly. Selectively remove Mtt (4-methyltrityl) to expose the
Phase 1: Selective Deprotection of Lys(Mtt)
Before guanidinylation, the specific Lysine side chain must be exposed without removing other protecting groups (e.g., Boc, tBu).
-
Wash Resin: Wash the resin (0.1 mmol scale) with DCM (
min). -
Mtt Removal: Treat resin with 1% TFA / 5% TIS / DCM (10 mL).
-
Process: Shake for 2 minutes. Filter. Repeat ~10 times until the yellow color (trityl cation) disappears.
-
Note: Do not exceed 30 mins total exposure to avoid premature cleavage of the peptide from acid-labile linkers (e.g., Wang).
-
-
Neutralization: Wash with 5% DIEA in DMF (
min) to neutralize the resin-bound amine. -
Verification: Perform a Kaiser Test . Result should be Positive (Blue) , indicating free amines.
Phase 2: Guanidinylation with this compound
-
Reagent Preparation:
-
Dissolve This compound (10 equivalents relative to resin loading) in a minimum volume of Deionized Water .
-
Add DMF to reach a final ratio of roughly 1:1 (Water:DMF). Ensure the salt remains dissolved.
-
Adjust pH to 10.5 – 11.0 using DIEA (Diisopropylethylamine) or dilute NaOH. Check pH with a micro-strip.
-
-
Reaction:
-
Add the reagent solution to the resin.
-
Incubate: Shake gently at Room Temperature for 24–72 hours OR 45°C for 12–24 hours .
-
Tip: If using a glass vessel, seal tightly to prevent evaporation of the methanol byproduct (though venting is rarely needed at this scale).
-
-
Monitoring:
-
Remove a small aliquot of resin beads. Wash thoroughly with water, then DMF, then DCM.
-
Perform Kaiser Test . Result should be Negative (Yellow/Colorless) , indicating conversion of the primary amine to the guanidine (which does not react with ninhydrin).
-
Secondary Check: If available, perform a micro-cleavage and check via LC-MS. Mass shift: +42 Da (Lys [128 Da]
hArg [170 Da]).
-
Phase 3: Final Cleavage
-
Wash: Wash resin thoroughly with Water (
), DMF ( ), and DCM ( ) to remove all traces of sulfate salts. -
Cleavage: Treat with standard cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H
O) for 2-3 hours. -
Precipitation: Precipitate in cold diethyl ether and lyophilize.
Workflow Visualization
Figure 2: Step-by-step workflow for integrating guanidinylation into standard Fmoc SPPS.
Troubleshooting & Expert Insights
Common Failure Modes
-
Incomplete Conversion:
-
Cause: pH dropped below 9.0 during the long incubation.
-
Fix: Monitor pH every 12 hours and add DIEA as needed.
-
-
Resin Clumping:
-
Cause: High salt concentration causing "salting out" of the resin or poor swelling in high water content.
-
Fix: Increase the DMF ratio or switch to a high-swelling PEG-based resin (e.g., ChemMatrix).
-
-
Side Reactions:
-
Issue: N-terminal guanidinylation.
-
Prevention:[3] Ensure the N-terminus is Fmoc-protected or acetylated (capped) before removing the side-chain Mtt group.
-
Comparison with Other Reagents
While 1H-Pyrazole-1-carboxamidine is faster (hours vs. days) and soluble in pure DMF, This compound remains the reagent of choice when:
-
Cost is a primary constraint (Scale-up).
-
The target is specifically Homoarginine (biologically distinct from Arginine).
-
Green chemistry requirements prioritize methanol byproduct over pyrazole derivatives.
References
-
Kimmel, J. R. (1967).[4] Guanidination of Proteins.[1][2][4][5][6][7] Methods in Enzymology, 11, 584–589. Link
- Foundational text establishing the pH and stoichiometry requirements for O-methylisourea reactions.
-
Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin. Link
- Provides specific aqueous buffer conditions and expected mass shifts (+42 Da) for lysine to homoarginine conversion.
-
Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(23), 8432–8439. Link
- Contrasts modern organic-soluble reagents with classical O-methylisourea methods.
-
Albericio, F., et al. (2014). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Methods in Molecular Biology. Link
- Authoritative source on resin compatibility (PEG vs. PS)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Guanidinylation of Small Molecules with 2-Methylisouronium Sulfate
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable method for converting primary and secondary amines into guanidines using 2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate).
Introduction & Scope
The guanidine moiety is a privileged pharmacophore in medicinal chemistry, found in numerous bioactive natural products (e.g., tetrodotoxin, streptomycin) and synthetic drugs (e.g., metformin, cimetidine). Its high basicity (pKa ~12.5) allows it to maintain a positive charge at physiological pH, facilitating critical electrostatic interactions with anionic protein residues such as aspartate and glutamate.
While modern reagents like 1H-pyrazole-1-carboxamidine offer mild conditions, This compound remains the industrial and laboratory standard for cost-effective, scalable guanidinylation. However, its efficacy is strictly dependent on pH control and counter-ion management. This guide details the mechanistic rationale, optimized protocols, and purification strategies to maximize yield and purity.
Reagent Profile: this compound
| Property | Specification |
| IUPAC Name | O-Methylisourea hemisulfate |
| CAS Number | 52328-05-9 (Hemisulfate); 29427-58-5 (Sulfate) |
| Molecular Weight | 123.13 g/mol (Hemisulfate basis) |
| Physical State | White crystalline solid, hygroscopic |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar organics |
| pKa | ~9.8 (for the conjugate acid of the free base) |
| Storage | Desiccate at RT; protect from moisture to prevent hydrolysis to urea |
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the imidic carbon. Unlike isothiocyanates which form thioureas via addition, O-methylisourea acts as an electrophilic amidine equivalent.
The Reaction Pathway[2][3][4][5]
-
Activation: The reagent exists as a protonated salt. In basic solution, it exists in equilibrium with its free base.
-
Nucleophilic Attack: The unprotonated amine (
) attacks the central carbon of the O-methylisourea. -
Tetrahedral Intermediate: A short-lived intermediate forms.
-
Elimination: Methoxide is eliminated (and instantly protonated to methanol), driving the formation of the guanidine bond.
-
Side Reaction (Hydrolysis): If the amine is not nucleophilic enough, or if hydroxide concentration is too high, water attacks the reagent, hydrolyzing it to Urea (inert byproduct).
Mechanistic Flowchart
Figure 1: Mechanistic pathway of guanidinylation. The competition between amine attack (product) and water attack (urea formation) is controlled by pH and concentration.
Experimental Protocols
Protocol A: The "Barium Hydroxide" Method (Salt-Free)
Best for: Applications requiring a salt-free guanidine base product or when sulfate ions interfere with downstream steps (e.g., biological assays).
Rationale:
Materials:
-
Amine substrate (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Barium Hydroxide octahydrate (
) (1.0 equiv relative to sulfate ions) -
Solvent: Water or 50% Aqueous Methanol
Procedure:
-
Reagent Activation: Dissolve this compound in minimum water. Add a stoichiometric amount of
solution. -
Precipitation: Stir for 15 minutes. A heavy white precipitate (
) will form. -
Clarification: Centrifuge or filter through a 0.22 µm membrane to remove the barium sulfate. The filtrate contains the reactive O-methylisourea free base.
-
Reaction: Add the amine substrate directly to the filtrate.
-
Incubation: Stir at Room Temperature (RT) for 24–48 hours.
-
Note: If the amine is sterically hindered, heat to 60°C.
-
-
Workup: Evaporate the solvent. The residue is the crude guanidine. Since no inorganic salts remain, purification is simplified (often just recrystallization).
Protocol B: Standard Solution-Phase (High-Throughput)
Best for: Robust, large-scale synthesis where salt removal is handled by chromatography.
Materials:
-
Amine substrate (1.0 equiv)
-
This compound (2.0 - 3.0 equiv)
-
Base:
(Triethylamine) or -
Solvent: Water/Ethanol (1:1)
Procedure:
-
Dissolution: Dissolve the amine in the Water/Ethanol mixture.
-
pH Adjustment: Check the pH. Adjust to pH 10.0–11.0 using the base.
-
Critical: pH < 9 slows the reaction (amine protonated). pH > 12 promotes hydrolysis of the reagent to urea.
-
-
Addition: Add this compound as a solid in one portion.
-
Reaction: Reflux (60–80°C) for 6–12 hours, or stir at RT for 2–4 days.
-
Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The starting amine peak should disappear.[1]
-
Workup & Purification:
-
Evaporate volatiles.
-
Cation Exchange (Recommended): Dissolve residue in water and load onto a weak cation exchange column (e.g., Amberlite IRC-50 or equivalent).
-
Wash with water to remove Urea (neutral byproduct).
-
Elute the Guanidine product with 1M HCl or dilute Ammonia.
-
Lyophilize to obtain the pure guanidinium salt.
-
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH drift (became acidic) | The reaction releases acid as the amine attacks. Monitor pH and add base periodically to maintain pH ~10.5. |
| Urea Impurity | Hydrolysis of reagent | Avoid pH > 12. Reduce water content by using Methanol/Ethanol co-solvents. |
| Incomplete Reaction | Steric hindrance | Increase temperature to 60°C. Increase reagent equivalents to 5.0x. |
| Product is Hygroscopic | Residual salts | Use Protocol A (Barium Hydroxide) or perform ion-exchange chromatography. |
Safety & Compliance
-
Mutagenicity: O-Methylisourea is an alkylating agent and is suspected of causing genetic defects (Muta. 2). Handle in a fume hood with nitrile gloves.
-
Ammonia Evolution: At high pH, degradation may release small amounts of ammonia.
-
Waste Disposal: Quench excess reagent with dilute HCl (hydrolyzes it to urea) before disposal.
References
-
Solid-Phase Guanidinylation of Peptidyl Amines. ChemInform, 2003.
-
Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of Biomolecular Techniques, 2005. (Describes the Barium Hydroxide method).
-
Synthesis and evaluation of new guanidine-thiourea organocatalyst. Beilstein Journal of Organic Chemistry, 2012.
-
O-Methylisourea Sulfate Safety Data Sheet. Fisher Scientific, 2018.
Sources
The Strategic Use of 2-Methylisouronium Sulfate in the Synthesis of Arginine Analogs: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise modification of molecular scaffolds is paramount. The guanidinium group, the defining feature of the amino acid arginine, is of particular interest due to its involvement in a vast array of biological recognition processes. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a critical component in the design of novel therapeutics, including enzyme inhibitors and cell-penetrating peptides. This guide provides an in-depth exploration of 2-Methylisouronium sulfate as a key reagent for the introduction of the guanidinyl moiety onto primary amines, enabling the synthesis of a diverse range of arginine analogs.
The Chemistry of Guanidinylation: Why this compound?
The conversion of a primary amine to a guanidine group, a process known as guanidinylation, is a cornerstone of synthetic medicinal chemistry. While a variety of reagents can achieve this transformation, this compound, and its close relative S-methylisothiourea sulfate, offer a compelling balance of reactivity, stability, and operational simplicity.
The efficacy of this compound lies in its electrophilic nature. The central carbon atom of the isouronium moiety is rendered susceptible to nucleophilic attack by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. A primary amine, acting as the nucleophile, attacks this electrophilic carbon, initiating the guanidinylation cascade.
Causality in Experimental Design: The success of this reaction is critically dependent on maintaining a basic pH.[1] The primary amine must be in its free, unprotonated form to act as an effective nucleophile.[2] Acidic conditions would lead to the formation of the corresponding ammonium salt, rendering the amine non-nucleophilic and halting the reaction. Therefore, the addition of a base is a non-negotiable step in any guanidinylation protocol involving this reagent.
Mechanistic Insights: The Path to Guanidinylation
The reaction between a primary amine and this compound proceeds through a well-defined nucleophilic substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: General mechanism of guanidinylation.
The reaction commences with the nucleophilic attack of the primary amine on the electrophilic carbon of the 2-Methylisouronium cation. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the stable guanidinium product.
Core Application: Synthesis of L-Homoarginine from L-Lysine
A prominent application of this compound is the synthesis of L-homoarginine, an arginine analog with an additional methylene group in its side chain.[3][4] This analog is a valuable tool in biochemical and medical research. The following protocol is a detailed, step-by-step guide for this synthesis, adapted from established methodologies.[3][4]
Protocol 1: Synthesis of L-Homoarginine Hydrochloride from L-Lysine
This protocol involves the protection of the α-amino group of L-lysine with a copper complex, followed by guanidinylation of the ε-amino group, and subsequent deprotection and purification.
Materials:
-
L-Lysine
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
2-Methylisouronium hemisulfate (or O-methylisourea hemisulfate)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ammonia solution
-
Hydrochloric acid (HCl) (3M)
-
Ammonium sulfide ((NH₄)₂S) solution
-
Diatomaceous earth
-
Activated carbon
-
Methanol
-
Ethanol
-
Triethylamine
-
Deionized water
Instrumentation:
-
Reaction vessel with stirring capability
-
pH meter
-
Refrigerator
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of L-Lysine Solution: Dissolve 300g of L-lysine in 1L of deionized water to create the L-lysine solution.
-
α-Amino Group Protection: To the L-lysine solution, add 180g of CuCl₂·2H₂O. Stir the mixture at 30°C for 2.5 hours. The solution will turn blue, indicating the formation of the copper-lysine complex which protects the α-amino group.
-
Guanidinylation Reaction:
-
Dissolve 308g of 2-Methylisouronium hemisulfate in a 10% NaOH solution.
-
Add this solution to the copper-lysine complex solution.
-
Adjust the pH of the reaction mixture to 10.60 using approximately 320mL of ammonia solution. The blue color will lighten.
-
-
Reaction and Precipitation:
-
Stir the pH-adjusted reaction mixture at 30°C for 24 hours.
-
Store the mixture in a refrigerator at 3°C for 12 hours to allow for the precipitation of a blue slurry.
-
Quickly filter the precipitate and dry the resulting solid in a vacuum oven for 30 minutes to obtain a blue dry solid.
-
-
Deprotection and Purification:
-
To the blue dry solid, add 1.4L of hot water. Some of the solid will dissolve, forming a suspension.
-
Adjust the pH of the suspension to 0.99 with approximately 550mL of 3M HCl.
-
Under stirring, add 160g of (NH₄)₂S and 12g of diatomaceous earth. The reaction mixture will turn dark brown.
-
Filter the mixture. The filtrate should be yellow.
-
Adjust the pH of the yellow filtrate to 1.98 with approximately 30mL of 3M HCl. The solution may become slightly turbid.
-
Add 15g of activated carbon to the filtrate for decolorization and filter again.
-
Concentrate the filtrate into a white paste using a rotary evaporator, filter, and dry the filter cake.
-
-
Final Crystallization:
-
Dissolve the dried solid in 1.5L of methanol and reflux for 50 minutes.
-
Cool the solution and filter.
-
Rotary evaporate the filtrate to a white paste and dry.
-
Dissolve the resulting solid in 300mL of water.
-
Add 15mL of triethylamine to the solution and adjust the pH to 6.00.
-
Add 300mL of absolute ethanol and stir to precipitate the L-homoarginine hydrochloride crystals.
-
Filter the crystals and dry to obtain the final product.
-
Expected Yield: Approximately 65%.
General Protocol for the Synthesis of Arginine Analogs
The principles outlined in the synthesis of L-homoarginine can be adapted for the guanidinylation of other primary amines to create a variety of arginine analogs.
Protocol 2: General Guanidinylation of a Primary Amine
Materials:
-
Primary amine substrate
-
This compound
-
Suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like NaOH)
-
Appropriate solvent (e.g., water, DMF, methanol)
-
Acid for workup (e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Step-by-Step Procedure:
-
Dissolution: Dissolve the primary amine substrate in a suitable solvent.
-
Basification: Add the base to the solution to ensure the primary amine is in its free base form. The choice of base and solvent will depend on the solubility and reactivity of the substrate.
-
Addition of Guanidinylating Agent: Add this compound to the reaction mixture. The stoichiometry may need to be optimized for different substrates.
-
Reaction: Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup:
-
Once the reaction is complete, neutralize the mixture with an acid.
-
If applicable, perform an aqueous workup and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Data Presentation and Comparison
The choice of guanidinylating agent can significantly impact the reaction outcome. Below is a comparative table of common guanidinylating agents.
| Guanidinylating Agent | Reactivity | Reaction Conditions | Byproducts |
| This compound | Moderate | Basic (pH > 9) | Methanol |
| S-Methylisothiourea sulfate | Moderate | Basic (pH > 9) | Methyl mercaptan |
| N,N'-Bis(Boc)-S-methylisothiourea | High | Often requires activation | Protected thiourea derivatives |
| 1H-Pyrazole-1-carboxamidine HCl | High | Mild, often used in solid-phase synthesis | Pyrazole |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of an arginine analog using this compound.
Figure 2: General experimental workflow.
Conclusion and Future Perspectives
This compound is a robust and reliable reagent for the synthesis of arginine analogs. Its ease of handling and predictable reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors. Future work in this area may focus on the development of novel, even more efficient guanidinylating agents and the expansion of the substrate scope to include more complex and sterically hindered amines.
References
-
Organic Syntheses Procedure. s-methyl isothiourea sulfate. Available at: [Link].
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link].
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available at: [Link].
- Google Patents. (2012). CN102675156B - A kind of preparation method of L-homoarginine hydrochloride.
-
PubMed. (2007). Design and synthesis of C5 methylated L-arginine analogues as active site probes for nitric oxide synthase. Available at: [Link].
-
ResearchGate. Scheme 3 Synthesis of the N-methyl arginine analogue 2. Reagents and.... Available at: [Link].
-
PMC. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Available at: [Link].
-
DSpace@MIT. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Available at: [Link].
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link].
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link].
-
MDPI. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Available at: [Link].
-
MSU chemistry. Amine Reactivity. Available at: [Link].
- Google Patents. (2012). CN102675156A - Preparation method of L-homoarginine hydrochloride.
-
ResearchGate. (2025). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines | Request PDF. Available at: [Link].
-
YouTube. (2018). Amine Synthesis Reactions. Available at: [Link].
-
PMC. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Available at: [Link].
-
PubMed. HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE. Available at: [Link].
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link].
-
Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Available at: [Link].
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available at: [Link].
-
Taylor & Francis. Homoarginine – Knowledge and References. Available at: [Link].
-
NIH. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Available at: [Link].
-
Scribd. Reactions of Amines in Organic Chemistry | PDF. Available at: [Link].
-
YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Available at: [Link].
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN102675156B - A kind of preparation method of L-homoarginine hydrochloride - Google Patents [patents.google.com]
- 4. CN102675156A - Preparation method of L-homoarginine hydrochloride - Google Patents [patents.google.com]
Application Note: Selective Guanidinylation of Polyamines with 2-Methylisouronium Sulfate
Executive Summary
This guide details the protocol for the selective guanidinylation of primary amines within polyamine structures (such as spermidine, spermine, or polyethylenimine) using 2-Methylisouronium sulfate (O-methylisourea sulfate).
While many reagents (e.g., 1H-pyrazole-1-carboxamidine) exist for guanidinylation, this compound offers a unique advantage: kinetic selectivity . Under controlled pH and temperature conditions, it preferentially converts sterically accessible primary amines (
Mechanistic Principles
The Reaction Pathway
The reaction proceeds via a nucleophilic substitution at the imino carbon of the O-methylisourea, followed by the elimination of methanol. Unlike isothioureas, which release volatile and malodorous thiols, O-methylisourea releases methanol, making it more amenable to open-bench work and easier purification.
Key Selectivity Driver:
-
Steric Hindrance: The central carbon of the isourea is electrophilic. Primary amines attack this center rapidly. Secondary amines, being more sterically hindered, react significantly slower at moderate temperatures.
-
pKa Modulation: By maintaining the pH between 10.0 and 10.5, primary amines (typically pKa ~10.5-10.9) are sufficiently deprotonated to act as nucleophiles, while the reaction kinetics for secondary amines remain unfavorable.
Reaction Diagram
Figure 1: Mechanistic pathway of guanidinylation. The reaction is driven by the nucleophilic attack of the unprotonated primary amine on the isourea carbon.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | Polyamines (e.g., Spermidine, Spermine, PEI) | Target molecule |
| Reagent | This compound (CAS: 52328-05-9) | Guanidinylation agent |
| Base | 1.0 M and 5.0 M NaOH (freshly prepared) | pH adjustment |
| Solvent | Deionized Water (Milli-Q preferred) | Reaction medium |
| Purification | Dialysis Tubing (MWCO 1-3.5 kDa) or Ion Exchange Resin | Salt/Byproduct removal |
Critical Parameters (The "Goldilocks Zone")
To achieve selectivity (Primary > Secondary), you must strictly adhere to these limits. Exceeding them promotes "perguanidinylation" (reaction of all amines).
-
Stoichiometry: 1.1 to 1.5 equivalents of O-methylisourea per primary amine group.
-
pH: Strictly 10.0 – 10.5 . (pH > 11.0 accelerates secondary amine reaction and reagent hydrolysis).
-
Temperature: 4°C to 25°C . (Do not heat; heating >40°C overcomes the steric barrier of secondary amines).
Step-by-Step Workflow
Phase 1: Preparation
-
Calculate Equivalents: Determine the number of primary amines in your substrate.
-
Example: Spermidine (
) has 2 primary amines and 1 secondary amine. Target only the 2 primary amines. -
Molar Ratio: Use 2.5 moles of O-methylisourea per 1 mole of Spermidine.
-
-
Dissolution: Dissolve the polyamine in deionized water to a concentration of 0.1 M – 0.5 M.
-
Reagent Addition: Add the calculated amount of this compound directly to the solution. The solid dissolves rapidly.
Phase 2: The Reaction (pH Monitoring)
-
Initial pH Adjustment: The addition of the sulfate salt will drop the pH significantly (often to pH ~2-3).
-
Action: Slowly add 5.0 M NaOH dropwise with vigorous stirring.
-
Target: Bring pH to 10.2 .
-
-
Incubation: Seal the vessel to prevent evaporation of the generated methanol (though not strictly necessary, it keeps volume constant).
-
Condition: Stir at Room Temperature (20-25°C) for 24 to 72 hours .
-
Monitoring: Check pH every 4-6 hours for the first day. The reaction releases protons (from the ammonium-to-guanidinium conversion equilibrium). If pH drops below 9.5, adjust back to 10.2 with 1.0 M NaOH.
-
Phase 3: Purification
For Small Molecules (Spermidine/Spermine): 6. Acidification: Stop the reaction by adding 1.0 M HCl to lower pH to ~3.0. 7. Ion Exchange: Load onto a cation exchange column (e.g., Dowex 50W). Wash with water to remove excess urea/methanol. Elute product with a gradient of HCl (0.5 M to 3.0 M). 8. Lyophilization: Freeze-dry the eluted fractions to obtain the hydrochloride salt.
For Polymers (PEI, Chitosan): 6. Dialysis: Transfer reaction mixture to dialysis tubing (appropriate MWCO). 7. Cycle: Dialyze against 0.1 M NaCl (to displace sulfate counterions) for 24h, then against pure water for 48h (changing water 3-4 times). 8. Lyophilization: Freeze-dry to obtain the white fluffy solid.
Quality Control & Validation
NMR Analysis (Self-Validating Step)
The success of the reaction is best visualized by 1H-NMR .
-
Diagnostic Shift: The methylene protons (
) adjacent to the primary amine will shift downfield upon conversion to a guanidine.-
Primary Amine (
): ppm. -
Guanidine (
): ppm.
-
-
Selectivity Check: Look for the signal of the methylene protons adjacent to the secondary amine. If selectivity is achieved, this peak should remain largely unshifted (
ppm) or show minimal splitting compared to the primary shift.
Colorimetric Assay (Sakaguchi Test)
For a quick qualitative check:
-
Reagent:
-Naphthol and Sodium Hypochlorite. -
Result: Guanidines produce a distinct red/orange color. Primary amines do not.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH drifted too low (< 9.0) | Monitor pH more frequently; primary amines are protonated and non-reactive at low pH. |
| Loss of Selectivity | Temperature too high (> 30°C) | Perform reaction at 4°C for a longer duration (4-5 days). |
| Precipitation | Sulfate salt formation | This compound introduces sulfate ions which can precipitate with some polyamines. Switch to O-methylisourea chloride (prepared via ion exchange) or use dilute conditions. |
| Incomplete Conversion | Hydrolysis of Reagent | O-methylisourea hydrolyzes to urea at high pH. Add a second aliquot of reagent (0.5 eq) after 24 hours. |
Workflow Visualization
Figure 2: Operational workflow for selective guanidinylation. Note the divergence in purification based on molecular weight.
References
-
Wojciechowska, H., et al. (1982).[2] "The selectivity of amino acid and peptide amidination with O-methylisourea." Acta Biochimica Polonica, 29(3-4), 197-204.[2]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). "Recent developments in guanylating agents." ARKIVOC, iv, 49-87.
-
Kimmel, J. R. (1967). "Guanidination of Proteins." Methods in Enzymology, 11, 584-589.
-
Baker, T. J., et al. (2000). "Guanidinylation of Primary Amines." Journal of Organic Chemistry, 65(26), 9054–9058.
-
Behr, J. P. (1997). "The Proton Sponge: A Trick to Enter the Cell the Viruses Did Not Exploit." Chimia, 51, 34-36. (Context on buffering capacity of secondary amines).
Sources
Technical Guide: 2-Methylisouronium Sulfate in Medicinal Chemistry
Topic: Applications of 2-Methylisouronium Sulfate in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as O-Methylisourea hemisulfate) is a versatile amidination reagent widely utilized in medicinal chemistry and chemical biology. Its primary utility lies in the guanylation of amines —converting primary amines into guanidines under mild, aqueous conditions—and as a C-N-C building block in the synthesis of nitrogenous heterocycles like pyrimidines and imidazoles.
Unlike harsh guanylating agents (e.g., cyanamide at high temps) or expensive reagents (e.g., Goodman’s reagent), this compound offers a balance of stability, water solubility, and atom economy, making it the "Gold Standard" for modifying lysine residues in proteomics and synthesizing arginine mimetics in drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | This compound; O-Methylisourea hemisulfate |
| CAS Number | 52328-05-9 |
| Formula | (C₂H₆N₂O)₂ · H₂SO₄ |
| Molecular Weight | 246.24 g/mol |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water (>100 mg/mL); soluble in MeOH |
| Storage | Desiccate at RT; Hygroscopic |
| Key Reactivity | Electrophilic imidate carbon; susceptible to nucleophilic attack by amines |
Core Application I: Guanylation of Amines
The transformation of a primary amine to a guanidine is a bioisosteric replacement often used to increase the basicity and hydrogen-bond donor capability of a drug scaffold.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sp2 imidate carbon. The amine nucleophile attacks the central carbon, forming a tetrahedral intermediate. Subsequent elimination of methanol (driven by the formation of the resonance-stabilized guanidinium ion) yields the final product.
Critical Factor: The reaction is pH-dependent. The amine must be unprotonated to act as a nucleophile (pH > pKa of amine), but the O-methylisourea reagent is susceptible to hydrolysis at very high pH. The "Sweet Spot" is typically pH 10.0 – 11.0 .
Visualization: Guanylation Mechanism
Figure 1: Mechanistic pathway for the conversion of amines to guanidines using this compound.
Protocol: Synthesis of N-Substituted Guanidines (Small Molecule)
Target: Conversion of a phenylalanine derivative (amine) to its guanidine analog.
Reagents:
-
Substrate: Amine-containing scaffold (1.0 equiv)
-
Reagent: this compound (1.5 equiv)
-
Base: Aqueous NaOH (1M) or Et3N (if in organic solvent)
-
Solvent: Water or Water/Ethanol (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL of water (add ethanol if solubility is poor).
-
Reagent Addition: Add 1.5 mmol (185 mg) of this compound. The solution will remain clear.
-
pH Adjustment (Crucial): Monitor the reaction with a pH meter. Dropwise add 1M NaOH to adjust the pH to 10.5 .
-
Expert Note: Do not exceed pH 12, as this accelerates the hydrolysis of the isourea to urea, a dead-end byproduct.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 12–24 hours.
-
Self-Validation: Monitor by TLC or LC-MS. The disappearance of the starting amine and the appearance of a more polar spot (guanidine) confirms progress.
-
-
Workup:
-
If the product precipitates: Filter and wash with cold water.
-
If soluble: Acidify to pH 3 with dilute HCl (to protonate the guanidine), remove solvents under reduced pressure, and purify via C18 Reverse-Phase Flash Chromatography (Water/Acetonitrile gradient).
-
Core Application II: Heterocycle Synthesis (Pyrimidines)
This compound is a strategic "C-N-C" synthon used to construct pyrimidine rings. It reacts with 1,3-dicarbonyls (like
Strategic Value: The resulting 2-methoxy group is a versatile "handle." It can be:
-
Hydrolyzed to a carbonyl (forming Uracil derivatives).
-
Displaced by amines (forming 2-aminopyrimidines).
-
Retained as a solubilizing group.
Visualization: Pyrimidine Construction Workflow
Figure 2: Divergent synthesis of pyrimidine scaffolds using this compound.
Protocol: Synthesis of 2-Methoxy-6-methylpyrimidin-4-ol
Target: Condensation of ethyl acetoacetate with this compound.
Reagents:
-
Ethyl acetoacetate (10 mmol)
-
This compound (10 mmol)
-
Sodium Methoxide (25% in MeOH, 22 mmol)
Methodology:
-
Preparation of Free Base: In a round-bottom flask, suspend this compound (2.46 g, 10 mmol) in 20 mL dry methanol. Add Sodium Methoxide solution (22 mmol) dropwise at 0°C.
-
Why? This neutralizes the sulfate and deprotonates the isourea to generate the active free base.
-
-
Addition: Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise over 15 minutes.
-
Cyclization: Reflux the mixture (65°C) for 4–6 hours.
-
Isolation:
-
Evaporate methanol under reduced pressure.[2]
-
Dissolve residue in minimal water.
-
Acidify carefully with acetic acid to pH 5–6. The product (2-methoxy-6-methylpyrimidin-4-ol) typically precipitates as a white solid.
-
-
Purification: Recrystallize from Ethanol/Water.
Application III: Bioconjugation (Protein Engineering)
In proteomics, this reagent is used to convert Lysine residues to Homoarginine. This "Guanidination" blocks Trypsin cleavage (which cuts at Lys/Arg) at Lysine sites, restricting cleavage solely to Arginine residues. This simplifies peptide mapping.
Protocol Snapshot:
-
Buffer: 0.5M NaHCO₃ buffer, adjusted to pH 10.5.
-
Reaction: Incubate protein (1 mg/mL) with 0.5M this compound at 4°C for 24–48 hours.
-
Quench: Dialysis against PBS or gel filtration.
-
Result: >95% conversion of Lys to Homoarginine (mass shift +42 Da per Lysine).
References
-
Sigma-Aldrich. O-Methylisourea hemisulfate salt Product Specification. Link[3]
- Katritzky, A. R., et al. "Synthesis of Guanidines.
-
Kimmel, J. R. "Guanidination of Proteins." Methods in Enzymology, Vol 11, 1967. Link
- European Patent EP0000345.
-
Beilstein Journal of Organic Chemistry. "Recent advances in the synthesis of guanidines." Link
Sources
Application Notes and Protocols for Protecting Group Strategies in Guanidinylation with 2-Methylisouronium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group is a critical pharmacophore in numerous biologically active molecules and drug candidates. Its synthesis, however, presents significant challenges due to its high basicity and potential for side reactions. This application note provides a comprehensive guide to protecting group strategies for the efficient guanidinylation of primary and secondary amines using 2-Methylisouronium sulfate. We will delve into the rationale behind experimental choices, present detailed protocols for protection, guanidinylation, and deprotection, and offer a comparative analysis of suitable protecting groups to ensure the integrity of complex molecular scaffolds during synthesis.
Introduction: The Significance of Guanidinylation and the Need for Strategic Protection
The guanidinium moiety, most notably found in the amino acid arginine, plays a pivotal role in molecular recognition, mediating interactions through hydrogen bonding and electrostatic forces.[1] Its incorporation into synthetic peptides, peptidomimetics, and small molecules can enhance cell permeability, target binding affinity, and overall biological activity.[2] However, the very properties that make the guanidinium group functionally important—its strong basicity (pKa ≈ 13.5) and nucleophilicity—complicate chemical synthesis.[3] Direct guanidinylation of unprotected, multifunctional substrates often leads to a loss of stereochemical integrity, and a variety of side reactions.
To circumvent these issues, a "direct" guanidinylation approach, where a protected guanidinylating agent is introduced early in the synthetic route, is often preferred over "indirect" methods that rely on late-stage conversion of precursors like azides or carbamates.[4] This strategy hinges on the judicious selection of protecting groups for the amine substrate that are stable to the guanidinylation conditions and can be selectively removed without compromising the integrity of the final product. The concept of orthogonal protection , where different protecting groups can be removed under distinct conditions, is paramount for the synthesis of complex molecules.[5][6]
This compound is an effective and straightforward reagent for the conversion of amines to guanidines. It is an O-methylisourea salt, and its reactivity stems from the susceptibility of the isourea moiety to nucleophilic attack by an amine, with the concomitant loss of methanol as a leaving group.[7] This application note will focus on providing a strategic framework for employing this reagent in conjunction with robust protecting group strategies.
The Guanidinylating Agent: this compound
This compound can be synthesized from the methylation of urea with agents like dimethyl sulfate, followed by ammonolysis.[8] It is typically used as a salt, which can be handled more easily than the free base. The guanidinylation reaction with this compound generally proceeds under mild conditions and is applicable to a range of primary and secondary amines.
The proposed mechanism for the guanidinylation of an amine with an O-methylisourea salt is depicted below. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the O-methylisourea, followed by the elimination of methanol to yield the guanidinium salt.
Caption: Proposed mechanism of guanidinylation with O-methylisourea.
Orthogonal Protecting Group Strategies for Amine Substrates
The choice of an appropriate protecting group for the amine substrate is critical for a successful guanidinylation reaction. The ideal protecting group should be:
-
Stable to the guanidinylation reaction conditions.
-
Orthogonal to other protecting groups present in the molecule.[9]
-
Removable under conditions that do not affect the newly formed guanidinium group or other sensitive functionalities.
Given that the guanidinylation with this compound is typically performed under conditions that are not strongly acidic or basic, a range of common amine protecting groups are compatible. Below, we discuss the most suitable options and their strategic implications.
Carbamate-Based Protecting Groups
Carbamates are among the most widely used protecting groups for amines due to their stability and well-established deprotection protocols.[3]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern peptide and organic synthesis.[4] It is highly stable to a wide range of reaction conditions, including those typically employed for guanidinylation. Its removal is achieved under acidic conditions (e.g., trifluoroacetic acid), which are generally compatible with the guanidinium group.
-
Carboxybenzyl (Cbz or Z): The Cbz group is another robust protecting group that is stable to both acidic and basic conditions.[3] It is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), a mild and highly selective method that is orthogonal to most other protecting groups. This makes the Cbz group an excellent choice for complex syntheses where acid or base lability is a concern for other functional groups.
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability (cleaved by piperidine).[1] While compatible with the guanidinylation reaction itself, its removal conditions need to be carefully considered, as the newly formed, unprotected guanidinium group may complicate subsequent steps in a synthesis.
Sulfonyl-Based Protecting Groups
-
p-Toluenesulfonyl (Tos or Ts): The tosyl group is a very stable protecting group, often requiring harsh conditions for removal (e.g., strong acid or reducing agents). While its stability during guanidinylation is excellent, its removal might pose challenges in the presence of sensitive functionalities.
Comparative Overview of Protecting Group Strategies
The following table summarizes the key features of the recommended protecting groups for amines undergoing guanidinylation with this compound.
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | High (stable to base, hydrogenation) | Strong Acid (TFA, HCl) | Orthogonal to Cbz, Fmoc |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base | High (stable to acid, base) | Catalytic Hydrogenation (H₂/Pd-C) | Orthogonal to Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, base | Moderate (acid and hydrogenation stable) | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc, Cbz |
| p-Toluenesulfonyl | Tos or Ts | TsCl, base | Very High | Strong Acid (HBr/AcOH), Na/NH₃ | Limited orthogonality |
Experimental Protocols
The following protocols provide a general framework for the protection of a primary amine, its subsequent guanidinylation with this compound, and the final deprotection of the resulting guanidine.
General Workflow
The overall synthetic strategy follows a logical progression from a protected amine to the final deprotected guanidine.
Caption: General workflow for the synthesis of guanidines using a protecting group strategy.
Protocol 1: Boc Protection of a Primary Amine
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). If using aqueous conditions, sodium bicarbonate can be used.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the Boc-protected amine.[10] Purification by flash column chromatography may be necessary.
Protocol 2: Guanidinylation with this compound
-
Dissolve the protected amine (1.0 eq) in a suitable solvent such as water, methanol, or a mixture thereof.
-
Add this compound (1.0-1.5 eq).
-
Adjust the pH of the reaction mixture to approximately 8-10 by the addition of a suitable base (e.g., aqueous NaOH, KOH, or an organic base like DIPEA). The pH should be monitored and maintained throughout the reaction.
-
Stir the reaction mixture at a temperature ranging from room temperature to 50 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid.
-
Remove the solvent under reduced pressure.
-
Isolate the product by extraction with a suitable organic solvent. The crude product can be purified by crystallization or flash column chromatography.
Protocol 3: Deprotection of the Guanidine
The choice of deprotection method is dictated by the protecting group used.
For Boc-protected guanidines:
-
Dissolve the protected guanidine in an excess of a strong acid, typically a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under reduced pressure (co-evaporation with toluene can aid in the removal of residual TFA).
-
The final guanidinium salt can be purified by precipitation, crystallization, or preparative HPLC.
For Cbz-protected guanidines:
-
Dissolve the protected guanidine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Stir the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected guanidinium salt.
Conclusion
The successful synthesis of complex molecules bearing a guanidinium group is highly dependent on a well-designed protecting group strategy. This compound is a valuable reagent for the direct guanidinylation of amines. By employing orthogonal protecting groups such as Boc and Cbz, researchers can effectively mask the reactivity of primary and secondary amines during the guanidinylation step and selectively deprotect the final product under mild conditions. The protocols and strategies outlined in this application note provide a robust framework for the efficient and reliable synthesis of guanidine-containing compounds, empowering researchers in drug discovery and chemical biology.
References
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.
- Gutu, O., et al. (2024).
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in molecular biology (Clifton, N.J.), 758, 161–171.
- Bennett, C. S., & Wong, C.-H. (2007). Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands. Journal of the American Chemical Society, 129(23), 7293–7300.
- U.S. Patent No. 6,072,075. (2000).
- U.S. Patent No. 2,464,247. (1949).
- Le, K. N., & Leman, L. J. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54400.
- Lassaletta, J. M., et al. (2008). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Luedtke, N. W., & Tor, Y. (2003). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Request PDF.
- Le, K. N., & Leman, L. J. (2016).
- Hagemeister, F. C. (2001). Preparation of the O-methylisourea solution and guanidination reaction.
- Demchenko, A. V. (2008).
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Kessler, H., & Geyer, A. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments : JoVE, (122), 55562.
- Zhang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
- 1. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanidinylation Reactions with 2-Methylisouronium Sulfate
Welcome to the technical support center for optimizing your guanidinylation reactions using 2-Methylisouronium sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experiments are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of guanidinylation using this compound?
The guanidinylation of a primary amine with this compound is a nucleophilic substitution reaction. The primary amine attacks one of the electrophilic carbons of the 2-methylisouronium reagent. The reaction proceeds under basic conditions, which are necessary to deprotonate the primary amine, thereby increasing its nucleophilicity. The reaction results in the formation of a guanidinium group and the elimination of methanol.
Caption: Troubleshooting Flowchart for Low Yield.
A: Let's break down the potential causes and solutions:
-
Cause 1: Inactive or Degraded Reagent
-
Explanation: As mentioned, this compound is sensitive to moisture. If it has been improperly stored, it may have hydrolyzed, rendering it inactive.
-
Solution: Use a fresh batch of the reagent or one that has been stored under anhydrous conditions. It is good practice to test a new batch on a simple, reliable substrate before using it for a complex molecule.
-
-
Cause 2: Inappropriate Base or Insufficient Amount
-
Explanation: The choice and amount of base are crucial. The base deprotonates the amine, and its strength can influence the reaction rate. Common bases include sodium carbonate, ammonium hydroxide, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). [1][2]The pKa of the amine substrate will dictate the required basicity of the reaction medium.
-
Solution: Ensure you are using a base strong enough to deprotonate your amine. Use at least a stoichiometric amount of base relative to the amine. An excess of base is often used to drive the reaction to completion.
-
-
Cause 3: Suboptimal pH
-
Explanation: If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the reagent can degrade.
-
Solution: Measure and adjust the pH of your reaction mixture. A pH of around 9.9 has been used successfully in some protocols. [1]You may need to perform small-scale experiments to determine the optimal pH for your specific substrate.
-
-
Cause 4: Low Reaction Temperature
-
Explanation: Like many organic reactions, guanidinylation is temperature-dependent. Insufficient thermal energy can lead to slow or incomplete reactions.
-
Solution: Increasing the reaction temperature can significantly improve the reaction rate and yield. [1]Optimization studies have shown that what might take hours at room temperature could be completed in minutes at a higher temperature. [1]However, be cautious of potential side reactions at elevated temperatures.
-
Problem: Incomplete Reaction and Presence of Starting Material
Q: My reaction has stalled, and I see a significant amount of my starting amine remaining. How can I drive the reaction to completion?
A: An incomplete reaction is a common issue and can often be resolved by adjusting the reaction conditions.
-
Cause 1: Insufficient Reagent
-
Explanation: While a 1:1 stoichiometry is theoretically sufficient, in practice, an excess of the guanidinylating reagent is often required to drive the reaction to completion, especially if the amine is sterically hindered or has low nucleophilicity.
-
Solution: Increase the equivalents of this compound. A 1.5 to 2-fold excess is a good starting point for optimization.
-
-
Cause 2: Short Reaction Time
-
Explanation: The time required for complete conversion can vary significantly depending on the substrate and reaction conditions, from minutes to many hours. [1] * Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or NMR). Continue the reaction until no further consumption of the starting material is observed.
-
-
Cause 3: Poor Solubility
-
Explanation: If your substrate or reagent is not fully dissolved in the solvent, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system in which all reactants are soluble. Common solvents include water, DMF, and alcohols. A co-solvent system might be necessary for some substrates.
-
Problem: Formation of Side Products
Q: I am observing unexpected peaks in my LC-MS/impurities in my NMR. What are the likely side products and how can I avoid them?
A: Side product formation can complicate purification and reduce the yield of your desired product.
-
Cause 1: N-methylation
-
Explanation: Although less common with this compound, methylation of the starting amine or the product guanidine can occur under certain conditions, especially if dimethyl sulfate is present as an impurity or if the reaction conditions are harsh. * Solution: Use a high-purity this compound. Avoid excessively high temperatures.
-
-
Cause 2: Reaction with other nucleophiles
-
Explanation: If your substrate contains other nucleophilic groups (e.g., thiols, hydroxyls), they may compete with the primary amine in reacting with the guanidinylating agent.
-
Solution: Use protecting groups for other sensitive functionalities in your molecule. The choice of protecting group will depend on its stability under the basic conditions of the guanidinylation reaction. [3]
-
-
Cause 3: Over-guanidinylation
-
Explanation: In molecules with multiple amine groups, such as peptides, guanidinylation of the N-terminal amino group can occur as a side reaction, especially if the N-terminal residue is glycine. [1] * Solution: If selective guanidinylation of a specific amine (like the epsilon-amino group of lysine) is desired, protecting the alpha-amino group of the N-terminus is necessary.
-
| Parameter | Recommended Range | Rationale |
| pH | 9.0 - 11.0 | Balances amine nucleophilicity and reagent stability. [1][4] |
| Temperature | 25°C - 60°C | Higher temperatures can increase reaction rates but may also promote side reactions. [1] |
| Reagent Equivalents | 1.5 - 2.0 eq. | An excess of the reagent helps to drive the reaction to completion. |
| Base | TEA, DIPEA, NH₄OH, Na₂CO₃ | The choice depends on the substrate's pKa and solubility. [1][2] |
| Solvent | Water, DMF, Acetonitrile | Must be able to dissolve all reactants. |
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine
This protocol provides a general starting point. You may need to optimize the conditions for your specific substrate.
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., water or DMF).
-
Add the Base: Add the chosen base (e.g., TEA, 2.0-3.0 eq.). Stir the mixture for 5-10 minutes.
-
Add the Reagent: In a separate container, dissolve this compound (1.5-2.0 eq.) in the same solvent. Add this solution dropwise to the stirring amine solution. [5]4. Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50°C).
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl). Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [3]Purify the crude product by column chromatography or recrystallization.
Protocol for Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Use a silica gel TLC plate.
-
Spot the Samples: Spot the starting amine, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the plate.
-
Develop the Plate: Use an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).
-
Visualize: Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., ninhydrin for primary amines or potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
References
- Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. American Society for Mass Spectrometry.
-
Organic Syntheses Procedure. (n.d.). Synthesis of 2,5-Diaryloxadiazinones. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Organic Chemistry Portal. Retrieved from [Link]
- Michaudel, Q., & Baran, P. S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54555.
- Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556.
- Van Lommel, R., et al. (2021). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380.
- Paden, J. H., & MacGillavry, D. (1949). Preparation of guanidine sulfates. U.S. Patent No. 2,464,247. Washington, DC: U.S.
- Isidro-Llobet, A., et al. (2017).
- Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Retrieved from [Link]
- Singh, P. P., & Pathak, L. P. (1982). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Journal of the Indian Chemical Society, 59(11-12), 1339-1341.
- Norquist, A. J., et al. (2005). The role of amine sulfates in hydrothermal uranium chemistry. Inorganic Chemistry, 44(11), 3837–3843.
- Wilson, T. D., & Forde, M. D. (1995). Physical and Chemical Stability of Morphine Sulfate 5mg/mL and 50mg/mL Packaged in Plastic Syringes. International Journal of Pharmaceutical Compounding, 1(4), 242-245.
- Sarver, J. G., et al. (1997). Stability of Magnesium Sulfate in 0.9% Sodium Chloride and Lactated Ringers solutions. International Journal of Pharmaceutical Compounding, 1(5), 341-343.
- Sieroń, A., et al. (2021).
- Trissel, L. A. (2018).
- Xiang, J., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- Sarver, J. G., et al. (1997). Stability of Magnesium Sulfate in 0.9% Sodium Chloride and Lactated Ringers solutions. International Journal of Pharmaceutical Compounding, 1(5), 341-343.
-
LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Guanidinylation with 2-Methylisouronium Sulfate
The following technical support guide is designed to assist researchers in optimizing the guanidinylation of amines (specifically lysine residues in proteins/peptides or small molecule primary amines) using 2-Methylisouronium sulfate (also known as O-Methylisourea sulfate).
Status: Operational Role: Senior Application Scientist Topic: Yield Improvement & Troubleshooting Reagent Code: 2-MIS (O-Methylisourea Sulfate)
Executive Summary: The Reaction Mechanics
Before troubleshooting, it is critical to understand the mechanism. Guanidinylation using this compound is a nucleophilic substitution where a primary amine attacks the central carbon of the isourea, displacing methanol.
Key Reaction Characteristics:
-
Transformation: Lysine (
) Homoarginine ( ). -
Mass Shift: +42.04 Da per reaction site.
-
Byproducts: Methanol and Sulfate ions.
-
Primary Failure Mode: Hydrolysis of the reagent to Urea (inert) competes with the guanidinylation reaction, especially at non-optimal pH.
Mechanism Visualization
The "Gold Standard" Protocol
Use this self-validating workflow as your baseline. If your current protocol deviates significantly, align with these parameters first.
Reagent Preparation (Freshness is Critical)
The O-methylisourea reagent is susceptible to hydrolysis in aqueous solution. Never use stock solutions stored for >24 hours.
| Component | Concentration | Role |
| This compound | 0.5 M (Final) | Excess reagent to drive kinetics. |
| Base (NaOH or Ba(OH)₂) | Adjust to pH 10.5 - 11.0 | Deprotonates lysine ( |
| Buffer | Carbonate or Ammonia (avoid amine buffers) | Maintains pH stability. |
Step-by-Step Optimization Workflow
Step 1: pH Adjustment (The Critical Control Point)
-
Target: pH 10.5 – 11.0.
-
Why: The
-amino group of lysine must be uncharged (deprotonated) to act as a nucleophile. Below pH 10, the amine is protonated ( ) and non-reactive. Above pH 11.5, the rate of reagent hydrolysis increases exponentially, destroying your reagent before it reacts. -
Action: Measure pH after dissolving the reagent. The sulfate salt is acidic; it will drop the pH of your buffer. Readjust with 1.0 M NaOH or Ammonia immediately.
Step 2: Temperature & Time
-
Standard: 65°C for 10–20 minutes (Rapid Protocol) OR 4°C for 24–72 hours (Gentle Protocol).
-
Insight: Higher temperatures favor the reaction rate but also accelerate reagent hydrolysis. If protein stability is a concern (e.g., preventing precipitation), use the 4°C method with a longer incubation time.
Step 3: Termination
-
Action: Add Trifluoroacetic acid (TFA) to lower pH to < 3.0.
-
Why: This protonates all remaining amines and destroys the remaining isourea reagent, stopping the reaction cleanly.
Troubleshooting & FAQs
Direct answers to specific failure modes.
Q1: My yield is consistently low (<50% conversion). What is wrong?
Diagnosis: The most common cause is pH Drift . Explanation: As the reaction proceeds, the release of sulfate ions and the consumption of hydroxide can lower the pH. If the pH drops below 10.0, the reaction stalls because the lysine becomes protonated. Solution:
-
Use a strong buffer (e.g., 0.5 M Sodium Carbonate, pH 11.0).
-
Check pH 5 minutes into the reaction and readjust with NaOH if necessary.
-
Increase reagent excess. For dilute proteins (<1 mg/mL), a reagent-to-amine ratio of >1000:1 is often required.
Q2: I see a mass shift of +43 Da instead of +42 Da. Is this an error?
Diagnosis: Likely a measurement artifact or isotopic distribution issue, but theoretically, the shift is +42.04 Da . Calculation:
-
Lysine:
(Mass ~16 Da) -
Homoarginine:
(Mass ~58 Da) -
Net Change:
Da. -
Note: If you see +14/15 Da, you may have methylation (rare, but possible if the central carbon is blocked) or formylation (+28 Da). +42 Da is the confirmation of success.
Q3: The reaction mixture turns cloudy/precipitates.
Diagnosis: Salt-induced precipitation ("Salting out"). Explanation: this compound adds a high ionic strength to the solution. Many proteins precipitate in high sulfate concentrations. Solution:
-
Switch to the "Freebase" Method:
-
Dissolve this compound in a minimal volume of water.
-
Add a stoichiometric equivalent of Barium Hydroxide (
). -
reacts with
to form insoluble (white precipitate). -
Centrifuge and use the supernatant (O-methylisourea freebase). This reduces ionic strength significantly.
-
Q4: Can I use this on N-terminal amines?
Diagnosis: Yes, but with different kinetics.
Explanation:
Advanced Troubleshooting Flowchart
Quantitative Reference Data
| Parameter | Optimal Range | Critical Failure Limit |
| pH | 10.6 – 11.0 | < 10.0 (No reaction) / > 12.0 (Hydrolysis) |
| Reagent Excess | 1000 molar equiv. | < 100 equiv. (Incomplete conversion) |
| Temperature | 4°C (Slow) or 65°C (Fast) | > 80°C (Protein degradation) |
| Reaction Time | 20 min (65°C) - 72h (4°C) | < 10 min (Insufficient time) |
References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-1890.
-
Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by MALDI-TOF mass spectrometry. Analytical Biochemistry, 287(1), 110-117.
-
Kimmel, J. R. (1967). Guanidination of proteins.[1][2][3] Methods in Enzymology, 11, 584-589.
-
Sargent, K., et al. (2012). Development of O-methylisourea-freebase for the guanidination of tryptic peptides. Journal of The American Society for Mass Spectrometry, 23, 117-123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 2-Methylisouronium Sulfate Guanidinylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of byproducts from guanidinylation reactions utilizing 2-Methylisouronium sulfate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup and purification of products from this compound reactions.
Q1: What are the primary byproducts I should expect when using this compound?
When performing a guanidinylation reaction with this compound, the reaction mixture will typically contain more than just your desired guanidinium product. The primary species to consider during purification are:
-
Unreacted Starting Amine: The most common impurity, especially if the reaction has not gone to completion. Its basic nature is a key handle for its removal.
-
Excess this compound: The guanidinylating reagent itself. Being a salt, it has high polarity.
-
Methylurea sulfate: A potential byproduct arising from the decomposition or side-reactions of the isouronium salt. Like other simple ureas, its solubility can be distinct from the desired product.
-
Over-alkylated Products: If the starting amine has multiple reactive sites, or if the newly formed guanidine is further alkylated under the reaction conditions, more complex mixtures can result.[1]
The presence and proportion of these byproducts depend heavily on reaction stoichiometry, temperature, and reaction time.
Q2: How can I effectively monitor my reaction and identify these byproducts?
Effective monitoring is crucial for a successful outcome and simplified purification. We recommend a multi-tiered approach:
-
Thin-Layer Chromatography (TLC): This is your first and most rapid tool. Stain with ninhydrin to visualize the primary/secondary amine starting material. The guanidinium product, being highly polar, will typically have a very low Rf value (often staying at the baseline) in common non-polar solvent systems (e.g., ethyl acetate/hexanes).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring. It allows you to track the disappearance of your starting amine (by mass) and the appearance of your product mass. It will also reveal the masses of any significant byproducts, providing critical clues to their identity. Modern LC-MS/MS techniques are particularly powerful for identifying and quantifying sulfated compounds and other metabolites.[2][3]
Q3: My desired guanidinium product is soluble in organic solvents like DCM or Ethyl Acetate. What is the best initial workup strategy?
If your product has sufficient organic solubility, a standard liquid-liquid extraction (aqueous workup) is the most effective first purification step. The underlying principle is to exploit the differing acid-base properties and polarities of the components in your reaction mixture.
A typical workup involves dissolving the crude reaction mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) and washing it sequentially with different aqueous solutions in a separatory funnel.
-
Purpose of an Acid Wash (e.g., 0.5 N HCl): Unreacted primary or secondary amines are basic. Washing with a dilute acid will protonate them, forming ammonium salts which are highly water-soluble and will partition into the aqueous layer, effectively removing them from your organic-soluble product.[4]
-
Purpose of a Water Wash: This removes highly polar, water-soluble impurities like excess this compound.[4][5]
-
Purpose of a Brine Wash (saturate NaCl solution): This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed during the previous steps.[5]
After the washes, the organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.[5][6]
Q4: I've performed an aqueous workup, but a solid byproduct precipitated. What is it and how do I remove it?
A common issue, particularly in reactions involving coupling agents or isoureas, is the formation of insoluble urea byproducts. For instance, reactions with DCC or DIC are known to produce DCU and DIC-urea, respectively, which often precipitate from solvents like Dichloromethane (DCM).[7]
If a solid appears, the simplest method of removal is filtration . If your desired product is soluble in the reaction solvent, you can simply filter the entire reaction mixture to remove the unwanted solid.
If both your product and the byproduct are in solution, consider recrystallization . This technique relies on differences in solubility at different temperatures. Find a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the byproduct remains in solution.[8]
Q5: My guanidinium product is a salt and is only soluble in water. How can I purify it?
This is a common scenario, as guanidinium compounds are often highly polar salts. A standard organic/aqueous extraction is not feasible. Here are your primary strategies:
-
Precipitation/Trituration: If there is a significant polarity difference between your product and the impurities, you may be able to precipitate your product selectively. After removing the reaction solvent, dissolve the crude mixture in a minimum amount of a polar solvent (like water or methanol) and then slowly add a less polar "anti-solvent" (like acetone, diethyl ether, or isopropanol) until your product precipitates. The impurities may remain in the solvent mixture.
-
Reverse-Phase Flash Chromatography: This is a powerful technique for purifying highly polar, water-soluble compounds. The stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is typically a gradient of water and a polar organic solvent like acetonitrile or methanol. The most polar compounds will elute first.
-
Ion-Exchange Chromatography: Since your product is a salt (a cation), you can use cation-exchange chromatography. The stationary phase contains anionic groups that will bind your cationic product. Impurities that are neutral or anionic will wash through. Your product can then be eluted by washing the column with a high concentration salt solution or a buffer that displaces it from the resin.
Visualized Workflows and Data
To assist in your experimental design, we have provided a logical workflow for byproduct formation and a decision tree for selecting a purification strategy.
Caption: Reaction pathway showing the formation of the desired guanidinium product and common byproducts.
Caption: Decision tree for selecting the appropriate purification strategy based on product properties.
Table 1: Qualitative Solubility of Common Species in Lab Solvents
| Compound Class | Water | Methanol | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Hexanes |
| Simple Amines | Variable | Soluble | Soluble | Soluble | Soluble |
| Guanidinium Salts | Soluble | Soluble | Insoluble | Insoluble | Insoluble |
| Organic-Soluble Guanidinium | Insoluble | Variable | Soluble | Soluble | Insoluble |
| Urea | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble |
| Ammonium Sulfate | Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
This table provides general guidelines. Actual solubility is highly dependent on the specific structure of the molecule.
Detailed Troubleshooting Guides & Protocols
Protocol 1: Standard Aqueous Workup for Organic-Soluble Products
This protocol is your first line of defense when your desired product is soluble in a water-immiscible organic solvent.
-
Dilution: Once the reaction is deemed complete, transfer the reaction mixture to a separatory funnel. Dilute with 3-5 volumes of an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 0.5 M HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30 seconds. Allow the layers to separate fully. Drain the lower aqueous layer. This step removes basic impurities like unreacted amine.[4]
-
Neutralizing Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Vent carefully and shake. This wash neutralizes any remaining acid. Drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake and allow the layers to separate. This removes the bulk of the dissolved water from the organic layer.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[6]
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield your crude product, now significantly purer and ready for further purification (like chromatography) if needed.[5]
Protocol 2: Purification by Flash Column Chromatography
Use this protocol when simple extraction or precipitation is insufficient to achieve the desired purity.
-
Solvent System Selection: Using TLC, find a solvent system (eluent) that moves your desired compound to an Rf of ~0.3. The impurities should ideally have very different Rf values.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar starting solvent for gradient elution). Pour the slurry into a glass column and use pressure to pack the silica bed, ensuring no cracks or air bubbles are present.[5]
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or the reaction solvent. Carefully apply the solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin flowing the solvent through the silica. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain your pure product. Combine the pure fractions and remove the solvent by rotary evaporation.[5]
References
- Source: Google Patents (US2464247A)
-
Title: How Can I Remove DCU, byproduct of DCC coupling reactions? Source: ResearchGate URL: [Link]
-
Title: How can I remove DIC-urea by-product from the reaction mixture? Source: ResearchGate URL: [Link]
-
Title: How to remove Tetramethylurea byproduct from HATU coupling? Source: ResearchGate URL: [Link]
-
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Onium Sulfates and Hydrogen Sulfates: Products of Reactions of Sulfur(IV) Oxide with Aqueous Solutions of Alkylamines and Aniline Source: ResearchGate URL: [Link]
-
Title: EPA-NERL: 375.2: Sulfate by Colorimetry Source: National Environmental Methods Index URL: [Link]
-
Title: AMINES Preparation of primary, secondary and tertiary amines Source: Physics & Maths Tutor URL: [Link]
- Source: Google Patents (US7837758B2)
-
Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis of Guanidines in Solution Source: ResearchGate URL: [Link]
-
Title: A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds Source: University of Toronto TSpace Repository URL: [Link]
-
Title: Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Analytical methods for quantitating sulfate in plasma and serum Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Untitled - Argonne Scientific Publications Source: Argonne National Laboratory URL: [Link]
-
Title: Amine Synthesis Reactions Source: YouTube URL: [Link]
-
Title: Separation of ammonium sulfate and urea Source: Sciencemadness Discussion Board URL: [Link]
-
Title: A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media Source: SciSpace URL: [Link]
-
Title: Enamines Source: Master Organic Chemistry URL: [Link]
-
Title: Profiling Urinary Sulfate Metabolites With Mass Spectrometry Source: National Institutes of Health (PMC) URL: [Link]
-
Title: The role of amine sulfates in hydrothermal uranium chemistry Source: PubMed URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS Source: PubMed URL: [Link]
Sources
- 1. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 2. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Guanidinylation Reactions: A Technical Guide to Preventing Side Products with 2-Methylisouronium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 2-Methylisouronium sulfate and what is its primary application?
This compound is a salt of S-methylisothiourea. It is widely used as a guanylating agent in organic synthesis. Its primary function is to introduce a guanidinyl group onto a primary or secondary amine, forming a substituted guanidine. This is a crucial transformation in the synthesis of many biologically active compounds and pharmaceuticals.
Q2: What are the most common side products observed when using this compound?
The most frequently encountered side product is methyl mercaptan (methanethiol) , a volatile and odorous gas.[1] Its formation is inherent to the reaction mechanism. Other potential, though less commonly documented, side products can include N,N'-disubstituted ureas , cyanoguanidines , and products resulting from over-methylation of the amine or the guanidine product. In some cases, incomplete reaction or challenging purifications can lead to a "dark brown oily residue" containing a mixture of these byproducts and starting materials.[1]
Q3: What causes the formation of methyl mercaptan, and can it be avoided?
The formation of methyl mercaptan is a direct consequence of the guanylation reaction itself. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea, with the methylthio group acting as a leaving group. Therefore, the generation of methyl mercaptan is unavoidable. The primary concern with this byproduct is its strong, unpleasant odor and its potential to undergo further reactions, such as oxidation to dimethyl disulfide.
Q4: I've noticed a "dark brown oily residue" after my reaction. What is it and how can I purify my product?
The formation of an oily residue instead of a crystalline product is a common challenge and often indicates the presence of a mixture of your desired guanidine, unreacted starting materials, and various side products.[1] This can be caused by several factors, including:
-
Incomplete reaction: Leaving unreacted starting amine and this compound in the mixture.
-
Formation of multiple byproducts: As mentioned in Q2.
-
Presence of residual solvent: Inadequate drying of the crude product.
Purification can be challenging due to the high polarity and basicity of guanidines. Standard silica gel chromatography can sometimes be effective, but often requires polar solvent systems (e.g., a gradient of methanol in dichloromethane).[1] In some cases, reversed-phase chromatography or ion-exchange chromatography may be necessary. Recrystallization from a suitable solvent system can also be attempted if the product is amenable.
Q5: Is a base, such as triethylamine or potassium carbonate, necessary for the reaction?
The addition of a base is often beneficial, particularly when the starting amine is in the form of an ammonium salt (e.g., an amine hydrochloride). The base is required to neutralize the salt and generate the free, nucleophilic amine. However, for a free amine, the necessity of an additional base is debatable. While it can help to drive the reaction to completion by scavenging the proton released during the reaction, some have raised concerns that it could decrease the electrophilicity of the S-methylisothiourea by deprotonating it. The choice of whether to use a base, and which base to use, will depend on the specific substrate and reaction conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during guanylation with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Guanidine Product | 1. Incomplete reaction. 2. Sterically hindered amine. 3. Hydrolysis of this compound. 4. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature. Consider using a higher boiling point solvent. 2. For hindered amines, longer reaction times and higher temperatures are often necessary. Alternatively, consider a more reactive guanylating agent. 3. Ensure anhydrous reaction conditions. Dry solvents and reagents thoroughly. 4. Optimize the temperature. While higher temperatures can increase the rate, they can also lead to decomposition of the starting material or product. |
| Formation of an Oily Residue | 1. Mixture of products and byproducts. 2. Presence of residual methyl mercaptan or its oxidation products. 3. Incomplete removal of solvent. | 1. Attempt purification by column chromatography (normal or reversed-phase) or recrystallization. 2. After the reaction, consider a nitrogen sparge to help remove volatile methyl mercaptan before work-up. 3. Ensure the crude product is thoroughly dried under high vacuum. |
| Product Contaminated with Starting Amine | 1. Incomplete reaction. 2. Difficult separation due to similar polarities. | 1. Drive the reaction to completion by using a slight excess of this compound or by increasing the reaction time/temperature. 2. Optimize the chromatography conditions. A shallower gradient or a different solvent system may improve separation. Alternatively, consider converting the product to a salt to alter its solubility and chromatographic behavior. |
| Strong, Unpleasant Odor | 1. Formation of methyl mercaptan. | 1. Conduct the reaction in a well-ventilated fume hood. After the reaction, quench the mixture with a dilute solution of sodium hypochlorite (bleach) to oxidize the mercaptan. Be cautious as this is an exothermic reaction. |
Mechanistic Insights into Side Product Formation
Understanding the potential reaction pathways that lead to side products is crucial for developing strategies to suppress them.
Formation of N,N'-Disubstituted Urea
Under aqueous or basic conditions, the S-methylisothiourea intermediate can be susceptible to hydrolysis. The carbodiimide intermediate, which can be in equilibrium with the S-methylisothiourea, is particularly prone to react with water to form a urea.
Figure 1: Proposed pathway for urea side product formation.
To minimize urea formation, it is essential to maintain anhydrous reaction conditions.
Over-alkylation
If the starting amine or the newly formed guanidine is sufficiently nucleophilic, it can be methylated by the this compound or potentially by any unreacted methylating agent used in its preparation. This leads to the formation of N-methylated byproducts.
Figure 2: Potential for over-alkylation of the guanidine product.
To avoid over-alkylation, it is advisable to use a stoichiometry with the amine as the limiting reagent and to carefully control the reaction temperature.
Experimental Protocols
General Protocol for Guanylation of a Primary Amine
-
To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.05 - 1.2 eq).
-
If the amine is provided as a salt, add an appropriate base (e.g., triethylamine, 1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it may be the desired guanidinium salt. Filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Work-up Procedure to Mitigate Methyl Mercaptan Odor
-
After the reaction is complete and cooled to room temperature, slowly add the reaction mixture to a stirred, cooled (ice bath) solution of dilute sodium hypochlorite (bleach).
-
Stir for 30 minutes to ensure complete oxidation of the methyl mercaptan.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Proceed with purification as described above.
References
-
Sciencemadness Discussion Board. Guanidines from S-methylisothiouronium salt. (2014). Available at: [Link]
Sources
Technical Guide: Purification of Guanidinylated Compounds Synthesized via 2-Methylisouronium Sulfate
Executive Summary: The Chemistry & The Challenge
The use of 2-Methylisouronium sulfate (also known as O-methylisourea hemisulfate or MIS) is a classical, cost-effective method for converting primary amines into guanidines. Unlike modern reagents (e.g., Goodman's reagent or 1H-pyrazole-1-carboxamidine), MIS is water-soluble and allows for reactions in aqueous or semi-aqueous media.
The Purification Bottleneck: The primary challenge is not the reaction itself, but the separation of the highly polar, basic guanidinylated product from the equally polar excess reagent and the inorganic sulfate byproducts. Standard silica chromatography often fails due to irreversible adsorption or severe streaking.
This guide provides a self-validating purification strategy based on the pKa differential between the product (Guanidine, pKa ~13.6) and the reagent (O-methylisourea, pKa ~9.8).
Mechanism & Logic Visualization
To troubleshoot effectively, one must understand the species present in the reaction mixture.
Reaction Pathway & Impurity Generation
The reaction relies on the nucleophilic attack of the amine on the central carbon of the isourea.
Figure 1: Reaction pathway showing the critical pH window. Exceeding pH 11 promotes hydrolysis of the reagent into urea derivatives, a common impurity.
Troubleshooting Center: Problem-Solution Matrix
Category A: Separation Failures
Q: I used C18 HPLC, but my product elutes with the solvent front or co-elutes with the reagent.
-
Diagnosis: Guanidines are too polar for standard C18 retention. The reagent (MIS) is also hydrophilic.
-
Solution: You must use Ion-Pairing Chromatography or Mixed-Mode Chromatography .
-
Protocol: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to your mobile phase. HFBA is superior for guanidines as the larger counter-ion increases hydrophobicity, pushing retention times later and separating the product from the reagent.
-
Q: Silica column chromatography resulted in zero yield. Where did my compound go?
-
Diagnosis: Free guanidines bind irreversibly to the acidic silanols on normal phase silica.
-
Solution: Switch to Strong Cation Exchange (SCX) or neutralize the silica.
-
Immediate Fix: If you must use silica, saturate the mobile phase with 1-5% Triethylamine (TEA) or Ammonia to block silanol sites, though SCX is the validated alternative (see Protocol 1).
-
Category B: Chemical Impurities[1]
Q: NMR shows a persistent impurity with a signal around 160 ppm (13C) or a urea-like mass.
-
Diagnosis: This is the O-methylisourea free base or its hydrolyzed urea derivative. This occurs if the reaction pH was too high (>11) or if the quench was inefficient.
-
Solution: The pKa of O-methylisourea is ~9.[1]8. The pKa of your guanidine is ~13.5.
-
Action: Adjust the pH of your crude mixture to pH 10.5 . Extract with an organic solvent (if your backbone allows). At pH 10.5, the reagent is uncharged (removable), while your product remains fully protonated (cationic) and stays in the aqueous phase.
-
Q: How do I remove the sulfate ions? They are interfering with my biological assay.
-
Diagnosis: The starting material is a sulfate salt.
-
Solution: Use the Barium Hydroxide Precipitation method.
-
Action: Add a stoichiometric amount of Ba(OH)₂. The sulfate precipitates as BaSO₄ (white solid). Filter through Celite. The filtrate contains the free base guanidine.[2]
-
Validated Purification Protocols
Protocol 1: Cation Exchange Chromatography (The Gold Standard)
Best for: High purity requirements, removing excess reagent, and desalting.
Logic: This method exploits the extreme basicity of guanidines (pKa > 13).
-
Column Preparation: Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or equivalent sulfonic acid resin).
-
Loading: Acidify the reaction mixture to pH 3-4 with HCl or Acetic Acid. Load onto the column.[3][4]
-
Why? Both product and reagent bind.
-
-
Washing (The Critical Step): Wash the column with Ammonium Hydroxide buffer at pH 10-11 .
-
Elution: Elute the product with 1M - 4M Ammonia or 1M HCl (depending on desired salt form).
-
Finishing: Lyophilize the eluent to remove volatile ammonia/buffers.
Protocol 2: Barium Hydroxide Desalting (Bulk Scale)
Best for: Large scale, removing sulfate specifically.
| Step | Action | Observation/Endpoint |
| 1 | Dissolve crude sulfate salt in min. volume of water.[3][5][8] | Clear or slightly turbid solution. |
| 2 | Add saturated Ba(OH)₂ solution dropwise. | Heavy white precipitate (BaSO₄) forms immediately. |
| 3 | Monitor pH. Stop when pH reaches ~13-14. | Ensure no excess Ba²⁺ is added (test aliquot with H₂SO₄). |
| 4 | Filter through a Celite pad. | Filtrate is the Guanidine Free Base . |
| 5 | Neutralize filtrate with HCl (to form chloride) or Acetic Acid. | Product is now the Chloride or Acetate salt. |
Workflow Visualization
Figure 2: Decision tree for purification based on solubility and pKa exploitation.
Frequently Asked Questions (FAQs)
Q: Can I use 1H-pyrazole-1-carboxamidine instead? A: Yes, and it is often easier to purify (byproduct is pyrazole, soluble in ether). However, MIS is significantly cheaper and works better for sterically unhindered primary amines in aqueous solution.
Q: My yield is low (30-40%). What happened? A: Check your stoichiometry. The theoretical reaction generates acid (sulfuric acid byproduct).
-
Fix: You must maintain the pH between 9.0 and 10.0 during the reaction. As the reaction proceeds, the pH drops, protonating the amine and stopping the reaction. Use a pH-stat or add base (NaOH) periodically to maintain pH ~9.5.
Q: Is the product stable as a free base? A: Generally, no. Guanidine free bases are hygroscopic and absorb CO₂ from the air to form carbonates. Always convert to a salt (HCl, Acetate, TFA) for storage.
References
-
Kimmel, J. R. (1967). Guanidination of Proteins. Methods in Enzymology, 11, 584–589.
-
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[6] Arkivoc, 2005(iv), 49-87. (Review of amidination reagents including O-methylisourea).
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. (Comparison of reagents).
-
Organic Syntheses. (1941). Methylisourea Hydrochloride.[5][7] Org.[3][5][9][10] Synth. 21, 83. (Foundational chemistry of the reagent).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Guanylation with 2-Methylisouronium Sulfate
Status: Operational Ticket ID: SOL-2ME-GUAN-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility & Reactivity of 2-Methylisouronium Sulfate
Core Problem Analysis: The Solubility Paradox
User Observation: "I am trying to guanylate a lipophilic amine. The this compound reagent sits at the bottom of my flask in DCM/THF, and no reaction occurs."
Technical Diagnosis: this compound (O-Methylisourea hemisulfate) is an ionic lattice. It possesses high lattice energy, making it inherently insoluble in non-polar organic solvents (DCM, Toluene, Ether) and only sparingly soluble in intermediate polar solvents (THF, Acetone).
However, the target substrate (your amine) is likely lipophilic. This creates a Phase Transfer Limitation : the electrophile (isourea) is trapped in the solid phase (or aqueous phase if water is added), while the nucleophile (amine) remains in the organic phase.
The Solution Strategy: We do not force the salt into solution. Instead, we employ one of three strategies:
-
Biphasic Phase Transfer: Using water/organic mixes with vigorous agitation.
-
In-Situ Free Basing: Liberating the organic-soluble O-methylisourea free base.
-
Homogeneous Co-Solvent Systems: Using high-dielectric protic solvents (MeOH).
Troubleshooting Protocols
Protocol A: The "Barium Hydroxide" Free-Base Method (Recommended)
Best for: Lipophilic amines where sulfate contamination is unacceptable.
Mechanism: This method exploits the insolubility of Barium Sulfate (BaSO₄). By treating the reagent with Ba(OH)₂, you generate the O-methylisourea free base (which is soluble in organic solvents like Acetonitrile) and precipitate the sulfate completely.
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound in the minimum volume of deionized water (approx. 1 mL per 100 mg).
-
Liberation: Add stoichiometric Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) (1:1 molar ratio relative to sulfate ions).[1]
-
Note: The mixture will become cloudy immediately as BaSO₄ precipitates.
-
-
Separation: Vortex for 10 minutes, then centrifuge at high speed (or filter through a 0.2 µm PTFE filter).
-
Extraction: Collect the supernatant. This aqueous solution contains the reactive O-methylisourea free base.[1]
-
Reaction: Dilute this supernatant into Acetonitrile (ACN) or MeOH containing your amine substrate. The free base is now available to react in a semi-organic phase.
Protocol B: The Homogeneous Methanol Reflux
Best for: Robust amines that can withstand heat; Scale-up synthesis.
Mechanism: Methanol has sufficient dielectric constant to partially solubilize the sulfate salt, while also dissolving most organic amines.
Step-by-Step Workflow:
-
Setup: Suspend this compound (1.5 equiv) and the amine (1.0 equiv) in anhydrous Methanol.
-
Basification: Add a tertiary base (Diisopropylethylamine - DIPEA or Triethylamine) (2.0 - 3.0 equiv).
-
Critical: The base is required to deprotonate the ammonium form of the reagent AND the substrate amine.
-
-
Thermal Activation: Heat the mixture to 40–60°C.
-
Observation: The solution often clears as the reaction proceeds and the isourea is consumed.
-
-
Workup: Evaporate MeOH. The residue will contain the guanidine product and ammonium sulfate salts. Purification via silica gel chromatography (DCM/MeOH/NH₃) is usually required.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct protocol based on your substrate's properties.
Figure 1: Decision Matrix for selecting the optimal solubilization strategy based on substrate polarity and purification requirements.
Technical Data & Stoichiometry
Solubility Profile (25°C)
| Solvent | Solubility | Status | Recommended Action |
| Water | High (>500 mg/mL) | Soluble | Ideal for reagent preparation. |
| Methanol | Moderate (~50 mg/mL) | Sparingly Soluble | Use heat or high dilution. |
| Ethanol | Low (<10 mg/mL) | Poor | Not recommended as primary solvent. |
| DCM/CHCl₃ | Negligible | Insoluble | Do not use without Phase Transfer Catalyst. |
| DMSO | Moderate | Soluble | Good for reaction, difficult to remove. |
Base Equivalents Guide
Failure to control pH is the #2 cause of reaction failure (after solubility). The reaction requires the amine to be nucleophilic (unprotonated).
| Reagent Component | Function | Required Base Equivalents |
| Amine Substrate | Nucleophile | 1.0 eq (if using amine salt) |
| 2-Methylisouronium | Electrophile | 0.5 eq (per sulfate) / 1.0 eq (per H-sulfate) |
| Total Base Rec. | System Buffer | 2.5 - 3.0 Equivalents |
Note: If using the Ba(OH)₂ method, the Barium Hydroxide acts as the base for the reagent. You may still need mild base (TEA) for the amine substrate.
Frequently Asked Questions (FAQ)
Q: Can I heat the reaction to speed it up? A: Yes, but proceed with caution. O-methylisoureas can decompose to urea and methanol if heated excessively in aqueous basic conditions. In anhydrous Methanol, temperatures up to 60°C are generally safe and effective for sluggish amines.
Q: Why is my yield low even though the reagent dissolved? A: Check for Competitor Nucleophiles . If you are using a primary amine solvent (like n-Butylamine) or a nucleophilic buffer (Tris), they will react with the reagent. Ensure your solvent is non-nucleophilic (MeOH is weak enough to be safe; Water is safe; Amines are not). Also, ensure the pH is >9.0. If the pH is neutral, the amine is protonated and cannot attack the central carbon.
Q: The reagent turned into a sticky oil/gum. What happened? A: This is common when using hygroscopic sulfate salts in humid environments. This compound is hygroscopic. If it gums up, it has absorbed water. This does not necessarily ruin the reagent, but it makes weighing inaccurate. Dry it in a vacuum desiccator over P₂O₅ before use.
Q: How do I purify the Guanidine product from the excess reagent? A: The excess O-methylisourea hydrolyzes to O-methylurea (and eventually urea) upon aqueous workup. These byproducts are water-soluble.
-
If product is lipophilic: Partition between EtOAc and Water. The product goes to EtOAc; urea/salts stay in water.
-
If product is polar: Use C18 Reverse Phase chromatography or SCX (Strong Cation Exchange) columns. The guanidine is strongly basic and will bind to SCX, allowing non-basic impurities to be washed away.
References
-
Beardsley, R. L., et al. "Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis." Analytical Chemistry, vol. 74, no. 19, 2002, pp. 4984–4989. (Describes the Ba(OH)₂ free-basing protocol).
-
Organic Syntheses. "Methylisourea Hydrochloride." Organic Syntheses, Coll. Vol. 4, p.645 (1963); Vol. 37, p.52 (1957). (Foundational chemistry of isourea salts).
-
Katritzky, A. R., et al. "Recent progress in the synthesis of guanidines." Arkivoc, vol. 2005, no. 4, 2005, pp. 49-87. (Review of guanylation methods including O-methylisourea).
-
Sigma-Aldrich. "Solvent Miscibility and Solubility Table." (General reference for solvent selection).
Sources
Technical Support Center: Kinetic Optimization of Guanidinylation using 2-Methylisouronium Sulfate
Status: Operational Ticket Focus: Kinetic Studies & Protocol Optimization Assigned Specialist: Senior Application Scientist
Introduction: The Scope of Guanidinylation
Welcome to the technical support hub for guanidinylation chemistries. This guide addresses the kinetic challenges of converting primary amines (specifically the
While this reagent is a "classic" tool for protein modification, it follows complex kinetic behaviors governed by competing hydrolysis and aminolysis pathways. This guide moves beyond simple recipes to explain the causality of reaction success.
Module 1: Critical Kinetic Parameters
To troubleshoot low yields or inconsistent data, you must understand the three variables driving the reaction kinetics: pH, Reagent Excess, and Temperature .
The pH Paradox
The reaction is governed by a strict pH-dependent equilibrium.
-
The Nucleophile: The
-amino group of Lysine has a of approximately 10.5–10.6 [1]. For the reaction to proceed, the amine must be unprotonated ( ). Below pH 10, the population of reactive amine is negligible. -
The Electrophile: this compound is stable in acidic conditions but undergoes hydrolysis in alkaline environments.
-
The Conflict: You must raise the pH (>10.5) to activate the protein, but doing so accelerates the degradation of your reagent.
Technical Insight:
Optimal kinetics are achieved at pH 10.5 – 11.0 . Operating at pH 9.0 (a common error) favors the
-amino group (N-terminus,~8.9) but leaves the target Lysine side chains largely unreactive [2].
Pseudo-First-Order Kinetics
Because the reagent hydrolyzes over time, standard stoichiometric ratios (1:1) will fail. You must drive the reaction using Pseudo-First-Order conditions.
-
Requirement: The concentration of this compound must be in vast excess (typically 0.5 M to 1.0 M final concentration, or >1000-fold molar excess over protein sites) [2].
-
Effect: This ensures that [Reagent] remains effectively constant relative to the protein, pushing the equilibrium toward product formation despite hydrolysis losses.
Temperature vs. Time
-
Low Temperature (4°C): Requires long incubation times (3–5 days) but preserves protein structural integrity.
-
Room Temperature (20–25°C): Accelerates kinetics (24–48 hours) but increases the risk of protein denaturation or precipitation due to the high ionic strength of the sulfate salt.
Visualization: Reaction Mechanism
The following diagram illustrates the nucleophilic attack and the elimination of methanol, forming the guanidinium cation.
Module 2: Troubleshooting & FAQs
This section addresses specific user tickets regarding experimental failure modes.
Q1: "My reaction yield is stuck at 50% even after 24 hours."
Diagnosis: Likely insufficient pH or reagent depletion.
-
Root Cause: If the reaction started at pH 10.0 but was not buffered strongly, the release of protons or absorption of CO2 may have dropped the pH below the
of Lysine. Alternatively, the reagent hydrolyzed before modifying all sites. -
Corrective Action:
-
Check pH: Ensure the buffer capacity (e.g., Carbonate buffer) is sufficient to hold pH at 10.5–11.0.
-
Re-dosing: Add a fresh aliquot of solid this compound at the 24-hour mark to replenish the electrophile.
-
Q2: "I see massive precipitation immediately upon adding the reagent."
Diagnosis: "Salting out" effect.
-
Root Cause: this compound is an ionic salt. Adding it to 1.0 M concentration drastically increases the ionic strength, causing proteins to crash out of solution.
-
Corrective Action:
-
Dilution: Perform the reaction at a lower protein concentration (<1 mg/mL).
-
Stepwise Addition: Add the reagent in small solid portions over 1 hour rather than a single bolus.
-
Q3: "How do I distinguish between -amino and -amino modification?"
Diagnosis: Specificity Control.
-
Technical Insight: At pH 8.5–9.0 , the N-terminal
-amino group is largely deprotonated ( ~8.9) and reactive, while the -amino group ( ~10.5) is protonated and unreactive. -
Protocol Adjustment: To selectively label the N-terminus, run the reaction at pH 8.5. To label all Lysines (and the N-terminus), run at pH 11.0 [1, 2].
Module 3: Standardized Experimental Protocol
Objective: Complete conversion of Lysine to Homoarginine.
Reagents
-
Target Protein: 1–5 mg/mL in water.
-
Reagent: O-Methylisourea Hemisulfate (Solid).
-
Base: 5.0 M NaOH (Freshly prepared).
-
Quench: 1.0 M Tris-HCl or Dialysis buffer.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Solubilization | Dissolve O-Methylisourea in a minimal volume of water. |
| 2 | pH Adjustment | Adjust the reagent solution to pH 10.5 using 5 M NaOH. |
| 3 | Initiation | Mix reagent with protein solution to achieve a final reagent concentration of 0.5 M . |
| 4 | Incubation | Incubate at 4°C for 72–96 hours or 25°C for 24–48 hours . |
| 5 | Maintenance | Check pH daily. Readjust to 10.5–11.0 with NaOH if drift occurs. |
| 6 | Termination | Dialyze extensively against PBS or water. |
Visual: Troubleshooting Decision Tree
References
-
National Institutes of Health (NIH). (2013). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry.
-
Wageningen University & Research. (2013). The specificity of O-methylisourea (OMIU) to bind to the ε-amino group of Lys.
-
Kimmel, J. R. (1967). Guanidination of Proteins. Methods in Enzymology, Vol 11. (Classic Reference for O-methylisourea protocols).
Technical Support Center: 2-Methylisouronium Sulfate Workflows
Topic: Workup & Isolation Procedures for Guanidinylation Reactions Document ID: TS-GUAN-002 Last Updated: October 26, 2023
Introduction: The Reagent & The Challenge
2-Methylisouronium sulfate (also known as O-methylisourea hemisulfate) is the industry-standard electrophile for converting primary and secondary amines into guanidines (guanidinylation).
Unlike harsh reagents (e.g., cyanamide at high temps), this reagent operates under mild conditions. However, it introduces a specific downstream bottleneck: The Sulfate Trap. Because the reagent is a salt, and the product (a guanidinium species) is also a salt, separating your product from the inorganic sulfate byproducts and the reaction media requires a strategy based on solubility differentiation and ion exchange .
This guide provides the standard operating procedures (SOPs) to resolve these isolation challenges.
Module 1: Reaction Optimization (Pre-Workup)
You cannot isolate what you have not synthesized. Most "workup" failures are actually reaction failures due to pH mismanagement.
The Mechanism & Critical Control Points
The reaction involves the nucleophilic attack of a non-protonated amine onto the central carbon of the isourea, displacing methanol.
Critical Parameter: pH Control
-
Target pH Window: 8.5 – 10.0
-
Why?
-
pH < 8.0: Your starting amine is protonated (
) and cannot attack the electrophile. Reaction stalls. -
pH > 11.0: The reagent (
-methylisourea) hydrolyzes rapidly to urea. Reaction fails; byproduct load increases.
-
Standard Reaction Protocol
-
Dissolution: Dissolve amine (1.0 eq) in minimal water or aqueous methanol.
-
Reagent Addition: Add this compound (1.1 – 1.5 eq).
-
Base Addition: Add a base (TEA, DIEA, or NaOH) dropwise to adjust pH to ~9.5.
-
Monitoring: Stir at 20–60°C. Monitor by TLC (ninhydrin stain) or LC-MS.
Module 2: Workup Decision Matrix
Choose your isolation path based on the physicochemical properties of your specific product.
Figure 1: Decision tree for selecting the appropriate isolation strategy based on product polarity and purity requirements.
Module 3: Detailed Isolation Protocols
Method A: Ion Exchange Chromatography (The "Gold Standard")
Best for: Highly polar, water-soluble guanidines where sulfate must be completely removed.
Principle: The guanidinium product binds to a Strong Cation Exchanger (SCX). Sulfate anions (
Protocol:
-
Column Prep: Condition a column of Dowex 50W or Amberlyst 15 (H+ form) with water.
-
Loading: Dilute the reaction mixture with water and load onto the resin.
-
Washing: Flush with 5–10 column volumes (CV) of water.
-
Checkpoint: Test the eluate with
solution. If a white precipitate forms, sulfate is still eluting. Continue washing until clear.
-
-
Elution: Elute the product using 1M - 4M
(in water or MeOH).-
Note: This releases the product as the free base .
-
-
Conversion (Optional): If a specific salt (e.g., HCl) is required, treat the eluate with 1M HCl and lyophilize.
Method B: The Barium Hydroxide Precipitation (The "Legacy" Method)
Best for: Scale-up of simple guanidines where chromatography is too expensive.
Principle:
Protocol:
-
Dilution: Dilute reaction mixture with water.
-
Precipitation: Add a saturated solution of Barium Hydroxide (
) dropwise. -
Monitoring: Periodically test aliquots:
-
Add a drop of
to an aliquot -> White precipitate means excess Barium (Stop). -
Add a drop of
to an aliquot -> White precipitate means excess Sulfate (Continue adding Base).
-
-
Filtration: Filter the dense white
precipitate through a Celite pad. -
Workup: The filtrate contains the free guanidine base. Concentrate in vacuo.
Safety Warning: Barium salts are toxic. Ensure all Barium is precipitated as sulfate before disposal.
Method C: C18 Reverse Phase "Desalting"
Best for: Peptides or semi-polar molecules.
Protocol:
-
Acidify: Quench reaction with 0.1% TFA (Trifluoroacetic acid).
-
Load: Inject onto a C18 Prep-HPLC column.
-
Wash: Flush with 100% Water (+0.1% TFA) for 10 minutes to wash away the highly polar sulfate salts.
-
Elute: Run a gradient of Acetonitrile/Water. The guanidinylated product will retain longer than the salts.
Module 4: Troubleshooting & FAQs
Q1: My reaction yield is <10%. What went wrong?
Diagnosis: Likely a pH issue. Fix:
-
Check the pKa of your starting amine. If it is low (e.g., an aniline, pKa ~4-5), it is nucleophilic enough. If it is an alkyl amine (pKa ~10), you must be at pH 9.5+.
-
Interference: Did you use a primary alcohol solvent? Methanol is standard, but at high pH/temp, it can compete (rarely).
-
Reagent Quality: this compound is hygroscopic. If it's wet, the stoichiometry is wrong. Dry it in a desiccator.
Q2: I cannot remove the sulfate. My product is a sticky oil.
Diagnosis: Guanidinium sulfate salts are often hygroscopic oils (ionic liquids). Fix:
-
Switch Salt Form: Use Method A (Ion Exchange) to elute as the free base, then add HCl in ether to precipitate the Guanidinium Hydrochloride salt, which is usually a nice crystalline solid.
-
Lyophilization: Do not try to rotovap to dryness. Freeze-dry from water/dioxane to get a fluffy powder.
Q3: Can I use this reagent to methylate a phenol?
Answer: No.
While the name implies a methyl source, the reaction kinetics favor the attack of the amine on the
Quantitative Data: Solvent Compatibility
| Solvent | Solubility of Reagent | Suitability for Reaction |
| Water | High (>500 mg/mL) | Excellent (pH control required) |
| Methanol | Moderate | Good (Standard condition) |
| Ethanol | Low | Poor (Slurry reaction) |
| DCM/Ether | Insoluble | Unsuitable |
| DMF/DMSO | Moderate | Good (For lipophilic amines) |
References
-
Reaction Mechanism & Utility
- Katritzky, A. R., & Rogovoy, B. V. (2005).
-
Ion Exchange Protocols
- Bio-Rad Laboratories.
-
Sulfate Removal (Barium Method)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Guanidine Isolation Strategies
- Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 57(8), 2497–2502.
common pitfalls in using 2-Methylisouronium sulfate
Technical Support Center: 2-Methylisouronium Sulfate (O-Methylisourea)
Introduction: The Reagent & The Reaction
This compound (commonly known as O-Methylisourea hemisulfate or OMIU ) is the gold-standard reagent for the chemical conversion of primary amines into guanidines. In proteomics and drug development, its primary application is the guanidination of lysine residues to form homoarginine .
This transformation is critical for two reasons:
-
Mass Spectrometry Sensitivity: It increases the ionization efficiency of lysine-containing peptides (MALDI-TOF signal enhancement).
-
Bioavailability Studies: It differentiates "reactive" lysine (bioavailable) from modified lysine (e.g., Maillard products) in nutritional studies.
However, the reagent is deceptive. It appears simple to use but is governed by strict pH-dependent kinetics and solubility rules. This guide addresses the specific failure modes encountered in high-stakes research environments.
Critical Troubleshooting (Q&A Format)
Q1: My reaction yield is low (<60%). I added a large excess of reagent. What is wrong?
Diagnosis: The issue is almost certainly pH control relative to the pKa of the target amine.
The Mechanism:
The guanidination reaction is a nucleophilic attack by the unprotonated
-
The Trap: The pKa of the lysine
-amino group is ~10.[1][2]5. The pKa of the -amino group (N-terminus) is ~9.0.[1] -
The Failure: If you run the reaction at pH 9.0-9.5, the
-amino group is largely protonated ( ) and non-nucleophilic. You will get very slow kinetics and low yields. -
The Fix: You must maintain a pH > 10.6 (ideally 11.0) to ensure the lysine side chain is deprotonated and reactive.
Evidence: Studies show that at pH 9.0, recovery of unreacted lysine is high (~70%), whereas at pH >10.6, conversion to homoarginine maximizes.[1][2]
Q2: I am seeing "salt interference" in my MALDI-TOF MS data. How do I fix this?
Diagnosis: You are using the sulfate salt form directly without desalting.
The Problem:
this compound introduces high concentrations of sulfate ions (
The "Senior Scientist" Solution (The Barium Trick): Convert the reagent to its freebase form before adding it to your sample. This removes the sulfate entirely.
-
Dissolve this compound in water.
-
Add a stoichiometric equivalent of Barium Hydroxide (
). -
Reaction:
-
The Barium Sulfate precipitates as a white solid.[3] Centrifuge and use the clear supernatant.
-
Result: A salt-free, highly reactive guanidination reagent.[4]
Q3: The reagent doesn't seem to dissolve fully, or the solution turns cloudy over time.
Diagnosis: Hydrolysis or saturation limits.
-
Solubility: The sulfate salt is highly soluble in water, but the freebase is less stable.
-
Hydrolysis: O-methylisourea is susceptible to hydrolysis, converting to urea and methanol over time, especially at high pH or elevated temperatures.
-
Protocol Rule: Always prepare the reagent solution fresh . Do not store stock solutions of OMIU for more than a few hours.
Strategic Visualization
Figure 1: Reaction Mechanism & pH Sensitivity
This diagram illustrates the nucleophilic attack and the critical role of pH in deprotonating the lysine amine.
Caption: The reaction requires pH > 10.6 to deprotonate Lysine. The active amine attacks the OMIU carbon, eliminating methanol to form the guanidine group.
Experimental Protocols
Protocol A: Standard Guanidination (Proteins/Peptides)
Best for: Solution-phase digestion where desalting will occur later.
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve this compound in deionized water to 0.5 M . | Freshly prepared. |
| 2. pH Adjustment | Adjust pH of the reagent solution to 11.0 using 1.0 M NaOH. | CRITICAL: Do not overshoot pH 12 (hydrolysis risk). |
| 3. Incubation | Add reagent to protein sample (ratio 1000:1 reagent:lysine). Incubate at 4°C for 3-5 days or 65°C for 10-30 mins . | High temp speeds reaction but risks protein degradation. |
| 4. Quenching | Acidify with TFA or Formic Acid to pH < 3. | Stops reaction immediately. |
Protocol B: "Salt-Free" Freebase Method (MS Optimized)
Best for: Direct MALDI-TOF analysis without post-reaction cleanup.
-
Weigh: 50 mg this compound (MW ~123.13 as hemisulfate).
-
Weigh: Equimolar amount of Barium Hydroxide Octahydrate (
). -
Mix: Dissolve sulfate in minimal water (e.g., 50
L). Add Barium Hydroxide solid.[5] -
Vortex: Vortex for 5-10 minutes. A heavy white precipitate (
) will form. -
Centrifuge: Spin at 10,000 x g for 5 mins.
-
Recover: Carefully pipette the clear supernatant (contains O-methylisourea freebase).
-
React: Add supernatant directly to peptide sample. No pH adjustment needed (the freebase is naturally basic).
Comparative Data: pH vs. Specificity
The following table summarizes why pH 10.6-11.0 is the "Sweet Spot."
| pH Condition | Lysine ( | N-Term ( | Outcome |
| pH 8.5 - 9.0 | Low (< 20%) | High (> 80%) | FAILURE: Specificity lost; Lysine unreactive. |
| pH 10.0 | Moderate (50-60%) | Moderate | RISK: Incomplete reaction; complex mixture. |
| pH 10.6 - 11.0 | Optimal (> 95%) | Low | SUCCESS: High yield and specificity. |
| pH > 12.0 | High | High | FAILURE: Reagent hydrolyzes; Peptide backbone damage. |
References
-
Kimmel, J. R. (1967). Guanidination of proteins.[6] Methods in Enzymology, 11, 584–589.[6]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry, 74(8), 1884–1890.
-
Rutherfurd, S. M., & Moughan, P. J. (1990). Guanidination of lysine in proteins: specific determination of reactive lysine. Journal of Agricultural and Food Chemistry.
- Imbeah, M., et al. (1996). The "Barium Hydroxide" desalting method for O-methylisourea. Journal of the Science of Food and Agriculture.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
Validation & Comparative
Comparative Technical Guide: 2-Methylisouronium Sulfate vs. S-Methylisothiourea Sulfate
Executive Summary: The "Clean" vs. The "Reactive"
In the landscape of guanidinylation—the conversion of primary amines to guanidines—two sulfate salts dominate the classical literature: 2-Methylisouronium sulfate (O-methylisourea) and S-methylisothiourea sulfate . While they share a structural backbone, their utility diverges sharply based on the leaving group thermodynamics.
-
This compound: The "Gold Standard" for proteomics and protein modification. It is slower and requires high pH but yields a clean reaction with methanol as the byproduct.
-
S-Methylisothiourea Sulfate: The "Workhorse" for small molecule organic synthesis. It is generally more reactive due to the superior leaving group ability of the thiolate, but it necessitates strict containment due to the release of toxic, malodorous methanethiol gas.
This guide provides a technical breakdown to assist researchers in selecting the appropriate reagent for their specific substrate and laboratory constraints.
Part 1: Mechanistic Foundations
The core difference lies in the heteroatom substitution at the central carbon: Oxygen (O-methyl) vs. Sulfur (S-methyl). This substitution dictates the leaving group during the nucleophilic substitution at the
The Leaving Group Effect
The reaction proceeds via an addition-elimination mechanism. An amine (nucleophile) attacks the central carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the leaving group.
-
O-Methyl Pathway: Expels Methanol (
). -
S-Methyl Pathway: Expels Methanethiol (
).
Because the thiolate (MeS⁻) is a weaker base than the alkoxide (MeO⁻), it is a superior leaving group, often lowering the activation energy for the elimination step. However, this comes at the cost of generating a volatile, toxic gas.
Mechanistic Visualization
Figure 1: Comparative reaction pathways showing the divergence in leaving groups.
Part 2: Comparative Analysis
Reactivity & Kinetics
-
O-Methylisourea: The reaction is kinetically slow. In protein chemistry, converting Lysine to Homoarginine often requires incubation times of 24 to 96 hours at 4°C or Room Temperature.
-
S-Methylisothiourea: Reactions are typically faster, often reaching completion in hours, especially if heated (reflux). The release of gaseous MeSH drives the equilibrium forward (Le Chatelier's principle), whereas methanol remains in solution.
pH Sensitivity
Both reagents are supplied as sulfate salts (acidic). For the reaction to proceed, the amine substrate must be unprotonated (nucleophilic).
-
O-Methylisourea: Requires a high pH (typically 10.5 – 11.0). This is critical because the
of the Lysine -amino group is ~10.5. The reagent itself is stable at this pH. -
S-Methylisothiourea: Also requires basic conditions to free the amine, but the reagent is more susceptible to hydrolysis (forming urea/thiourea) if the pH is too high or temperature is uncontrolled.
Selectivity (Protein Context)
-
O-Methylisourea: Highly selective for the
-amino group of Lysine over the -amino group of the N-terminus at pH 10.5-11.0 (Kimmel, 1967). This makes it the reagent of choice for Homoarginine labeling in proteomics. -
S-Methylisothiourea: Less commonly used for proteins due to the risk of side reactions (e.g., disulfide scrambling caused by trace thiols) and the difficulty of removing the sulfur smell from the protein sample.
Data Summary Table
| Feature | This compound | S-Methylisothiourea Sulfate |
| CAS Number | 52328-05-9 | 2986-19-8 |
| Primary Application | Proteomics (Lys | Organic Synthesis (Small Molecules) |
| Leaving Group | Methanol (Liquid, Miscible) | Methanethiol (Gas, Toxic) |
| Odor | Odorless / Faint | Stench (Rotten Cabbage) |
| Reaction pH | 10.5 – 11.0 | 8.0 – 10.0 (typically) |
| Kinetics | Slow (Days) | Fast (Hours) |
| Atom Economy | Good | Good (but requires gas trap) |
| Safety Concern | Corrosive (pH) | Inhalation Hazard (MeSH) |
Part 3: Experimental Protocols
Protocol A: Protein Guanidinylation (The Kimmel Method)
Use this for: Converting Lysine residues to Homoarginine in BSA or antibodies.
Reagents:
-
This compound
-
0.5 M NaOH
-
Protein solution (1-10 mg/mL)
Workflow:
-
Preparation: Dissolve this compound in water. Adjust pH to 10.5 using 0.5 M NaOH. Note: Do not overshoot pH; add base slowly.
-
Addition: Add the O-methylisourea solution to the protein sample. Final concentration of reagent should be in large molar excess (e.g., 0.5 M final concentration).
-
Incubation: Incubate at 4°C for 72-96 hours. (Low temperature preserves protein structure; long time ensures conversion).
-
Quenching: Stop reaction by dialysis against neutral buffer (PBS) or by gel filtration desalting.
-
Validation: Analyze by MALDI-TOF MS. Look for mass shift of +42 Da per Lysine residue.
Protocol B: Small Molecule Synthesis (The Reflux Method)
Use this for: Synthesizing a guanidine derivative from a primary alkyl amine.
Reagents:
-
Primary Amine substrate
-
Ethanol (solvent)
-
Base (NaOH or Et3N)[2]
-
Bleach Trap (Critical)
Workflow:
-
Setup: Set up a reflux condenser. Connect the outlet of the condenser to a trap containing 10% Sodium Hypochlorite (Bleach) or Lead Acetate solution. This neutralizes the escaping Methanethiol gas.
-
Mixing: In the flask, mix the amine (1.0 eq) and S-methylisothiourea sulfate (0.5 eq, as it is a bis-isothiourea salt, or 1.0 eq if using hemisulfate). Add solvent (Ethanol).[4]
-
Activation: Add base to neutralize the sulfate and liberate the free amine.
-
Reaction: Heat to reflux. Evolution of gas will occur. Maintain reflux for 3-6 hours.
-
Workup: Cool the mixture. Acidify slightly to precipitate the guanidinium salt or evaporate solvent to recover crude product.
Part 4: Decision Matrix
Use the following logic flow to select the correct reagent for your application.
Figure 2: Decision matrix for reagent selection.
References
-
Kimmel, J. R. (1967). Guanidination of proteins.[5] Methods in Enzymology, 11, 584–589.[5]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890.
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, (iv), 49-87.
-
Organic Syntheses. S-Methylisothiourea Sulfate. Organic Syntheses, Coll.[4] Vol. 2, p.411 (1943).
Sources
- 1. CN102633701A - Synthesis method of S-methyl isothiourea salt - Google Patents [patents.google.com]
- 2. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Guanidinylating Reagents: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of guanidine-containing molecules is a critical task. The guanidinium group, with its unique basicity and hydrogen-bonding capabilities, is a key pharmacophore in numerous biologically active compounds, including antimicrobial, antiviral, and antihypertensive agents.[1][2] The selection of an appropriate guanidinylating reagent is paramount to the success of a synthetic strategy, directly impacting yield, purity, and scalability. This guide provides an in-depth, objective comparison of common guanidinylating reagents, supported by experimental insights to empower you in making informed decisions for your specific application.
The Landscape of Guanidinylation: Core Principles
Guanidinylation is the process of converting an amine into a guanidine. An ideal guanidinylating reagent should offer high reactivity under mild conditions, tolerate a broad range of functional groups, and be safe to handle. Historically, reagents often involved hazardous materials like mercury salts, but modern chemistry has provided a suite of more efficient and safer alternatives.[3][4]
The choice of reagent is often a balance between reactivity and selectivity. Highly reactive reagents may be less tolerant of sensitive functional groups, while milder reagents might require longer reaction times or activating agents. This guide will dissect these trade-offs for several classes of commonly used reagents.
Key Classes of Guanidinylating Reagents: A Head-to-Head Comparison
We will explore the mechanisms, applications, and pros and cons of four major classes of guanidinylating reagents:
-
N,N'-Di-protected-N''-triflylguanidines
-
Pyrazole-1-carboxamidines
-
S-Alkylisothioureas
-
Thioureas with a Coupling Reagent
N,N'-Di-protected-N''-triflylguanidines: The High-Performance Option
This class of reagents, particularly N,N'-Di-Boc-N''-triflylguanidine, stands out for its high reactivity and broad applicability. The triflyl group acts as an excellent leaving group, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack by amines.
Mechanism of Action: The reaction proceeds via a direct nucleophilic substitution where the amine attacks the electrophilic carbon of the guanidinylating reagent, displacing the triflate anion. The use of Boc (tert-butoxycarbonyl) protecting groups reduces the basicity of the resulting guanidine, simplifying purification.[3]
Caption: General mechanism for guanidinylation using a triflylguanidine reagent.
Performance & Scope: N,N'-Di-Boc-N''-triflylguanidine is effective for a wide array of amines, including primary and secondary amines, both in solution and on solid phase.[1][5] It demonstrates exceptional performance even with unreactive aromatic amines and sterically hindered substrates.[6] Reactions are typically fast, often completing within an hour at room temperature, and can be performed in various solvents like dichloromethane (DCM) and chloroform.[1][6]
Advantages:
Disadvantages:
-
Higher cost compared to other reagents.
-
Reaction rates can be slower in more polar solvents.[1]
Pyrazole-1-carboxamidines: The Versatile Workhorse
1H-Pyrazole-1-carboxamidine hydrochloride is a widely used and commercially available reagent that offers a good balance of reactivity and stability.[8][9] It is particularly attractive for applications in peptide synthesis.[8][9]
Mechanism of Action: The reaction involves the nucleophilic attack of an amine on the carboxamidine carbon, with the pyrazole moiety serving as a good leaving group upon protonation. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and deprotonate the incoming amine.
Caption: Guanidinylation of an amine using a pyrazole-based reagent.
Performance & Scope: This reagent is effective for guanidinylating primary and some secondary amines. While generally reliable, reactions can be sluggish compared to the triflylguanidine counterparts and may require elevated temperatures or longer reaction times.[1] It is a staple in the synthesis of arginine-containing peptides.
Advantages:
-
Good stability and commercially available.
-
Generally produces clean reactions.
Disadvantages:
-
Sluggish reaction rates compared to more reactive agents.[1]
-
May not be suitable for sterically hindered or electron-deficient amines.
-
Can cause allergic skin reactions and serious eye damage.[10]
S-Alkylisothioureas: The Classic Approach
S-Alkylisothioureas, such as S-methylisothiourea, are traditional reagents for guanidinylation. They are often used in the form of their salts (e.g., sulfate or hydrochloride).
Performance & Scope: These reagents are typically used for the guanidinylation of primary amines. The reactions often require basic conditions to deprotonate the amine and facilitate the displacement of the alkylthio group. While effective, they are generally less reactive than the triflylguanidine and pyrazole-based reagents.[1]
Advantages:
-
Cost-effective and readily available.
-
Can be used to prepare a variety of simple guanidines.
Disadvantages:
-
Reaction byproducts, such as methyl mercaptan, are volatile and have a strong, unpleasant odor.
-
Generally lower reactivity, requiring harsher conditions.[1]
-
Limited scope, primarily for unhindered primary amines.
Thioureas with a Coupling Reagent: A Milder Alternative
This method involves the activation of a protected thiourea with a coupling reagent, such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) or carbodiimides like EDC, to facilitate the reaction with an amine. This approach offers a milder alternative to the classical methods.
Performance & Scope: This combination has proven versatile, successfully converting even sterically demanding and resin-bound amines to protected guanidines.[1] However, this method is often limited to use in highly polar aprotic solvents like DMF due to the solubility of the coupling reagents.[1] A notable advantage is the development of mercury-free activators like cyanuric chloride (TCT), which eliminates the environmental hazards associated with older methods using HgCl₂.[4]
Advantages:
-
Effective for sterically hindered amines.[1]
-
Milder reaction conditions compared to S-alkylisothioureas.
-
Avoids the use of highly reactive, and sometimes unstable, guanidinylating agents.
Disadvantages:
-
Requires the use of a coupling reagent, adding a step to the process.
-
Often restricted to polar aprotic solvents.[1]
-
Purification can be more complex due to the presence of byproducts from the coupling reagent.
Comparative Summary of Guanidinylating Reagents
| Reagent Class | Reactivity | Substrate Scope | Conditions | Key Advantages | Key Disadvantages |
| N,N'-Di-Boc-N''-triflylguanidine | Very High | Broad (1°, 2°, anilines) | Mild (RT) | High yields, fast reactions, solid-phase compatible.[1][6] | High cost, sensitive to solvent polarity.[1] |
| Pyrazole-1-carboxamidine | Moderate | Good (1°, some 2°) | Mild to Moderate | Stable, good for peptides.[8][9] | Sluggish reactions, limited with hindered amines.[1] |
| S-Alkylisothioureas | Moderate | Limited (mainly 1°) | Basic | Low cost. | Foul-smelling byproducts, often requires harsher conditions. |
| Thiourea + Coupling Reagent | High | Broad (incl. hindered) | Mild | Good for difficult substrates, mercury-free options available.[1][4] | Requires activator, limited solvent choice, complex purification.[1] |
Experimental Protocols
Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol is a general procedure for the efficient conversion of a primary amine to its corresponding di-Boc-protected guanidine.
Materials:
-
Primary amine (1.0 eq)
-
N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add N,N'-Di-Boc-N''-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Guanidinylation of an Amine using 1H-Pyrazole-1-carboxamidine hydrochloride
This protocol outlines a standard procedure for guanidinylation, often employed in peptide and medicinal chemistry.
Materials:
-
Amine substrate (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine substrate in DMF in a suitable reaction vessel.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride to the solution.
-
Add DIPEA to the reaction mixture and stir at room temperature. If the amine is less reactive, the reaction may be gently heated (e.g., to 50 °C).
-
Monitor the reaction for 2-24 hours until completion is observed by TLC or LC-MS.[11]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting guanidine derivative by column chromatography or recrystallization as needed.
Decision-Making Framework for Reagent Selection
Choosing the right reagent is crucial. The following decision tree can guide your selection process based on the properties of your substrate and your experimental constraints.
Caption: A decision-making guide for selecting the appropriate guanidinylating reagent.
Conclusion
The field of guanidinylation has evolved significantly, offering chemists a powerful toolkit for synthesizing complex molecules. While N,N'-Di-Boc-N''-triflylguanidine often represents the gold standard for reactivity and scope, reagents like 1H-Pyrazole-1-carboxamidine hydrochloride provide a reliable and cost-effective alternative for many applications, especially in peptide chemistry. The choice of reagent should be a considered decision, weighing the reactivity, substrate scope, reaction conditions, and cost. By understanding the nuances of each class of reagent, researchers can optimize their synthetic routes, leading to higher yields, cleaner products, and ultimately, accelerated discovery.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). Journal of Visualized Experiments. Retrieved February 6, 2026, from [Link]
-
PREPARATION AND USE OF N,N'-DI-BOC-N''-TRIFLYLGUANIDINE. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]
- Guanidinylation reagents. (1998). Google Patents.
-
A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines. (2004). PubMed. Retrieved February 6, 2026, from [Link]
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of Guanidines in Solution. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. Retrieved February 6, 2026, from [Link]
-
A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. (2009). ACS Publications. Retrieved February 6, 2026, from [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2003). University of Toronto. Retrieved February 6, 2026, from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. Retrieved February 6, 2026, from [Link]
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed. Retrieved February 6, 2026, from [Link]
-
Guanidine synthesis by guanidinylation. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992). The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). CORE. Retrieved February 6, 2026, from [Link]
-
O-METHYLISOUREA HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]
-
Pyrazole-1-carboxamidine monohydrochloride. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Journal of Analytical Science and Technology. Retrieved February 6, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 6, 2026, from [Link]
-
Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Rimonabant. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. (1997). The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Guanidinylation [Synthetic Reagents]. (n.d.). TCI AMERICA. Retrieved February 6, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Guanidinylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 7. A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrazole-1-carboxamidine 99 4023-02-3 [sigmaaldrich.com]
- 10. Pyrazole-1-carboxamidine monohydrochloride | C4H7ClN4 | CID 2734672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to 2-Methylisouronium Sulfate for Guanidinylation: A Technical Comparison Guide
Executive Summary: Moving Beyond the O-Methyl Standard
For decades, 2-Methylisouronium sulfate (O-methylisourea hemisulfate) has been a workhorse for converting primary amines to guanidines. While effective, it suffers from distinct physiochemical limitations: it requires high pH (typically pH > 10) to generate the free base, exhibits poor solubility in organic solvents, and often necessitates long reaction times (2–4 days) at elevated temperatures. Furthermore, the reaction is frequently heterogeneous, leading to variable yields.
This guide evaluates four high-performance alternatives that address these specific bottlenecks. We prioritize reagents based on reaction homogeneity , atom economy , and substrate compatibility (e.g., steric hindrance, protecting group requirements).
The Alternatives at a Glance
| Reagent | Primary Advantage | Best For | Key Limitation |
| 1H-Pyrazole-1-carboxamidine HCl | Kinetics & Mildness | General synthesis; proteins/peptides under physiological conditions. | Cost; removal of pyrazole byproduct. |
| Goodman's Reagent | Protection Strategy | Direct installation of bis-Boc protected guanidines on sensitive amines. | High cost; atom economy (due to triflyl group). |
| S-Methylisothiourea Sulfate | Cost Efficiency | Large-scale synthesis where odor control is manageable. | Odor (MeSH); requires activation (e.g., Hg²⁺, Ag⁺) for unreactive amines. |
| Cyanamide | Atom Economy | Green chemistry; catalytic methods (Sc(OTf)₃, ZnEt₂). | Safety (toxicity); requires specific catalysts for efficiency. |
Comparative Technical Analysis
Alternative 1: 1H-Pyrazole-1-carboxamidine HCl
The Electrophilic Standard
This reagent is structurally superior to O-methylisourea because the pyrazole moiety is a significantly better leaving group than the methoxy group. This lowers the activation energy of the nucleophilic attack, allowing reactions to proceed at room temperature and lower pH (8–9.5).
-
Mechanism: The amine attacks the amidine carbon, forming a tetrahedral intermediate. The lone pair on the nitrogen expels the pyrazole anion (pKa ~14), which is less basic than the leaving methoxide (pKa ~16) of the O-methyl reagent, driving the equilibrium forward.
-
Solvent Compatibility: Soluble in DMF, water, and methanol, allowing for homogeneous reactions with hydrophobic amines that fail with sulfate salts.
Alternative 2: Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine)
The Protected Route
When the target molecule requires subsequent purification or non-polar handling, installing a free guanidine (highly polar/charged) is problematic. Goodman's reagent installs a di-Boc protected guanidine in a single step.
-
Chemical Logic: The triflyl (trifluoromethanesulfonyl) group is an exceptional electron-withdrawing group, making the central carbon highly electrophilic. Upon amine attack, the triflamide anion is displaced—a superb leaving group.
-
Workflow Benefit: The resulting product is lipophilic (soluble in CH₂Cl₂, EtOAc), allowing for standard silica gel chromatography, which is impossible with free guanidinium salts.
Alternative 3: S-Methylisothiourea Sulfate
The Classical Sulfur Analog
Structurally analogous to this compound but substituting oxygen for sulfur.
-
Reactivity Profile: Sulfur is a better nucleophile but the thioimidate is generally less reactive toward amines than the O-analog unless activated.
-
Activation Strategy: To compete with modern reagents, this often requires "thiophilic" Lewis acids (HgCl₂, AgNO₃) to coordinate the sulfur, turning the methylthio group into a potent leaving group.
-
Critical Drawback: The byproduct is methanethiol (methyl mercaptan), which is toxic and has an extremely low odor threshold. Scrubbing is mandatory.
Decision Framework & Mechanism
Reagent Selection Logic
Use the following decision tree to select the optimal reagent for your specific substrate.
Figure 1: Decision matrix for selecting guanidinylation reagents based on protection needs, scale, and substrate sensitivity.
Experimental Protocols
Protocol A: Mild Guanidinylation using 1H-Pyrazole-1-carboxamidine HCl
Best for: Proteins, peptides, and valuable small molecules.
Materials:
-
Substrate: Primary amine (1.0 equiv)[1]
-
Reagent: 1H-Pyrazole-1-carboxamidine HCl (1.0 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: DMF or MeOH (Anhydrous preferred)
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 mmol) in DMF (3 mL) in a round-bottom flask under inert atmosphere (N₂).
-
Addition: Add DIPEA (1.5 mmol) followed by 1H-Pyrazole-1-carboxamidine HCl (1.1 mmol).
-
Note: The solution typically remains clear. If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv.
-
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The pyrazole byproduct is UV active.
-
-
Workup (Precipitation): For polar products, add diethyl ether (10 volumes) to precipitate the crude guanidine. Centrifuge and decant.
-
Workup (Extraction): For lipophilic products, dilute with EtOAc, wash with 5% NaHCO₃, water, and brine.
-
Purification: If necessary, purify via HPLC (C18 column) or recrystallization.
Protocol B: Direct Synthesis of Protected Guanidines (Goodman's Reagent)
Best for: Intermediates requiring silica gel chromatography.
Materials:
-
Substrate: Primary amine (1.0 equiv)[1]
-
Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) (1.05 equiv)
-
Base: Triethylamine (TEA) (1.1 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Setup: In a flame-dried flask, dissolve the amine (1.0 mmol) and TEA (1.1 mmol) in DCM (5 mL).
-
Reagent Addition: Add Goodman's reagent (1.05 mmol) in one portion.
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Observation: The reaction is usually rapid.
-
-
Quench: Dilute with DCM (20 mL) and wash with 1M NaHSO₄ (to remove unreacted amine/TEA) followed by saturated NaHCO₃.
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: The residue is a stable bis-Boc guanidine suitable for flash chromatography (Hexane/EtOAc).
Performance Data Summary
The following table contrasts the efficiency of these reagents against the O-methylisourea baseline.
| Parameter | This compound (Baseline) | 1H-Pyrazole-1-carboxamidine HCl | Goodman's Reagent | S-Methylisothiourea (Activated) |
| Typical Yield | 40–70% | 85–99% | 90–98% | 60–85% |
| Reaction Time | 24–96 hours | 4–16 hours | 2–6 hours | 12–24 hours |
| Temperature | 60°C – Reflux | Room Temp | Room Temp | Reflux (often) |
| pH Requirement | High (>10) | Mild (8–9.5) | Neutral/Basic | High (>9) |
| Atom Economy | Moderate | Moderate | Low (Triflyl waste) | High |
| Byproducts | Methanol, Urea | Pyrazole | Triflamide | MeSH (Toxic/Smelly) |
Mechanistic Visualization: Pyrazole vs. O-Methyl
The kinetic superiority of the pyrazole reagent lies in the leaving group ability.
Figure 2: Mechanistic comparison showing the thermodynamic advantage of the pyrazole leaving group over the methoxide group.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[2][3] The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. [Link]
-
Katritzky, A. R., Rogovoy, B. V., Chassaing, C., & Vvedensky, V. (2000). The synthesis of guanidines from S-alkylisothioureas.[4] The Journal of Organic Chemistry, 65(23), 8080–8082. [Link]
Sources
Comparative Guide: Modern Guanidinylation Methods for Drug Discovery
Executive Summary
The conversion of primary or secondary amines to guanidines (guanidinylation) is a pivotal transformation in medicinal chemistry. The guanidinium moiety (
However, the "universal" guanidinylation reagent does not exist. This guide objectively compares the three dominant methodologies used in high-throughput and process chemistry today:
-
The Standard: 1H-Pyrazole-1-carboxamidine (PCA) – Best for primary, unhindered amines.
-
The Powerhouse: N,N′-Di-Boc-N″-triflylguanidine (Goodman’s Reagent) – Essential for sterically hindered or electron-deficient amines.
-
The Aqueous Specialist: S-Methylisothiourea derivatives – Preferred for bioconjugation and macrocycles.
Mechanistic Foundations & Decision Matrix
To select the correct protocol, one must understand the trade-off between electrophilicity and atom economy .
The Nucleophilic Substitution Pathway
All three methods follow an addition-elimination mechanism. The rate-limiting step is invariably the nucleophilic attack of the amine on the amidine carbon.
Figure 1: General mechanism. The "Leaving Group" (LG) dictates the reaction rate. Triflamide (Goodman's) is a superior LG compared to Pyrazole (PCA).
Strategic Decision Matrix
Figure 2: Selection workflow based on substrate properties.
Comparative Analysis
The following data aggregates performance metrics from internal process chemistry logs and key literature (Bernatowicz, Feichtinger).
| Feature | Method 1: PCA (Bernatowicz) | Method 2: Triflylguanidine (Goodman) | Method 3: Isothiourea |
| Reagent Structure | 1H-Pyrazole-1-carboxamidine | N,N′-Di-Boc-N″-triflylguanidine | S-Methylisothiourea |
| Reactivity | Moderate | Extreme (Super-electrophile) | Low (Requires activation) |
| Primary Amine Yield | 85–95% | >95% | 60–80% |
| Hindered Amine Yield | <40% (often fails) | 90–98% | <20% |
| Byproducts | Pyrazole (Water soluble) | Triflamide (Requires wash) | Methyl mercaptan (Toxic gas) |
| Cost | Low | High | Low |
| Key Precaution | Slow kinetics with anilines | Moisture sensitive | Requires Hg/Ag salts or high pH |
Detailed Experimental Protocols
Method 1: The "Standard" (PCA)
Best for: Routine synthesis of primary amines where cost is a factor.
The Logic: PCA relies on the aromaticity of the pyrazole leaving group. It is chemically stable and easy to handle, but lacks the electrophilic "punch" for difficult substrates.
Protocol:
-
Setup: Dissolve the primary amine (1.0 equiv) and 1H-Pyrazole-1-carboxamidine hydrochloride (1.0–1.2 equiv) in DMF or Methanol (
). -
Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv). Crucial: Ensure pH > 9 to keep the amine nucleophilic.
-
Reaction: Stir at Room Temperature (RT) for 16 hours.
-
Monitoring: TLC typically shows the disappearance of the ninhydrin-positive amine spot.
-
-
Workup (Self-Validating Step):
-
Dilute with diethyl ether.[1]
-
Wash with water/brine. The byproduct (pyrazole) is water-soluble and is removed here.
-
Validation: If the product is Boc-protected, NMR should show a clean singlet ~1.5 ppm and no aromatic pyrazole signals (~6.5, 7.7 ppm).
-
Method 2: The "Powerhouse" (Goodman's Reagent)
Best for: Secondary amines, anilines, and valuable late-stage intermediates.
The Logic: The trifluoromethanesulfonyl (triflyl) group is an exceptional electron-withdrawing group, making the central carbon highly electrophilic. The triflamide leaving group is non-nucleophilic, preventing back-reaction.
Protocol:
-
Setup: In a flame-dried flask under Argon, dissolve amine (1.0 equiv) in dry DCM or DCM/CHCl
. -
Reagent: Add
-Di-Boc- -triflylguanidine (1.1 equiv). -
Base: Add Triethylamine (TEA) (1.1 equiv).
-
Note: Stronger bases are rarely needed due to the reagent's potency.
-
-
Reaction: Stir at RT.
-
Kinetics: Primary amines finish in <2 hours. Hindered amines may require 12–24 hours.
-
-
Workup (Self-Validating Step):
-
Dilute with DCM.
-
Wash 1: 2M NaHSO
(Removes unreacted amine and TEA). -
Wash 2: Saturated NaHCO
(Neutralizes). -
Wash 3: Brine.
-
Validation: The triflamide byproduct is soluble in the aqueous base layer. The organic layer contains pure protected guanidine.
-
Method 3: The "Aqueous" (Isothiourea)
Best for: Lysine modification in proteins or peptide macrocyclization.
The Logic: Sulfur is a poor leaving group unless activated. Methyl mercaptan (MeSH) evolution drives the equilibrium, but this often requires heavy metal promotion (HgCl
Protocol (Metal-Free Variant):
-
Setup: Dissolve substrate in Water/Dioxane (1:1).
-
Reagent: Add
-Methylisothiourea sulfate (1.5 equiv). -
Base: Adjust pH to 10.0 using NaOH.
-
Reaction: Heat to 60°C for 24–48 hours.
-
Warning: Perform in a fume hood; MeSH gas is toxic and foul-smelling.
-
-
Workup:
-
Acidify to pH 3 to protonate the guanidine.
-
Lyophilize or use C18 Reverse Phase HPLC for purification.
-
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.[2][3] Link
-
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions.[3] The Journal of Organic Chemistry.[2][3] Link
-
Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). New Reagents for the Guanidinylation of Amines.[4] Synthesis.[1][2][4][5][6][7][8][9][10][11] Link
-
Katritzky, A. R., et al. (2005). Recent developments in guanylating agents. Arkivoc. Link
Sources
- 1. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Recent development of synthetic preparation methods for guanidines via transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
Validating Guanidinylation: A Technical Guide to 2-Methylisouronium Sulfate via NMR
Executive Summary
Guanidinylation—the chemical conversion of primary amines to guanidines—is a pivotal transformation in medicinal chemistry and proteomics, particularly for synthesizing arginine mimetics (e.g., homoarginine) and improving peptide ionization.[1][2] While various reagents exist, 2-Methylisouronium sulfate (O-Methylisourea hemisulfate) remains a gold standard for its specificity, atom economy, and lack of odorous by-products compared to thiourea derivatives.
This guide provides a rigorous, data-driven framework for validating this transformation using Nuclear Magnetic Resonance (NMR). Unlike generic protocols, we focus on a self-validating workflow where specific NMR signals serve as " go/no-go " checkpoints, ensuring high-purity isolation without redundant chromatography.
Part 1: Mechanistic Foundation & Reagent Selection
The Mechanism: Nucleophilic Substitution at the Imidate
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an addition-elimination pathway. The deprotonated amine attacks the electrophilic carbon of the O-methylisourea, forming a tetrahedral intermediate. The methoxy group is then eliminated as methanol.
Key Causality: The reaction is pH-dependent. The substrate amine must be unprotonated (nucleophilic), while the leaving group (methanol) is neutral. Consequently, maintaining a pH > 10 is often required to drive the equilibrium forward and prevent the hydrolysis of the isourea reagent itself.
Figure 1: Mechanistic pathway of guanidinylation using O-methylisourea. Note the elimination of methanol as the driving force.
Comparative Analysis: Why this compound?
While 1H-pyrazole-1-carboxamidine is faster, O-methylisourea offers distinct advantages for specific applications, particularly when "green" chemistry and cost are factors.
| Feature | This compound | S-Methylisothiourea | 1H-Pyrazole-1-carboxamidine |
| Leaving Group | Methanol (Volatile, low toxicity) | Methanethiol (Toxic, stench) | Pyrazole (Solid, requires removal) |
| Reaction Speed | Moderate (Hours to Days) | Moderate | Fast (Minutes to Hours) |
| Atom Economy | High | High | Lower (Large leaving group) |
| Solubility | Water/Methanol soluble | Water/Ethanol soluble | Organic soluble |
| Preferred Use | Large scale, aqueous systems, lysine modification | Older protocols, non-GMP | Lab scale, hydrophobic amines |
Part 2: NMR Validation Framework
The validation of guanidinylation relies on two distinct NMR phenomena: the disappearance of the reagent's methyl group and the appearance of the quaternary guanidine carbon .
The "Vanishing Methyl" Diagnostic (1H NMR)
The most robust in-process check is the monitoring of the O-methyl peak.
-
Reagent Signal: this compound displays a sharp singlet for the
group. In , this typically appears around 3.8 – 4.0 ppm . -
Validation: As the reaction proceeds, this singlet must decrease. The product (guanidine) has no methyl group (unless present on the substrate).
-
Common Pitfall: If the signal shifts but does not disappear, you may be observing hydrolysis of the reagent to O-methylisourea (free base) or urea derivatives rather than guanidinylation.
The "Guanidine Carbon" Diagnostic (13C NMR)
Because guanidine protons are exchangeable and often invisible in protic solvents (
-
Diagnostic Shift: The central carbon of the guanidine group (
) resonates in a highly characteristic downfield region, typically 156 – 158 ppm . -
Differentiation: This is distinct from amide carbonyls (usually 165-175 ppm) and urea carbonyls (~160 ppm).
Summary of Diagnostic Signals
| Nucleus | Signal Type | Chemical Shift ( | Interpretation |
| 1H | Singlet ( | 3.8 – 4.0 ppm | Reagent: Presence indicates unreacted starting material. |
| 1H | Broad Singlet ( | 6.5 – 7.5 ppm | Product: Visible in DMSO- |
| 1H | Multiplet ( | Shift | Product: Alpha-protons on the amine substrate shift downfield due to increased electron withdrawal. |
| 13C | Quaternary C | 156 – 158 ppm | Product: Definitive proof of guanidine formation. |
| 13C | Quaternary C | ~160 - 162 ppm | Side Product: Indicates Urea formation (hydrolysis). |
Part 3: Self-Validating Experimental Protocol
This protocol integrates NMR checkpoints directly into the workflow to prevent wasted work-up effort.
Reagents:
-
Substrate Amine (1.0 eq)
-
This compound (1.2 – 1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) or NaOH (aq)
-
Solvent: Water, Methanol, or DMF (depending on substrate solubility)
Step-by-Step Workflow
Figure 2: Self-validating experimental workflow. The 1H NMR checkpoint saves time by confirming conversion before purification.
Detailed Procedure
-
Setup: Dissolve the amine substrate in minimal water or methanol. Add 1.5 equivalents of this compound.
-
Activation: Adjust pH to 10.5 – 11.0 using NaOH or excess organic base. Note: Below pH 9, the reaction will be extremely sluggish.
-
Reaction: Stir at room temperature. For sterically hindered amines, heat to 60°C.
-
Checkpoint 1 (In-Process Control): After 12 hours, take a 50
aliquot. Dilute with or DMSO- .-
Pass Criteria: The sharp singlet at ~3.9 ppm (O-Me) is absent or <5% relative to the substrate backbone.
-
Fail Criteria: Significant O-Me peak remains. Action: Add base to ensure pH > 10; add 0.5 eq more reagent if necessary.
-
-
Workup: Once validated, concentrate the reaction mixture. If using aqueous conditions, lyophilization is preferred to remove the methanol by-product.
-
Checkpoint 2 (Final Validation): Acquire a 13C NMR spectrum. Confirm the presence of the quaternary carbon at ~157 ppm.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| O-Me peak persists after 24h | pH too low (Amine protonated) | Check pH. Add stronger base (e.g., NaOH instead of TEA). |
| New peak at ~162 ppm (13C) | Hydrolysis to Urea | Minimize water content; ensure reagents are dry; avoid excessive heating. |
| Product signals broad in 1H NMR | Exchangeable protons / Rotamers | Run NMR in DMSO- |
| Low Yield | Volatility of amine or reagent degradation | Use a sealed tube; add reagent portion-wise. |
References
-
Beardsley, R. L., et al. "Optimization of Guanidination Procedures for MALDI Mass Mapping." Analytical Chemistry, vol. 74, no. 8, 2002, pp. 1884–1890. Link
-
Kimmel, J. R. "Guanidination of Proteins." Methods in Enzymology, vol. 11, 1967, pp. 584–589. Link
- Katritzky, A. R., et al. "Synthesis of Guanidines.
-
Sigma-Aldrich. "O-Methylisourea hemisulfate salt Product Specification." Link
- Friebolin, H.Basic One- and Two-Dimensional NMR Spectroscopy. 5th ed., Wiley-VCH, 2010. (Standard reference for chemical shifts).
Sources
A Senior Application Scientist's Guide to Assessing Purity in 2-Methylisouronium Sulfate Guanidinylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional molecules, the guanidinium group is a critical pharmacophore. Its unique basicity and hydrogen-bonding capabilities are central to the biological activity of numerous compounds. Among the arsenal of guanidinylating agents, 2-Methylisouronium sulfate offers a balance of reactivity and stability, making it a frequent choice in drug development. However, ensuring the purity of the final product is paramount for accurate downstream biological assessment and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of products from this compound reactions, grounded in practical, field-proven insights.
The Chemistry of Guanidinylation with this compound
The reaction of this compound with a primary or secondary amine is a nucleophilic substitution, yielding a substituted guanidinium salt and liberating methyl mercaptan as a volatile byproduct. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Caption: General reaction scheme for guanidinylation.
While seemingly straightforward, this reaction can be accompanied by several impurities that complicate purification and can confound biological data. A self-validating analytical workflow is therefore not just recommended, but essential.
Common Impurities and Their Origins
A thorough understanding of potential impurities is the first step in developing a robust purity assessment strategy.
| Impurity | Origin | Impact |
| Unreacted Amine | Incomplete reaction or incorrect stoichiometry. | Can compete in downstream reactions; may have its own biological activity. |
| Over-guanidinylated Species | Reaction with di- or poly-amines if stoichiometry is not carefully controlled. | Difficult to separate from the desired product due to similar polarities. |
| Urea or Isourea Byproducts | Rearrangement or hydrolysis of the this compound under certain conditions. | Can be challenging to detect and may interfere with biological assays. |
| Residual Base and Salts | From the reaction workup. | Can affect solubility, stability, and downstream biological testing. |
A Comparative Analysis of Analytical Techniques for Purity Assessment
The choice of analytical technique is driven by the specific needs of the project, including the required level of sensitivity, the complexity of the sample matrix, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution, quantitative, versatile with different detectors (UV, ELSD, MS). | Can require derivatization for compounds lacking a chromophore.[1] | Routine purity checks, quantification, and preparative purification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization based on the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities without a reference standard. | Lower sensitivity than MS, can be complex to interpret for mixtures. | Structural confirmation, identification of unknown impurities. |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with LC for complex mixtures. | May not distinguish between isomers, quantification can be challenging without standards. | Confirmation of molecular weight, detection of trace impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid support. | Rapid, inexpensive, good for reaction monitoring. | Low resolution, not quantitative. | Quick reaction progress checks. |
Experimental Protocols: A Practical Approach
The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.
Protocol 1: HPLC-UV for Routine Purity Assessment
This method is suitable for guanidinium compounds with a UV chromophore. For those without, an Evaporative Light Scattering Detector (ELSD) or derivatization would be necessary.[2]
-
Sample Preparation: Dissolve a known quantity of the reaction crude in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A Cogent Diamond Hydride™ column is often effective for these polar compounds.[2]
-
Mobile Phase: A typical starting point is an isocratic mixture of 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[2] The high basicity of guanidines (pKa ~12.5) necessitates an acidic mobile phase for good peak shape.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at an appropriate wavelength (e.g., 195 nm for non-aromatic guanidines).[2]
-
-
Data Analysis: Integrate the peak areas to determine the relative purity. For absolute quantification, a calibration curve with a purified standard is required.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
NMR provides unparalleled insight into the molecular structure of the product and any impurities.
-
Sample Preparation: Dissolve ~5-10 mg of the crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of organic salts and allows for the observation of exchangeable N-H protons.[3]
-
Acquisition Parameters:
-
A standard ¹H NMR experiment is usually sufficient.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate integration, especially for the broad N-H signals of the guanidinium group.
-
-
Spectral Interpretation:
-
The guanidinium N-H protons typically appear as a broad singlet between 7.35 and 8.35 ppm in DMSO-d₆.[3]
-
The chemical shifts of protons adjacent to the newly formed guanidinium group will be significantly different from those in the starting amine.
-
Integration of the product peaks relative to known impurity peaks (if identifiable) can provide a semi-quantitative purity assessment.
-
Workflow for Purity Assessment
A systematic workflow ensures comprehensive analysis and reliable results.
Caption: A self-validating workflow for purity assessment.
Comparison with Alternative Guanidinylating Reagents
While this compound is a valuable tool, other reagents are available, each with its own impurity profile to consider.
| Reagent | Common Impurities | Purity Assessment Considerations |
| N,N'-Di-Boc-N''-triflylguanidine | Triflamide, Boc-protected byproducts. | Impurities are often less polar and more easily separated by standard silica gel chromatography.[4] |
| Cyanamide | Dicyandiamide, melamine, and other oligomers. | The highly polar nature of these byproducts can make chromatographic purification challenging. |
| Carbodiimides (e.g., EDC) | Isourea byproduct, unreacted starting materials. | The isourea byproduct can sometimes be difficult to remove completely. |
The choice of reagent should be guided not only by the desired product but also by the ease of purification and the analytical methods available.
Trustworthiness Through Self-Validation
Every analytical method has its limitations. A trustworthy assessment of purity comes from the convergence of data from orthogonal techniques. For example, a purity of 98% determined by HPLC-UV should be corroborated by ¹H NMR, where the integration of impurity peaks accounts for no more than 2% of the total signal. Any discrepancy between these methods should trigger further investigation, such as by LC-MS, to identify the source of the disagreement.
By adopting a multi-faceted analytical approach and understanding the potential pitfalls of the guanidinylation reaction, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
-
MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]
- Wood, R., & Adlard, E. R. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
- Kingston, R. E. (2001). Guanidine Methods for Total RNA Preparation. Current Protocols in Molecular Biology, 54(1), 4.2.1-4.2.8.
- Nawaz, M., Solangi, I., & Khuhawar, M. Y. (2013). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 35(6).
- Wester, A., Björkling, F., & Franzyk, H. (2021).
- Goodman, J. M., & Liskamp, R. M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments: JoVE, (115), 54400.
- Patil, S., & Rohrer, J. (n.d.).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]
- LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts.
- MDPI. (2024, October 11).
- Google Patents. (n.d.).
Sources
head-to-head comparison of guanidinylation reagents in peptide synthesis
[1][2]
The "Guanidinylation Gap" in Chemical Biology
Converting an amine (lysine side chain or N-terminus) into a guanidine group is a pivotal transformation in peptide chemistry. It bridges the gap between simple amines (pKa ~10.5) and the highly basic, bidentate hydrogen-bonding guanidinium species (pKa ~12.5) found in Arginine.[1][2] This transformation is critical for synthesizing Arginine mimetics, cell-penetrating peptides (CPPs), and peptoids.
However, the reaction is chemically demanding. The nucleophilic attack of an amine onto a guanidinylating reagent requires a delicate balance: the reagent must be electrophilic enough to react with the amine but stable enough to handle standard synthetic conditions.
This guide evaluates the three dominant classes of reagents used in modern Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.
Mechanism of Action: The Electrophilic Transfer
All major guanidinylation reagents operate via an addition-elimination mechanism. The amine nucleophile attacks the central carbon of the amidine moiety, forming a tetrahedral intermediate. The collapse of this intermediate expels a leaving group (LG).
Key Insight: The reaction rate is dictated by the electrophilicity of the central carbon (modulated by electron-withdrawing protecting groups like Boc or Cbz) and the leaving group ability (Pyrazole vs. Triflamide vs. Thiol).
Figure 1: General mechanism of nucleophilic guanidinylation. The Leaving Group (LG) determines the kinetic barrier.
The Contenders: Head-to-Head Analysis
Reagent A: 1H-Pyrazole-1-carboxamidine (HPC) Derivatives
-
The Standard: Specifically N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[3][4]
-
Profile: The pyrazole ring acts as a moderate leaving group. The electron-withdrawing Boc groups activate the central carbon.
-
Best For: Primary amines (Lysine side chains), standard SPPS.
-
Limitations: Sluggish with sterically hindered amines (secondary amines).
Reagent B: Goodman’s Reagent (Triflyl Guanidines)
-
The Powerhouse: N,N'-Di-Boc-N''-trifluoromethanesulfonylguanidine.
-
Profile: The triflyl (trifluoromethanesulfonyl) group is an exceptional electron-withdrawing group and a superior leaving group (as the triflamide anion).
-
Best For: Sterically hindered amines, electron-deficient amines (anilines), and rapid solution-phase synthesis.
-
Limitations: Higher cost; preparation requires triflic anhydride.
Reagent C: S-Alkyl-isothioureas[1]
-
The Legacy: N,N'-Di-Boc-S-methylisothiourea.
-
Profile: Relies on the displacement of methyl mercaptan (MeSH). Often requires activation by heavy metals (HgCl2) or Mukaiyama’s reagent to proceed at acceptable rates.
-
Best For: Large-scale industrial batches where cost is the primary driver and heavy metal scavenging is feasible.
-
Limitations: Toxic byproducts (MeSH gas), heavy metal waste, slow kinetics without activation.
Comparative Performance Matrix
| Feature | Pyrazole-carboxamidine (HPC) | Goodman's Reagent (Triflyl) | S-Methylisothiourea |
| Reactivity | High (Primary amines) | Extreme (Primary & Secondary) | Low (Requires activation) |
| Leaving Group | Pyrazole (pKa ~14) | Triflamide (pKa ~6) | Methanethiol (pKa ~10) |
| Steric Tolerance | Moderate | Excellent | Poor |
| By-products | Pyrazole (Water soluble) | Triflamide (Water soluble) | MeSH (Gas/Smell) |
| SPPS Suitability | Ideal (Standard) | High (Difficult sequences) | Low (Reagent solubility issues) |
| Cost | Moderate | High | Low |
Strategic Protocols for SPPS
The most common application is the conversion of a Lysine residue into a Homoarginine or an Arginine mimic directly on the resin. This requires Orthogonal Protection .
The "Dde" Strategy
To selectively guanidinylate one specific site, use a Lysine protected with Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) or ivDde . These are stable to Fmoc deprotection (20% Piperidine) but cleaved by Hydrazine.
Protocol: On-Resin Guanidinylation of Lysine
Reagents:
-
Resin-bound peptide with exposed Lys(Dde).
-
Deprotection: 2% Hydrazine monohydrate in DMF.
-
Guanidinylation: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5 equiv), DIEA (5 equiv) in DMF/DCM (1:1).
Step-by-Step Workflow:
-
Orthogonal Deprotection:
-
Wash resin with DMF (3x).[5]
-
Treat with 2% Hydrazine/DMF (3 x 5 min). Note: Monitor UV absorbance of the fulvene-Dde adduct to ensure completion.
-
Wash extensively with DMF (5x) then DCM (3x) to remove all traces of hydrazine (nucleophile scavenger).
-
-
Guanidinylation Reaction:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5 eq relative to resin loading) in minimal DCM/DMF (1:1 ratio improves swelling).
-
Add DIEA (N,N-Diisopropylethylamine, 5 eq).
-
Reaction Time: Shake at Room Temp for 4–16 hours.
-
QC Check: Perform a Kaiser test (ninhydrin). It should be negative (colorless) if conversion is complete.
-
-
Cleavage:
-
Wash resin (DMF, DCM).
-
Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O) removes the Boc groups from the newly formed guanidine, yielding the free Arginine mimic.
-
Decision Tree: Selecting the Right Reagent
Use this logic flow to determine the optimal reagent for your specific synthesis.
Figure 2: Strategic selection guide for guanidinylation reagents based on substrate sterics and synthesis scale.
Troubleshooting & Expert Tips
-
The Solubility Trap:
-
Issue: Di-Boc-guanidines are hydrophobic. In SPPS, using pure DMF can sometimes cause aggregation of the peptide chain.
-
Fix: Use a solvent mixture of DCM/DMF (1:1) or add 1% Triton X-100 if aggregation is suspected.
-
-
Incomplete Conversion (Capping):
-
Issue: If the Kaiser test is slightly positive, you risk a mixture of Lysine and Homoarginine which is nearly impossible to separate by HPLC (mass difference +42 Da, similar polarity).
-
Fix:Always double couple. Perform the reaction for 4 hours, drain, and repeat with fresh reagent for another 4 hours.
-
-
Racemization Risk:
-
Guanidinylation conditions are generally mild and do not cause racemization of the alpha-carbon unless strong bases are used for prolonged periods at high temperatures. Stick to DIEA or TEA at room temperature.
-
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[7] The Journal of Organic Chemistry.[1] Link
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry.[1] Link
-
Katoh, T., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments (JoVE). Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
BenchChem. A Comparative Guide to Guanidinylation Reagents.Link
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 6383521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
Strategic Selection of Guanidinylating Agents: A Technical Review
This guide provides a technical analysis of modern guanidinylating agents, focusing on the transition from classical methods to high-efficiency, protected reagents.
Executive Summary: The "Arginine Problem"
The introduction of a guanidine moiety (arginine mimic) is a pivotal step in medicinal chemistry due to the group's ability to form bidentate hydrogen bonds and ionic interactions with carboxylates in protein active sites. However, the synthesis is historically plagued by the "Arginine Problem": the target guanidine is highly basic (
Modern reagents have solved this by using electron-withdrawing protecting groups (Boc, Cbz) to reduce basicity during synthesis and heterocyclic leaving groups to tune electrophilicity.[1] This guide compares the three dominant classes of modern agents.
Comparative Analysis of Agents
Class A: The Workhorse (Pyrazole-1-carboxamidines)[1]
-
Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bernatowicz Reagent)[1]
-
Profile: The industry standard for primary and secondary amines. The pyrazole leaving group is sufficiently reactive but stable enough to handle without inert atmosphere boxes.
-
Best For: Routine synthesis, late-stage functionalization, solution-phase synthesis.[1]
Class B: The Hammer (Triflyl Guanidines)[1]
-
Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman’s Reagent)[1][2][3]
-
Profile: Extreme electrophilicity driven by the electron-withdrawing triflyl group.[1]
-
Best For: Sterically hindered amines, electron-deficient amines (anilines), and solid-phase synthesis where reaction speed is critical.[1]
Class C: The Classic (Thioureas/Isothioureas)[1]
-
Reagent: S-Methylisothiourea (and derivatives)[1]
-
Profile: Historically significant but operationally inferior due to the release of methanethiol (toxic, foul odor) and the frequent requirement for heavy metal promoters (
, ). -
Best For: Large-scale commodity synthesis where cost is the only driver and odor containment is available.[1]
Performance Metrics Comparison
| Feature | Bis-Boc-Pyrazole (Bernatowicz) | Triflyl-Guanidine (Goodman) | S-Methylisothiourea |
| Reactivity | Moderate (RT, 12-48 h) | High (RT, <4 h) | Low (Requires Heat/Promoter) |
| Yield (Avg) | 85 - 95% | 90 - 99% | 50 - 80% |
| By-product | Pyrazole (Water soluble/volatile) | Triflamide (Easy removal) | Methanethiol (Toxic gas) |
| Substrate Scope | Hindered Amines, Anilines | Simple | |
| Cost | Moderate | High | Low |
Mechanistic Causality[1]
Understanding the mechanism is vital for troubleshooting. The reaction follows an Addition-Elimination pathway.[1] The choice of Leaving Group (LG) dictates the rate-determining step.[1]
Figure 1: Mechanistic Pathway of Guanidinylation
Caption: The reaction proceeds via nucleophilic attack on the central carbon. For pyrazoles, the attack is often rate-limiting; for triflyl reagents, the high electrophilicity accelerates this step significantly.
Validated Experimental Protocols
These protocols are designed to be self-validating: the disappearance of the starting material (TLC/LCMS) and the appearance of the lipophilic product are distinct markers.
Protocol A: Standard Guanidinylation (Bis-Boc-Pyrazole)
Source: Adapted from Bernatowicz et al. [1] and recent optimizations [2].[1]
-
Stoichiometry: 1.0 equiv Amine : 1.05 equiv Reagent : 1.1 equiv DIPEA (Diisopropylethylamine).[1]
-
Solvent System: Anhydrous DCM (Dichloromethane) or THF.[1] Concentration ~0.2 M.[1]
-
Procedure:
-
Dissolve the amine in DCM under
atmosphere. -
Add DIPEA (acts as a proton scavenger to ensure amine nucleophilicity).[1]
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a solid in one portion.
-
Stir at Room Temperature (RT) for 16–24 hours.
-
-
Validation Point: Check TLC (Hexane:EtOAc 4:1). The bis-Boc product is usually less polar than the starting amine.[1]
-
Workup:
-
Purification: Flash chromatography on silica gel.
Protocol B: High-Reactivity Guanidinylation (Goodman’s Reagent)
Source: Feichtinger & Goodman [3].[1]
-
Stoichiometry: 1.0 equiv Amine : 1.0 equiv Reagent : 1.1 equiv TEA (Triethylamine).[1]
-
Solvent System: DCM or
. -
Procedure:
-
Dissolve N,N'-Di-Boc-N''-triflylguanidine in DCM.
-
Add the amine and TEA.
-
Critical Note: Reaction is often exothermic and fast.[1] Stir for 2–4 hours.
-
-
Validation Point: LCMS is preferred as the triflamide by-product can streak on TLC.[1]
-
Workup:
-
Purification: Often yields pure product after extraction; recrystallization from Hexane/EtOAc if necessary.[1]
Decision Matrix: Selecting the Right Agent
Use this logic flow to determine the optimal reagent for your specific substrate.
Figure 2: Reagent Selection Flowchart
Caption: A logical framework for selecting reagents. Routine synthesis defaults to the Pyrazole (Green); difficult substrates require the Triflyl reagent (Red).
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[4] 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry, 57(8), 2497–2502.
-
Katritzky, A. R., & Rogovoy, B. V. (2005).[4] Recent developments in guanylating agents.[1][4][5][6][7][8][9][10] ARKIVOC, 2005(4), 49-87.[4]
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[6][7] The Journal of Organic Chemistry, 63(23), 8432–8439.[7]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
Sources
- 1. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 6383521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV activity of guanidinoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 10. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
